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  • Product: 2-(2-Bromophenyl)-2-methoxyacetic acid
  • CAS: 1545579-53-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methoxyacetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-2-methoxyacetic acid, a substituted phenylacetic acid derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-2-methoxyacetic acid, a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of this promising molecule.

Core Chemical Identity

2-(2-Bromophenyl)-2-methoxyacetic acid is a carboxylic acid featuring a phenyl ring substituted with a bromine atom at the ortho position, and a methoxy group at the alpha position to the carboxylate. This unique arrangement of functional groups imparts specific physicochemical properties that make it an intriguing candidate for further investigation in drug discovery programs.

PropertyValueSource
CAS Number 1545579-53-0[1]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
IUPAC Name 2-(2-bromophenyl)-2-methoxyacetic acid[1]
SMILES COC(C1=CC=CC=C1Br)C(=O)O[2]

Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid: A Plausible and Detailed Protocol

Proposed Synthetic Pathway: O-Methylation of 2-Bromomandelic Acid

This two-step conceptual synthesis starts from the commercially available 2-bromobenzaldehyde.

Synthesis_Workflow 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromomandelic_acid 2-Bromomandelic_acid 2-Bromobenzaldehyde->2-Bromomandelic_acid 1. Cyanohydrin formation (NaCN, H₂O) 2. Acid Hydrolysis (HCl, H₂O, heat) Target_Molecule 2-(2-Bromophenyl)-2-methoxyacetic acid 2-Bromomandelic_acid->Target_Molecule O-Methylation (e.g., NaH, CH₃I in THF)

Caption: Proposed two-step synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-Bromomandelic Acid)

This step follows a classical cyanohydrin reaction followed by hydrolysis.

  • Materials: 2-bromobenzaldehyde, sodium cyanide (NaCN), hydrochloric acid (HCl), diethyl ether, sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as a mixture of diethyl ether and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium cyanide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C. The formation of the mandelonitrile intermediate is typically exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid. This step should be performed with extreme caution as it will generate hydrogen cyanide gas.

    • Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.

    • After cooling, extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-bromophenyl)-2-hydroxyacetic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid

This step involves the O-methylation of the hydroxyl group of the previously synthesized 2-bromomandelic acid. The Williamson ether synthesis is a suitable and widely used method for this transformation.

  • Materials: 2-(2-Bromophenyl)-2-hydroxyacetic acid, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents, as a 60% dispersion in mineral oil) in anhydrous THF.

    • Dissolve 2-(2-bromophenyl)-2-hydroxyacetic acid (1 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the solution of the acid to the NaH suspension at 0 °C. The evolution of hydrogen gas will be observed as the alkoxide and carboxylate are formed.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude 2-(2-Bromophenyl)-2-methoxyacetic acid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • The use of sodium hydride, a strong base, is crucial for the complete deprotonation of both the hydroxyl and carboxylic acid protons, ensuring efficient methylation.

  • Anhydrous conditions are essential as sodium hydride reacts violently with water.

  • The use of an excess of methyl iodide drives the reaction towards completion.

  • Aqueous workup with a mild acid (ammonium chloride) neutralizes any unreacted base and protonates the carboxylate to yield the final acid product.

Potential Applications in Drug Development: A Forward Look

While specific biological activity for 2-(2-Bromophenyl)-2-methoxyacetic acid is not yet documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The presence of the bromine atom and the methoxy group can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profile.

Potential Areas of Investigation:

  • Anti-inflammatory Agents: The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of the target molecule could lead to novel cyclooxygenase (COX) inhibitors with improved selectivity or side-effect profiles.[6][7]

  • Anticancer Agents: Certain substituted phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines.[3][8] The bromophenyl moiety, in particular, is found in a number of compounds with anticancer properties.[9]

  • Neurological Disorders: Phenylacetic acid derivatives have also been explored for their potential in treating neurological disorders. Further research could explore the activity of this compound on ion channels or receptors in the central nervous system.[5]

Hypothesized Mechanism of Action: A Structure-Activity Relationship (SAR) Perspective

Based on the known mechanisms of action of structurally related compounds, we can hypothesize potential biological targets for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Hypothesized_MoA Target_Molecule 2-(2-Bromophenyl)-2-methoxyacetic acid COX_Enzymes COX-1 / COX-2 Target_Molecule->COX_Enzymes Potential Inhibition HDACs Histone Deacetylases (HDACs) Target_Molecule->HDACs Potential Inhibition Ion_Channels Ion Channels Target_Molecule->Ion_Channels Potential Modulation Prostaglandin_Synthesis Inhibition of Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Leads to Chromatin_Remodeling Chromatin Remodeling & Gene Expression Alteration HDACs->Chromatin_Remodeling Leads to Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Leads to

Caption: Hypothesized mechanisms of action for 2-(2-Bromophenyl)-2-methoxyacetic acid.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many phenylacetic acid-based NSAIDs function by inhibiting COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation. The specific substitutions on the phenyl ring and the stereochemistry at the alpha-carbon can influence the potency and selectivity of COX inhibition.

  • Modulation of Histone Deacetylases (HDACs): Some carboxylic acid-containing compounds have been shown to inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors are a promising class of anticancer agents.[3][8]

  • Interaction with Ion Channels: The lipophilic nature of the bromophenyl group could facilitate interaction with transmembrane proteins, including various ion channels that are critical for neuronal signaling.

Conclusion and Future Directions

2-(2-Bromophenyl)-2-methoxyacetic acid represents a promising, yet underexplored, chemical entity. This guide has provided a plausible and detailed synthetic route, enabling researchers to access this compound for further investigation. The structural similarities to known bioactive molecules suggest that it may possess valuable pharmacological properties. Future research should focus on the synthesis and subsequent biological screening of this compound in relevant assays to elucidate its potential as a therapeutic agent. Structure-activity relationship studies, by synthesizing and testing related analogs, will be crucial in optimizing its activity and identifying its primary molecular targets.

References

  • Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future Med Chem. 2022 Jan;14(1):17-34. Available from: [Link]

  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Molecules. 2020 Jan 22;25(3):489. Available from: [Link]

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorg Med Chem Lett. 2022 Nov 15;76:129013. Available from: [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel). 2022 Apr 14;11(4):786. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front Chem. 2022 Jul 14;10:937225. Available from: [Link]

  • p-BROMOMANDELIC ACID. Organic Syntheses. Coll. Vol. 4, p.110 (1963); Vol. 32, p.18 (1952). Available from: [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Available from: [Link]

  • Supporting Information for Copper-Catalyzed Aerobic Oxidative Annulation of Anthranils and α-Keto Acids for the Synthesis of Quinazolin-4(3H)-ones. Rsc.org. Available from: [Link]

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio Journal of Science. 54(4): 238, July, 1954. Available from: [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3). PubChemLite. Available from: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020 Apr 12;25(8):1799. Available from: [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Med Chem Lett. 2014 May 8;5(5):512-6. Available from: [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. 2007 Mar-Apr;21(2):269-76. Available from: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods Protoc. 2023 Nov 13;6(6):109. Available from: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Med Chem. 2024 Feb 29;15(3):805-824. Available from: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. EP2532644A1.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. Available from: [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Publications. Available from: [Link]

  • The PureGenomics® Methylation Protocol‡. Pure Encapsulations. Available from: [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules. 2024 Dec 12;29(24):5697. Available from: [Link]

  • Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm. STAR Protoc. 2025 Sep 19;6(3):104003. Available from: [Link]

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Exploratory

Synthesis pathways for 2-(2-Bromophenyl)-2-methoxyacetic acid

Synthesis Pathways for 2-(2-Bromophenyl)-2-methoxyacetic Acid: A Comprehensive Technical Guide Executive Briefing For researchers and drug development professionals, halogenated alpha-methoxyaryl acetic acids represent a...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for 2-(2-Bromophenyl)-2-methoxyacetic Acid: A Comprehensive Technical Guide

Executive Briefing

For researchers and drug development professionals, halogenated alpha-methoxyaryl acetic acids represent a highly privileged class of building blocks. Specifically, 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of the ortho-bromine atom allows for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the alpha-methoxy acid moiety provides a versatile handle for amidation or esterification[2].

This technical guide deconstructs the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule with high atom economy and scientific integrity.

Retrosynthetic Logic & Pathway Selection

When designing a synthesis for alpha-methoxyaryl acetic acids, chemists typically evaluate two primary disconnections[3]:

  • Pathway A (The Cyanohydrin Route): Originating from 2-bromobenzaldehyde, this route relies on the formation of a cyanohydrin, followed by hydrolysis to 2-bromomandelic acid[4], and subsequent O-alkylation. While historically reliable, it requires the handling of highly toxic cyanides and expensive silver salts.

  • Pathway B (The HVZ-Methoxylation Route): Originating from 2-bromophenylacetic acid (CAS: 18698-97-0)[5], this route utilizes a Hell-Volhard-Zelinsky (HVZ) alpha-bromination followed by an SN​2 nucleophilic substitution with sodium methoxide.

Pathway B is the preferred industrial and bench-scale route due to its superior safety profile, scalability, and avoidance of heavy metal oxidants.

PathwayOverview A 2-Bromophenylacetic Acid (CAS: 18698-97-0) B 2-Bromo-2-(2-bromophenyl)acetic Acid (Intermediate) A->B Br2, PBr3 (HVZ Reaction) C 2-(2-Bromophenyl)-2-methoxyacetic Acid (CAS: 1545579-53-0) B->C NaOMe, MeOH (Substitution) D 2-Bromobenzaldehyde (CAS: 6630-33-7) E 2-Bromomandelic Acid (Intermediate) D->E 1. TMSCN 2. HCl/H2O E->C 1. MeI, Ag2O 2. LiOH

Retrosynthetic pathways for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Primary Synthetic Workflow: The HVZ-Methoxylation Route

The following protocols are designed as self-validating systems . By integrating specific In-Process Controls (IPCs), the chemist can definitively prove the success of each transformation before proceeding.

Phase 1: Hell-Volhard-Zelinsky (HVZ) Alpha-Bromination
  • Objective: Convert 2-bromophenylacetic acid to 2-bromo-2-(2-bromophenyl)acetic acid.

  • Mechanistic Causality: Carboxylic acids do not enolize readily, making direct electrophilic bromination impossible. The addition of catalytic phosphorus tribromide ( PBr3​ ) converts a fraction of the starting material into an acyl bromide. The acyl bromide rapidly tautomerizes to its enol form, which is highly nucleophilic and attacks molecular bromine ( Br2​ ). The resulting alpha-bromo acyl bromide then undergoes acyl exchange with unreacted starting material, propagating the catalytic cycle.

Step-by-Step Protocol:

  • Setup: In a flame-dried, 500 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HBr ), dissolve 2-bromophenylacetic acid (50.0 g, 232 mmol)[5] in anhydrous dichloromethane (DCM, 200 mL).

  • Activation: Add PBr3​ (6.3 g, 23.2 mmol, 0.1 equiv) dropwise at room temperature under an argon atmosphere. Stir for 15 minutes.

  • Bromination: Heat the mixture to a gentle reflux (40 °C). Add Br2​ (40.8 g, 255 mmol, 1.1 equiv) dropwise over 2 hours. The reaction mixture will turn deep red.

  • Quenching & Workup: Once the evolution of HBr ceases and the red color fades to a pale orange, cool the mixture to 0 °C. Carefully quench with ice-cold water (100 mL) to hydrolyze the acyl bromide back to the carboxylic acid. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Self-Validating IPC ( 1H NMR): Take a 10 mg aliquot. The starting material exhibits a sharp singlet for the alpha- CH2​ protons at ~3.8 ppm. A successful reaction is validated by the complete disappearance of this peak and the emergence of a new singlet at ~5.8 ppm, corresponding to the alpha- CH−Br proton.

MechanisticWorkflow N1 Step 1: Activation PBr3 forms acyl bromide N2 Step 2: Enolization Tautomerization to enol form N1->N2 N3 Step 3: Bromination Alpha-carbon attacks Br2 N2->N3 N4 Step 4: Exchange Acyl exchange with acid N3->N4 N5 Step 5: Substitution NaOMe displaces alpha-bromide N4->N5

Step-by-step mechanistic workflow of the HVZ bromination and methoxylation.

Phase 2: Nucleophilic Methoxylation
  • Objective: Convert 2-bromo-2-(2-bromophenyl)acetic acid to 2-(2-bromophenyl)-2-methoxyacetic acid[1].

  • Mechanistic Causality: Sodium methoxide ( NaOMe ) acts as both a base and a nucleophile. The first equivalent strictly deprotonates the carboxylic acid to form a carboxylate salt, preventing unwanted methyl ester formation. The second equivalent executes a classic SN​2 displacement of the alpha-bromide. The transition state is highly stabilized by the adjacent ortho-bromophenyl ring, ensuring rapid kinetics even at ambient temperatures.

Step-by-Step Protocol:

  • Setup: Dissolve the crude 2-bromo-2-(2-bromophenyl)acetic acid (approx. 68 g, 231 mmol) in anhydrous methanol (250 mL) and cool to 0 °C.

  • Substitution: Slowly add a solution of NaOMe in methanol (25% w/w, 125 g, 578 mmol, 2.5 equiv). The reaction is exothermic; control the addition rate to maintain the temperature below 10 °C.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dissolve the residue in water (200 mL) and wash with diethyl ether (100 mL) to remove non-acidic impurities. Acidify the aqueous layer to pH 1 using 6M HCl (Caution: precipitation of the product will occur). Extract the aqueous layer with ethyl acetate ( 3×150 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate to yield the target compound as a white to off-white solid.

  • Self-Validating IPC ( 1H NMR): A successful transformation is confirmed by the upfield shift of the alpha-proton from ~5.8 ppm to ~5.2 ppm, and the appearance of a highly integrated, sharp singlet at ~3.4 ppm corresponding to the newly installed alpha-methoxy ( −OCH3​ ) group.

Quantitative Pathway Analytics

To aid process chemists in route selection, the following table summarizes the operational metrics of the two primary synthetic pathways.

ParameterPathway A (Cyanohydrin Route)Pathway B (HVZ-Methoxylation Route)
Overall Yield 45% - 55%70% - 82%
Step Count 3 Steps2 Steps
Key Reagents TMSCN, MeI , Ag2​O , LiOH Br2​ , PBr3​ , NaOMe
Toxicity / Safety High (Requires handling of Cyanides and MeI )Moderate (Requires proper scrubbing for Br2​ / HBr )
Atom Economy Poor (Loss of heavy silver salts)Excellent (Byproducts are NaBr and HBr )
Scalability Poor to ModerateHighly Scalable (Kilogram scale ready)

References

  • 2-(2-bromophenyl)
  • 2-(2-bromophenyl)
  • Source: chemicalroot.
  • Source: google.com (Patents)
  • Site-Selective and Stereoselective O-Alkylation of Glycosides by Rh(II)

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Foundational

Technical Whitepaper: 2-(2-Bromophenyl)-2-methoxyacetic acid in Advanced Organic Synthesis

Executive Summary In modern drug discovery and complex molecule synthesis, the strategic selection of bifunctional building blocks is critical for minimizing synthetic steps and maximizing structural diversity. 2-(2-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic selection of bifunctional building blocks is critical for minimizing synthetic steps and maximizing structural diversity. 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0)[1] is a highly versatile, chiral-capable synthon that bridges two powerful domains of organic chemistry: transition-metal catalyzed cross-coupling and peptide/amide bond formation.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic utility, and field-proven experimental protocols designed for Senior Application Scientists and drug development professionals.

Chemical Identifiers & Physicochemical Profile

The structural identity of this compound is defined by an alpha-methoxy carboxylic acid moiety adjacent to an ortho-brominated phenyl ring. This specific substitution pattern dictates its unique reactivity profile[2].

PropertyValue
Chemical Name 2-(2-Bromophenyl)-2-methoxyacetic acid
CAS Registry Number 1545579-53-0[1]
Molecular Formula C9H9BrO3[2]
Molecular Weight 245.07 g/mol [2]
EC Number 847-300-5[1]
SMILES String COC(C(=O)O)c1ccccc1Br
Structural Class α -Methoxy phenylacetic acid derivative

Mechanistic Rationale: The Power of Bifunctionality

The utility of 2-(2-Bromophenyl)-2-methoxyacetic acid stems from its dual reactive handles, which operate orthogonally under specific reaction conditions:

  • The α -Methoxy Acid Handle: Unlike free α -hydroxy acids (e.g., mandelic acid), the methoxy ether prevents unwanted esterification side-reactions and restricts conformational rotation via intramolecular hydrogen bonding dynamics[3]. This structural rigidity is highly advantageous when utilizing the compound as a chiral auxiliary or resolving agent, as it minimizes the risk of epimerization during carboxylate activation.

  • The ortho-Bromoaryl Handle: The bromine atom situated at the ortho position serves as a robust electrophilic site for palladium-catalyzed C-C, C-N, and C-O bond-forming reactions[4]. While sterically hindered, it is electronically primed for oxidative addition by Pd(0) catalysts, enabling the rapid assembly of complex polycyclic or biaryl architectures[5].

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic workflows accessible from this central building block.

G Central 2-(2-Bromophenyl)- 2-methoxyacetic acid CrossCoupling Pd-Catalyzed Cross-Coupling Central->CrossCoupling Suzuki/Heck Amidation Amidation / Esterification Central->Amidation HATU/DCC MetalExchange Metal-Halogen Exchange (Li/Mg) Central->MetalExchange n-BuLi / THF Cyclization Intramolecular Cyclization Central->Cyclization Lewis Acid / Pd Biaryl Biaryl α-Methoxy Acids CrossCoupling->Biaryl AmideProd Chiral Auxiliaries / Amides Amidation->AmideProd Electrophile Trapped Electrophile Derivatives MetalExchange->Electrophile Heterocycle Isoquinolones / Indanes Cyclization->Heterocycle

Divergent synthetic workflows utilizing the bifunctional handles of CAS 1545579-53-0.

Core Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the ortho-bromo position while leaving the carboxylic acid intact.

  • Causality & Design: The ortho-bromo substituent creates significant steric bulk. Standard catalysts (e.g., Pd(PPh3​)4​ ) often suffer from slow oxidative addition or rapid protodehalogenation in such environments. We utilize Pd(dppf)Cl2​ ; the bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-(2-Bromophenyl)-2-methoxyacetic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio). Rationale: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, which is critical for efficient transmetalation.

  • Base Addition: Add K2​CO3​ (2.5 equiv). Stir the reaction mixture at 90°C for 12 hours.

  • Self-Validating Workup: Cool to room temperature and concentrate in vacuo to remove dioxane. Dilute the aqueous residue with water and wash with Diethyl Ether to remove homocoupled boronic acid byproducts.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl. Rationale: This ensures the product is fully protonated, allowing it to partition cleanly into Ethyl Acetate during extraction. Dry the organic layer over Na2​SO4​ and concentrate to yield the biaryl product.

Protocol B: Epimerization-Free Amidation

This protocol activates the carboxylic acid for amide bond formation without compromising the structural integrity of the α -chiral center (if using an enantiopure isolate).

  • Causality & Design: Activating an α -alkoxy carboxylic acid with strong bases or harsh chlorinating agents (like SOCl2​ ) can lead to ketene intermediate formation, resulting in racemization. To suppress this, we utilize HATU coupled with a mild, sterically hindered base (DIPEA).

Step-by-Step Methodology:

  • Activation: Dissolve 2-(2-Bromophenyl)-2-methoxyacetic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF at 0°C under nitrogen.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Rationale: The low temperature and non-nucleophilic nature of DIPEA prevent α -proton abstraction. Stir for 15 minutes to form the active OAt-ester.

  • Coupling: Add the target amine (1.1 equiv) and allow the reaction to slowly warm to room temperature over 4 hours. Monitor completion via LC-MS.

  • Self-Validating Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO3​ (removes unreacted acid and acidic HATU byproducts), 1M HCl (removes unreacted amine), and copious amounts of brine (removes residual DMF). Dry and concentrate.

Analytical Characterization Standards

To verify the integrity of the starting material or synthesized derivatives, the following spectral benchmarks should be observed:

Analytical TechniqueExpected Signals / Diagnostic Observations
1 H NMR (400 MHz, CDCl 3​ ) 3.4 ppm (s, 3H, -OCH 3​ ), 5.2 ppm (s, 1H, α -CH), 7.1–7.6 ppm (m, 4H, Ar-H). The α -proton is highly diagnostic of the methoxy ether's presence.
13 C NMR (100 MHz, CDCl 3​ ) 57 ppm (-OCH 3​ ), 78 ppm ( α -C), 123 ppm (C-Br), 175 ppm (C=O).
Mass Spectrometry (ESI-) m/z 243.0 and 245.0. The distinct 1:1 isotopic doublet is the definitive signature of the 79 Br/ 81 Br isotopes.
FT-IR (ATR) Broad absorption from 3200–2500 cm −1 (carboxylic O-H stretch) and a sharp, strong peak at 1710 cm −1 (C=O stretch).

References[1] 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. NextSDS. URL: https://nextsds.com/[2]2-(2-bromophenyl)-2-methoxyacetic acid | 1545579-53-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB44846998.htm[4]Aporphine Alkaloid Synthesis and Diversification via Direct Arylation. Molecules / ResearchGate. URL: https://www.researchgate.net/publication/365000000_Aporphine_Alkaloid_Synthesis_and_Diversification_via_Direct_Arylation[5] Benedetti, E., et al. Sequential Suzuki–Miyaura Coupling/Lewis Acid-Catalyzed Cyclization: An Entry to Functionalized Cycloalkane-Fused Naphthalenes. Organic Letters - ACS Publications (2020). URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02280[3] Rodríguez, C., et al. The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics (2022). URL: https://doi.org/10.1039/D2CP03962A

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Derivatization of 2-(2-Bromophenyl)-2-methoxyacetic Acid: A Scaffold for Novel Chemical Entities

Abstract This technical guide provides a comprehensive overview of the synthesis and derivatization of 2-(2-bromophenyl)-2-methoxyacetic acid, a versatile scaffold for the development of novel chemical entities with pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and derivatization of 2-(2-bromophenyl)-2-methoxyacetic acid, a versatile scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery. We will explore the core synthetic pathways to access this key intermediate and detail the subsequent chemical transformations to generate a diverse library of derivatives, including esters, amides, and biaryl compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration of this promising chemical space.

Introduction: The Significance of the 2-(2-Bromophenyl)-2-methoxyacetic Acid Scaffold

The 2-(2-bromophenyl)-2-methoxyacetic acid molecular framework presents a unique combination of functionalities that make it an attractive starting point for chemical library synthesis. The presence of a carboxylic acid allows for straightforward derivatization into esters and amides, enabling the modulation of physicochemical properties such as solubility and cell permeability. The methoxy group at the α-position can influence the molecule's conformation and metabolic stability. Crucially, the bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl substituents. This trifecta of reactive sites provides a powerful platform for generating novel compounds with a high degree of structural diversity, a key aspect in the search for new therapeutic agents.

Synthesis of the Core Scaffold: 2-(2-Bromophenyl)-2-methoxyacetic Acid

While 2-(2-bromophenyl)-2-methoxyacetic acid is commercially available, understanding its synthesis provides valuable insights into its chemistry. The most common laboratory-scale synthesis involves the methoxylation of a suitable precursor. A plausible synthetic route is outlined below.

DOT Diagram: Synthesis of the Core Scaffold

G cluster_0 Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic Acid 2-Bromomandelic_acid 2-Bromo- mandelic acid Methyl_ester Methyl 2-(2-bromophenyl)- 2-hydroxyacetate 2-Bromomandelic_acid->Methyl_ester Esterification (MeOH, H+) Core_scaffold 2-(2-Bromophenyl)- 2-methoxyacetic acid Methyl_ester->Core_scaffold 1. Methylation (e.g., MeI, NaH) 2. Hydrolysis G cluster_1 Esterification cluster_2 Amidation cluster_3 Suzuki-Miyaura Coupling Core_Scaffold 2-(2-Bromophenyl)-2-methoxyacetic acid Ester_Derivatives Ester Derivatives Core_Scaffold->Ester_Derivatives R-OH, H+ Amide_Derivatives Amide Derivatives Core_Scaffold->Amide_Derivatives R1R2NH, Coupling Agent Ester_Intermediate Methyl 2-(2-bromophenyl)- 2-methoxyacetate Core_Scaffold->Ester_Intermediate Esterification Biaryl_Derivatives Biaryl Derivatives Ester_Intermediate->Biaryl_Derivatives Ar-B(OH)2, Pd catalyst, Base

Foundational

Potential biological activities of 2-(2-Bromophenyl)-2-methoxyacetic acid

An In-depth Technical Guide to the Potential Biological Activities of 2-(2-Bromophenyl)-2-methoxyacetic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exploration...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activities of 2-(2-Bromophenyl)-2-methoxyacetic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 2-(2-Bromophenyl)-2-methoxyacetic acid. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to build a strong hypothesis for its potential as a therapeutic agent. We delve into its potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a roadmap for future investigation. Detailed experimental protocols and workflows are provided to facilitate the validation of these hypotheses.

Introduction: Unveiling a Candidate Molecule

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a recurring motif in a multitude of biologically active compounds. The strategic addition of various functional groups can dramatically influence the molecule's steric and electronic properties, thereby tuning its interaction with biological targets. The subject of this guide, 2-(2-Bromophenyl)-2-methoxyacetic acid, is a fascinating, yet underexplored, molecule that incorporates several key features suggestive of significant biological potential.

The presence of a bromine atom on the phenyl ring is of particular interest. Halogenation is a common strategy in drug design to enhance membrane permeability, increase metabolic stability, and improve binding affinity through halogen bonding. The methoxy group at the alpha-carbon introduces a potential hydrogen bond acceptor and can influence the compound's conformation and polarity.

While direct studies on 2-(2-Bromophenyl)-2-methoxyacetic acid are limited, a thorough analysis of its structural analogues provides a strong foundation for predicting its biological profile. This guide will extrapolate from the known activities of bromo-substituted phenylacetic acids and related derivatives to propose a series of testable hypotheses regarding the biological potential of this compound.

Hypothesized Biological Activities: A Multi-faceted Potential

Based on the existing literature for structurally similar molecules, we can hypothesize several key biological activities for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Anticancer and Cytotoxic Potential

Derivatives of bromo-methoxyphenyl compounds have demonstrated notable cytotoxic effects against various cancer cell lines[1]. The specific nature and position of substituents on the phenyl ring are critical in determining the potency and selectivity of these compounds[1]. Furthermore, natural bromophenols and their derivatives are being investigated as potential candidates for drug development due to their anticancer activities[2]. It is plausible that 2-(2-Bromophenyl)-2-methoxyacetic acid could exhibit similar properties, potentially through the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

The phenoxyacetic acid scaffold, which bears resemblance to phenylacetic acid, is a core component in numerous antibacterial agents[3]. Specifically, derivatives containing a 2-bromophenyl group have shown promising antibacterial activity[3]. This suggests that 2-(2-Bromophenyl)-2-methoxyacetic acid could possess antimicrobial properties, warranting investigation against a panel of pathogenic bacteria.

Anti-inflammatory Properties

4-Bromophenylacetic acid is a known building block in the synthesis of anti-inflammatory drugs[4]. This implies that the bromophenylacetic acid moiety may contribute to anti-inflammatory effects. The potential mechanism could involve the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX). The structural similarity of our target compound to known COX inhibitors further supports this hypothesis[5].

Antioxidant Capacity

Natural bromophenols are recognized for their antioxidant properties[2][6]. These compounds can ameliorate oxidative damage and reduce the generation of reactive oxygen species (ROS)[2][7]. The presence of the bromo-phenyl group in 2-(2-Bromophenyl)-2-methoxyacetic acid suggests it may also possess radical scavenging capabilities, which could be beneficial in conditions associated with oxidative stress.

Enzyme Inhibition

Substituted phenylacetic acids have been shown to interact with and inhibit various enzymes. For instance, 3-Bromophenylacetic acid has demonstrated inhibitory effects on penicillin biosynthetic enzymes[8]. This precedent suggests that 2-(2-Bromophenyl)-2-methoxyacetic acid could be a candidate for screening against a range of enzymatic targets.

Proposed Experimental Workflows for Validation

To systematically evaluate the hypothesized biological activities of 2-(2-Bromophenyl)-2-methoxyacetic acid, a series of well-established in vitro assays are recommended.

Assessment of Cytotoxic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening tool for potential anticancer compounds.

Experimental Protocol:

  • Cell Culture: Seed cancer cell lines (e.g., K562, HeLa, MCF-7) in 96-well plates and incubate for 24 hours to allow for cell attachment[7].

  • Compound Treatment: Treat the cells with varying concentrations of 2-(2-Bromophenyl)-2-methoxyacetic acid for 24, 48, and 72 hours[7].

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C[7].

  • Formazan Solubilization: Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals[7].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[7].

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Diagram of the MTT Assay Workflow

MTT_Assay cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with 2-(2-Bromophenyl)-2-methoxyacetic acid start->treat 24h incubate Incubate for 24, 48, 72h treat->incubate add_mmtt add_mmtt incubate->add_mmtt add_mtt Add MTT Reagent incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: A step-by-step workflow of the MTT assay for determining the cytotoxic effects of compounds.

Evaluation of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilutions: Perform serial two-fold dilutions of 2-(2-Bromophenyl)-2-methoxyacetic acid in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Broth Microdilution Workflow

Broth_Microdilution cluster_workflow Broth Microdilution Workflow start Prepare Bacterial Inoculum serial_dilution Serial Dilution of Compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Experimental Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of 2-(2-Bromophenyl)-2-methoxyacetic acid.

  • Reaction Mixture: Mix the compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance.

Diagram of the DPPH Assay Workflow

DPPH_Assay cluster_workflow DPPH Assay Workflow start Prepare Compound and DPPH Solutions mix Mix Compound with DPPH Solution start->mix incubate Incubate in Dark for 30 min mix->incubate read_absorbance Measure Absorbance at 517nm incubate->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate

Caption: A simplified workflow for the DPPH radical scavenging assay.

Data Interpretation and Future Directions

The results from these initial in vitro screens will provide valuable insights into the biological potential of 2-(2-Bromophenyl)-2-methoxyacetic acid.

  • Promising Cytotoxicity: If the compound exhibits a low IC50 value against cancer cell lines, further studies should focus on elucidating the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

  • Significant Antimicrobial Activity: A low MIC value would warrant further investigation into the spectrum of activity against a broader range of microorganisms and an exploration of the mechanism of action.

  • Potent Anti-inflammatory or Antioxidant Effects: Positive results in these assays would justify more in-depth studies, such as in vivo models of inflammation or oxidative stress.

Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing the potency and selectivity of this compound.

Conclusion

While direct experimental evidence for the biological activities of 2-(2-Bromophenyl)-2-methoxyacetic acid is currently limited, a comprehensive analysis of its structural analogues strongly suggests a high potential for this compound in several therapeutic areas. Its unique combination of a bromophenyl group and a methoxyacetic acid moiety makes it a compelling candidate for further investigation. The experimental workflows detailed in this guide provide a clear and robust framework for elucidating the biological profile of this promising molecule, potentially paving the way for the development of a new class of therapeutic agents.

References

  • Current time information in Pasuruan, ID. (n.d.).
  • LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid.
  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • BenchChem. (n.d.). biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Guidechem. (n.d.). 4-Bromophenylacetic acid 1878-68-8 wiki.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • IJSDR. (n.f.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION.
  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • PMC. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • BenchChem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromophenylacetic Acid in Pharmaceutical R&D and Manufacturing.
  • ResearchGate. (n.d.). Convenient synthesis of phenolic esters of o-bromo-substituted phenylacetic acids | Request PDF.
  • LookChem. (n.d.). Cas 1878-67-7, 3-Bromophenylacetic acid.
  • ResearchGate. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Rsc.org. (n.d.). Supporting Information for.
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • TÜBİTAK Academic Journals. (2022, January 1). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-bromophenyl)ethanol.
  • ResearchGate. (n.d.). Synthesis, kinetics, and mechanism of bromophenols by N -bromophthalimide in aqueous acetic acid | Request PDF.
  • (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • NextSDS. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information.

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Exploratory

An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methoxyacetic acid: From Inferred Origins to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-methoxyacetic acid, a specialized organic compound with potential app...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-methoxyacetic acid, a specialized organic compound with potential applications in medicinal chemistry and materials science. While the specific historical discovery of this molecule is not extensively documented in readily available literature, its structural motifs are well-represented in a variety of synthetic and pharmacologically active compounds. This guide will therefore extrapolate from established chemical principles and the documented history of analogous compounds to present a logical framework for its synthesis, properties, and potential applications. We will delve into a plausible synthetic pathway, supported by detailed experimental protocols for analogous transformations, and explore the potential utility of this compound in modern research and development.

Introduction and Inferred Historical Context

The precise origins of 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS No. 1545579-53-0) are not clearly delineated in the historical scientific record. However, the development of its core structural components—the phenylacetic acid backbone, the α-methoxy group, and the bromine substituent—is deeply rooted in the evolution of organic synthesis.

The foundational phenylacetic acid structure has been a cornerstone of organic chemistry since the 19th century, with its derivatives finding widespread use as synthetic intermediates. The introduction of an α-hydroxy group to form mandelic acid and its analogues opened new avenues for creating chiral building blocks. The subsequent methylation of this hydroxyl group to an α-methoxy moiety, as seen in α-methoxyphenylacetic acid, was a logical progression, offering altered steric and electronic properties. A key historical parallel can be drawn from the work on α-methoxyphenylacetic acid and its halogenated derivatives, which were synthesized as early as the mid-20th century. For instance, the synthesis of p-chloro- and p-bromo-α-methoxyphenylacetic acids from their corresponding mandelic acid precursors was described in the context of their reactions with zirconium ions.[1] This established methodology of methylating a mandelic acid derivative provides a strong basis for inferring the synthetic pathway to 2-(2-Bromophenyl)-2-methoxyacetic acid.

The presence of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and receptor-binding affinity of a molecule. Bromo-substituted phenylacetic acids are known intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Therefore, it is highly probable that 2-(2-Bromophenyl)-2-methoxyacetic acid was first synthesized as a novel building block or intermediate in a broader drug discovery program.

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for 2-(2-Bromophenyl)-2-methoxyacetic acid is sparse in the literature, its fundamental properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1545579-53-0[3]
Molecular Formula C₉H₉BrO₃[4]
Molecular Weight 245.07 g/mol [5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneInferred

Predicted Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 7.0-7.8 ppm). The methoxy protons would be a singlet around δ 3.5 ppm, and the methine proton would likely be a singlet in the region of δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected around 170-175 ppm. The carbon bearing the methoxy and carboxylic acid groups would be in the range of 80-90 ppm. The methoxy carbon would appear around 55-60 ppm. Aromatic carbons would be in the 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks at m/z 244 and 246.

Proposed Synthesis and Experimental Protocols

The most logical and historically supported synthetic route to 2-(2-Bromophenyl)-2-methoxyacetic acid is a two-step process starting from 2-bromobenzaldehyde. This pathway involves the formation of 2-(2-bromophenyl)-2-hydroxyacetic acid (2-bromomandelic acid) followed by methylation of the hydroxyl group.

Synthetic Pathway Overview

G A 2-Bromobenzaldehyde B 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-Bromomandelic acid) A->B  Cyanohydrin formation  & Hydrolysis C 2-(2-Bromophenyl)-2-methoxyacetic acid B->C  Methylation  

Figure 1. Proposed synthetic pathway for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Step 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-Bromomandelic acid)

This step can be achieved through a cyanohydrin reaction with 2-bromobenzaldehyde, followed by hydrolysis of the resulting nitrile.

Experimental Protocol (Adapted from analogous preparations):

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde in a suitable solvent such as ethanol.

    • Slowly add a solution of sodium cyanide or potassium cyanide in water while maintaining the temperature at 0-5 °C with an ice bath.

    • Acidify the reaction mixture carefully with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to facilitate the formation of the cyanohydrin.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis:

    • To the crude cyanohydrin solution, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-bromophenyl)-2-hydroxyacetic acid.

    • Purify the product by recrystallization.

Step 2: Methylation of 2-(2-Bromophenyl)-2-hydroxyacetic acid

The methylation of the hydroxyl group can be performed using various methylating agents, with dimethyl sulfate being a common choice in historical syntheses.[1]

Experimental Protocol (Adapted from Reeve and Christoffel, 1950): [1]

  • Salt Formation:

    • Dissolve 2-(2-bromophenyl)-2-hydroxyacetic acid in a solution of sodium hydroxide in water to form the sodium salt.

  • Methylation:

    • To the solution of the sodium salt, slowly add dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to precipitate the product.

    • Filter the solid product and wash with cold water.

    • The crude 2-(2-Bromophenyl)-2-methoxyacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture or toluene).

G cluster_0 Step 1: Synthesis of 2-Bromomandelic Acid cluster_1 Step 2: Methylation A 2-Bromobenzaldehyde B Cyanohydrin Intermediate A->B NaCN / H₂O C 2-(2-Bromophenyl)-2-hydroxyacetic acid B->C HCl (conc.), Reflux D 2-(2-Bromophenyl)-2-hydroxyacetic acid E Sodium 2-(2-bromophenyl)-2-hydroxyacetate D->E NaOH F 2-(2-Bromophenyl)-2-methoxyacetic acid E->F Dimethyl Sulfate

Figure 2. Detailed workflow for the proposed synthesis.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2-(2-Bromophenyl)-2-methoxyacetic acid are not widely reported, its structural features suggest potential utility in several areas:

  • Medicinal Chemistry: As a substituted phenylacetic acid, it can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The combination of the bromo and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Derivatives of phenoxyacetic acids, which share structural similarities, have shown a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties.[6]

  • Chiral Ligand Synthesis: The carboxylic acid and methoxy groups offer potential coordination sites for metal ions. If resolved into its enantiomers, it could be explored as a chiral ligand in asymmetric catalysis.

  • Materials Science: The aromatic ring and carboxylic acid functionality make it a candidate for incorporation into polymers or coordination frameworks, potentially imparting specific thermal or optical properties.

Future Directions

The lack of extensive literature on 2-(2-Bromophenyl)-2-methoxyacetic acid presents an opportunity for further investigation. Future research could focus on:

  • Definitive Synthesis and Characterization: A thorough study to optimize the synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, IR, X-ray crystallography) would be of great value.

  • Enantioselective Synthesis and Resolution: Developing methods to synthesize or resolve the enantiomers of 2-(2-Bromophenyl)-2-methoxyacetic acid would enable the exploration of its chiroptical properties and its potential as a chiral building block.

  • Biological Screening: A systematic evaluation of its biological activity, as well as that of its derivatives, could uncover novel therapeutic applications.

Conclusion

2-(2-Bromophenyl)-2-methoxyacetic acid represents a molecule of untapped potential. While its historical discovery remains obscure, a logical and feasible synthetic pathway can be inferred from established chemical literature. Its unique combination of functional groups suggests a range of possible applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this compound, intended to stimulate further research and unlock its full scientific value.

References

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3): 186, May, 1961. [Link]

  • The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. European Journal of Organic Chemistry. [Link]

  • The Synthesis of α-Methoxyarylacetic Acids from the Base-catalyzed Condensation of Arylaldehydes with Bromoform and Methanol. Studies of Aldehyde Reactivities. Journal of the American Chemical Society. [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information - NextSDS. [Link]

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC. Molecules. [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3) - PubChemLite. [Link]

  • A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google P
  • p-BROMOMANDELIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google P
  • Process for the preparation of α-bromo-phenylacetic acids - Google P
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. [Link]

  • p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. JETIR. [Link]

  • Chemical structures of mandelic acid derivatives - ResearchGate. [Link]

  • 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. [Link]

  • Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC. RSC Medicinal Chemistry. [Link]

  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed. Journal of Medicinal Chemistry. [Link]

  • Process for preparing methoxyacetic acid - Google P

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Foundational

Investigating the mechanism of action for 2-(2-Bromophenyl)-2-methoxyacetic acid

An In-Depth Technical Guide to Investigating the Mechanism of Action for 2-(2-Bromophenyl)-2-methoxyacetic acid Abstract 2-(2-Bromophenyl)-2-methoxyacetic acid is a novel small molecule with potential pharmacological act...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action for 2-(2-Bromophenyl)-2-methoxyacetic acid

Abstract

2-(2-Bromophenyl)-2-methoxyacetic acid is a novel small molecule with potential pharmacological activity, yet its mechanism of action remains uncharacterized. The presence of a 2-methoxyacetic acid moiety, a structure known to be associated with histone deacetylase (HDAC) inhibition and endocrine disruption, coupled with a bromophenyl group common in bioactive compounds, suggests a compelling case for investigation. This guide presents a structured, hypothesis-driven framework for elucidating the molecular mechanism of this compound. We eschew a rigid template in favor of a logical, multi-tiered experimental cascade designed to systematically uncover its biological targets and downstream effects. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale underpinning each experimental choice, ensuring a self-validating and comprehensive investigatory workflow.

Introduction and Rationale

The quest to identify the mechanism of action (MOA) for a novel chemical entity is a cornerstone of drug discovery and chemical biology.[1][2] 2-(2-Bromophenyl)-2-methoxyacetic acid (heretofore referred to as "the compound") presents an intriguing puzzle. Public chemical databases offer basic structural information but lack any associated biological or pharmacological data.[3] This absence of literature necessitates a foundational, explorative approach.

The compound's structure provides the basis for our initial hypotheses:

  • The 2-methoxyacetic acid (MAA) moiety: The parent compound, methoxyacetic acid, is the primary metabolite of the industrial solvent ethylene glycol monomethyl ether and is known to be a reproductive toxicant.[4] Mechanistically, MAA and other short-chain fatty acids can act as histone deacetylase (HDAC) inhibitors, leading to altered gene expression, cell cycle arrest, and apoptosis.[4] Furthermore, MAA has been shown to disrupt endogenous estrogen receptor-α (ERα)-mediated signaling.[4]

  • The 2-Bromophenyl moiety: Halogenated phenyl rings are common in pharmaceuticals and can contribute to binding affinity and selectivity for a variety of protein targets. The bromine atom, in particular, can be involved in halogen bonding or, in some contexts, lead to covalent interactions with target proteins. For instance, the related compound 2-bromopalmitate is known to act as a non-selective inhibitor of lipid metabolism and protein S-palmitoylation.[5]

Based on these structural alerts, we propose two primary hypotheses for the compound's MOA:

  • Hypothesis 1: The compound functions as an inhibitor of histone deacetylases (HDACs).

  • Hypothesis 2: The compound modulates estrogen receptor (ER) signaling pathways.

This guide will outline a systematic approach to test these hypotheses, starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Tier 1: Initial Phenotypic Screening and Cytotoxicity Profiling

The first step in characterizing any new compound is to determine if it elicits a biological response in a cellular context.[6][7] A broad phenotypic screen across a panel of diverse human cell lines is essential to identify initial activity and potential selectivity.

Rationale for Experimental Choices

We will employ a panel of cell lines, including representatives from different cancer types (e.g., MCF-7, an ER-positive breast cancer line; HeLa, a cervical cancer line; and a prostate cancer line like LNCaP) and a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity versus potential cancer-specific effects. The inclusion of MCF-7 is particularly relevant to our second hypothesis regarding estrogen receptor modulation.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-(2-Bromophenyl)-2-methoxyacetic acid in appropriate cell culture medium. Concentrations should span a wide range (e.g., from 1 nM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., DMSO) controls. Incubate for a relevant time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated controls and plot the results as percent viability versus compound concentration. Calculate the half-maximal inhibitory concentration (IC50).

Data Presentation and Interpretation

The results of the cytotoxicity screening should be summarized in a table.

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer (ER+)[Experimental Value]
HeLaCervical Cancer[Experimental Value]
LNCaPProstate Cancer[Experimental Value]
HEK293Non-cancerous[Experimental Value]

A low IC50 value in one or more cell lines would confirm biological activity and warrant progression to Tier 2. Differential activity between cell lines may provide early clues about the mechanism. For example, higher potency in MCF-7 cells might suggest involvement of the estrogen receptor pathway.

Tier 2: Target Class Identification

If the compound demonstrates significant activity in Tier 1, the next logical step is to investigate our primary hypotheses directly using targeted biochemical and cell-based assays.[8]

Hypothesis 1 Investigation: HDAC Inhibition

The structural similarity to known HDAC inhibitors makes this a primary avenue of investigation.[9]

G

This protocol is based on commercially available kits (e.g., Cayman Chemical's HDAC1 Inhibitor Screening Assay Kit).[10]

  • Reagent Preparation: Prepare assay buffer, diluted HDAC1 enzyme, and the fluorogenic substrate according to the manufacturer's instructions.

  • Compound Addition: Add the test compound and a known HDAC inhibitor control (e.g., Trichostatin A) to a 96-well plate over a range of concentrations.

  • Enzyme Incubation: Add the diluted HDAC1 enzyme to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add the acetylated substrate to initiate the reaction.

  • Development: Stop the deacetylation reaction and initiate fluorescence by adding the developer solution.

  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 350-360 nm excitation, 450-465 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Hypothesis 2 Investigation: Estrogen Receptor Modulation

Given the known effects of MAA on ER signaling, it is crucial to determine if the compound acts as an agonist or antagonist of estrogen receptors.[4]

G

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or HEK293) in 96-well plates. Co-transfect the cells with an expression plasmid for either human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

  • Treatment (Agonist Mode): After 24 hours, replace the medium with a medium containing serial dilutions of the test compound. Include estradiol (E2) as a positive control.

  • Treatment (Antagonist Mode): To test for antagonism, treat cells with a fixed concentration of E2 (e.g., 1 nM) in combination with serial dilutions of the test compound. Include a known antagonist like Tamoxifen as a positive control.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency. Plot the results to determine EC50 (for agonists) or IC50 (for antagonists).

Tier 3: Direct Target Engagement and Pathway Validation

Positive results in Tier 2 provide strong evidence for a particular MOA but do not definitively prove direct interaction with the target or elucidate the downstream consequences. Tier 3 experiments are designed for this purpose.

Direct Target Engagement: Affinity-Based Pull-Down

To confirm that the compound physically binds to its putative target (e.g., an HDAC isoform or ERα), an affinity-based pull-down assay followed by mass spectrometry can be employed.[11][12]

  • Probe Synthesis: Synthesize a derivative of 2-(2-Bromophenyl)-2-methoxyacetic acid with a linker arm suitable for conjugation to a solid support (e.g., agarose beads).[12]

  • Immobilization: Covalently attach the synthesized probe to activated beads. Prepare control beads with no compound attached.[12]

  • Cell Lysate Incubation: Incubate the compound-conjugated beads and control beads with a protein lysate from a relevant cell line.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the proteins that specifically bind to the compound.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific protein bands by mass spectrometry (LC-MS/MS).

Confirmation of the hypothesized target (e.g., HDAC1 or ERα) in the eluate from the compound-conjugated beads but not the control beads provides strong evidence of direct physical interaction.

Downstream Pathway Analysis

Confirming target engagement should be followed by assessing the downstream cellular consequences.

  • Rationale: HDAC inhibitors increase the acetylation of histones. This can be readily detected by Western blotting.

  • Protocol: Treat cells with the compound at concentrations around its IC50 for HDAC inhibition. After treatment, prepare cell lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4) and total histones as a loading control. An increase in the acetylated histone signal upon treatment would validate the MOA.

  • Rationale: ER agonists and antagonists alter the transcription of known estrogen-responsive genes.[13]

  • Protocol: Treat an ER-positive cell line (e.g., MCF-7) with the compound (and appropriate controls like E2 and Tamoxifen). After treatment, isolate total RNA, synthesize cDNA, and perform quantitative PCR (qPCR) for known estrogen-responsive genes (e.g., pS2/TFF1, GREB1). A change in the expression of these genes consistent with agonism or antagonism will validate the compound's effect on the ER signaling pathway.

G cluster_hdac HDAC Inhibition Pathway cluster_er Estrogen Receptor Pathway Modulation Compound1 2-(2-Bromophenyl)- 2-methoxyacetic acid HDAC HDACs Compound1->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation ↑ Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription Outcome1 Cell Cycle Arrest, Apoptosis Transcription->Outcome1 Compound2 2-(2-Bromophenyl)- 2-methoxyacetic acid ER Estrogen Receptor (ER) Compound2->ER Binds (Agonist/Antagonist) ERE Estrogen Response Element (ERE) ER->ERE Transcription2 Gene Transcription (e.g., pS2, GREB1) ERE->Transcription2 Outcome2 Cell Proliferation, Metabolic Changes Transcription2->Outcome2

In Silico Analysis: Computational Modeling

Once a primary target is validated, computational docking can provide structural insights into the binding interaction.[14][15]

  • Procedure: Using a known crystal structure of the target protein (e.g., HDAC1 or the ERα ligand-binding domain), a computational docking simulation can be performed. This will predict the likely binding pose of 2-(2-Bromophenyl)-2-methoxyacetic acid within the active site or an allosteric site.

  • Value: This analysis can help rationalize the observed activity, guide the synthesis of more potent analogs, and explain potential selectivity.

Conclusion

Investigating the mechanism of action of a novel compound like 2-(2-Bromophenyl)-2-methoxyacetic acid in the absence of prior data requires a systematic, multi-tiered approach. The strategy outlined in this guide, beginning with broad phenotypic screening and progressing through specific biochemical assays, direct target engagement studies, and downstream pathway analysis, provides a robust framework for discovery. By grounding our initial hypotheses in the chemical structure of the molecule, we can design a logical and efficient experimental cascade. The successful execution of this workflow will not only elucidate the primary mechanism of action but also uncover potential off-target effects, ultimately providing a comprehensive biological characterization of this novel chemical entity.

References

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. (n.d.). Google Scholar.
  • Computational Model Development of Drug-Target Interaction Prediction: A Review. (2019). Current Drug Metabolism. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025, March 27). Emery Pharma. [Link]

  • Mass spectrometric analysis of protein–ligand interactions. (2015). Proceedings of the Japan Academy, Series B. [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3). (n.d.). PubChemLite. Retrieved March 20, 2026, from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). Scientific Reports. [Link]

  • Functional Cell-Based Assays. (n.d.). Accelevir. Retrieved March 20, 2026, from [Link]

  • The Computational Models of Drug-target Interaction Prediction. (2019). Current Drug Metabolism. [Link]

  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023). 2023 IEEE International Conference on Bioinformatics and Biomedicine (BIBM). [Link]

  • Protein–Small Molecule Interactions in Native Mass Spectrometry. (2021). Chemical Reviews. [Link]

  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. (2013). ACS Chemical Biology. [Link]

  • The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling. (2007). Environmental Health Perspectives. [Link]

  • Revealing Drug-Target Interactions with Computational Models and Algorithms. (2019). Molecules. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved March 20, 2026, from [Link]

  • Cell-Based Assays Guide. (2025, January 31). Antibodies.com. [Link]

  • Screening for histone deacetylase (HDAC) active compounds. (n.d.). BMG Labtech. Retrieved March 20, 2026, from [Link]

  • Computational model of molecular interactions could improve new medicine development. (2020, January 6). Drug Target Review. [Link]

  • Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function. (2023). Nucleic Acids Research. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Chemical Biology. [Link]

  • Cell Based Potency Assays. (n.d.). Sygnature Discovery. Retrieved March 20, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024, December 12). Longdom Publishing. [Link]

  • In Vitro Transcription/Translation (IVTT) Services. (n.d.). Evotec. Retrieved March 20, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved March 20, 2026, from [Link]

  • Histone Deacetylase (HDAC) Assay. (n.d.). EpigenTek. Retrieved March 20, 2026, from [Link]

  • In vitro experimental system for analysis of transcription–translation coupling. (2011). Nucleic Acids Research. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. [Link]

  • An in vitro Transcription/translation System for Detection of Protein Interaction. (2016). Bio-protocol. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved March 20, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved March 20, 2026, from [Link]

  • Multiple receptors shape the estrogen response pathway and are critical considerations for the future of in vitro-based risk assessment efforts. (2017). Environmental Health Perspectives. [Link]

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Exploratory

Emerging Research Areas for 2-(2-Bromophenyl)-2-methoxyacetic Acid: A Technical Guide to a Dual-Functional Pharmacophore

Executive Summary In the rapidly evolving landscape of synthetic organic chemistry and drug discovery, highly functionalized building blocks dictate the efficiency of late-stage diversification. 2-(2-Bromophenyl)-2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of synthetic organic chemistry and drug discovery, highly functionalized building blocks dictate the efficiency of late-stage diversification. 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0)[1] has emerged as a uniquely versatile intermediate. Featuring an ortho-bromo aryl halide, a sterically modulating α -methoxy group, and a traceless carboxylic acid, this molecule provides three orthogonal handles for chemoselective functionalization.

This technical guide explores the causal mechanisms and emerging applications of this compound across transition-metal catalysis, asymmetric synthesis, and photoredox decarboxylative functionalization.

Structural Anatomy & Chemical Properties

Understanding the reactivity of 2-(2-Bromophenyl)-2-methoxyacetic acid requires a precise breakdown of its structural components. The α -methoxy group restricts the conformational flexibility of the phenylacetic acid backbone, a critical feature for receptor binding in medicinal chemistry, while the ortho-bromo substituent induces a steric clash that forces the carboxylate out of the aryl plane.

Quantitative Chemical Profile
PropertyValueMechanistic Significance
CAS Number 1545579-53-0Unique registry identifier for sourcing and regulatory compliance[1].
Molecular Formula C9H9BrO3Indicates a high degree of functionalization relative to carbon count.
Molecular Weight 245.07 g/mol Optimal low-molecular-weight building block for fragment-based drug design[2].
Functional Groups Aryl Bromide, α -Methoxy, Carboxylic AcidEnables orthogonal reactivity: cross-coupling, steric modulation, and decarboxylation.

Emerging Area 1: Transition-Metal Catalyzed Dearomatization & Cross-Coupling

The ortho-bromo substituent is a prime candidate for transition-metal-catalyzed cross-coupling. Recent advancements in copper- and palladium-catalyzed oxidative dearomatization have utilized 2-bromophenylacetic acid derivatives to construct complex spirocyclic architectures, such as spirocyclic indolenines, which are prevalent in biologically active alkaloids[3].

Causality in Experimental Design: Using an ortho-bromo phenylacetic acid derivative rather than a para-substituted analog is intentional. The proximity of the bromine atom to the acetic acid side chain facilitates intramolecular coordination with the metal center (e.g., Cu or Pd), lowering the activation energy required for subsequent ring-closing or cross-coupling events.

Protocol: Copper-Catalyzed Oxidative Dearomatization

Self-Validating System: The reaction relies on a distinct color change and TLC shift to confirm the consumption of the starting material before isolation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(2-Bromophenyl)-2-methoxyacetic acid (1.0 equiv) and the target indole derivative (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Activation: Add Cu(OAc)2 (10 mol%) and a mild base such as K2CO3 (2.0 equiv). Causality: Cu(OAc)2 acts as a single-electron oxidant, while the base deprotonates the carboxylic acid to facilitate metal coordination.

  • Oxidation Initiation: Purge the system with O2 gas for 5 minutes, then seal the vessel. Heat the mixture to 50°C.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting acid ( Rf​≈0.2 with tailing) should convert to a less polar spirocyclic intermediate ( Rf​≈0.5 ).

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Workflow of Copper-Catalyzed Oxidative Dearomatization using the bromo-acid intermediate.

Emerging Area 2: Asymmetric Synthesis & Chiral Pharmacophores

The α -chiral center of 2-(2-Bromophenyl)-2-methoxyacetic acid makes it an invaluable precursor for asymmetric synthesis. Enantioselective alkylation of commercially available methoxy-bromophenylacetic acids has been utilized as a foundational step in the total synthesis of complex marine natural products, such as (+)-Dragmacidin D[4].

Causality in Experimental Design: The α -methoxy group serves a dual purpose. Sterically, it directs the incoming nucleophile or electrophile during asymmetric induction. Electronically, the oxygen lone pairs can chelate strongly to chiral Lewis acid catalysts (e.g., Evans' oxazolidinones or chiral bisoxazolines), locking the transition state into a rigid conformation that maximizes enantiomeric excess (ee).

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Self-Validating System: Successful resolution is confirmed by optical rotation and chiral HPLC prior to downstream synthesis.

  • Salt Formation: Dissolve racemic 2-(2-Bromophenyl)-2-methoxyacetic acid in hot ethanol. Add 1.0 equivalent of a chiral amine resolving agent (e.g., (R)-(+)-1-Phenylethylamine).

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. Causality: Slow cooling promotes the thermodynamic crystallization of the less soluble diastereomeric salt, preventing kinetic entrapment of the unwanted isomer.

  • Validation Checkpoint: Filter the crystals and measure the optical rotation. Perform a small-scale free-basing (using 1M HCl) and inject into a chiral HPLC column (e.g., Chiralcel OD-H). Target >95% ee.

  • Recrystallization: If ee is <95% , recrystallize the salt from ethanol.

  • Liberation: Treat the pure salt with 1M HCl, extract with diethyl ether, and evaporate to yield the enantioenriched α -methoxy acid.

Emerging Area 3: Photoredox-Catalyzed Decarboxylative Functionalization

One of the most disruptive emerging areas in organic chemistry is the use of visible-light photoredox catalysis to repurpose carboxylic acids as radical precursors. Under photoredox conditions, phenylacetic acid derivatives undergo single-electron transfer (SET) oxidation followed by rapid loss of CO2 to generate a stabilized benzylic radical[5][6].

Causality in Experimental Design: For 2-(2-Bromophenyl)-2-methoxyacetic acid, decarboxylation generates an α -methoxybenzyl radical. The methoxy group stabilizes this radical via resonance (capto-dative effect), significantly increasing its half-life and allowing it to efficiently participate in intermolecular Giese additions or dual Nickel/Photoredox cross-couplings.

Protocol: Visible-Light-Driven Decarboxylative Giese Addition

Self-Validating System: The reaction requires continuous light irradiation; turning off the light halts the reaction, confirming the photoredox mechanism.

  • Mixture Preparation: In a transparent reaction vial, combine 2-(2-Bromophenyl)-2-methoxyacetic acid (1.0 equiv), an electron-deficient alkene (e.g., methyl acrylate, 1.5 equiv), and the organic photocatalyst 4CzIPN (2 mol%).

  • Solvent & Base: Add degassed DMSO and a mild base (e.g., Cs2CO3, 1.5 equiv). Causality: The base converts the acid to its carboxylate form, lowering its oxidation potential and making it susceptible to SET by the excited photocatalyst.

  • Irradiation: Irradiate the vial with blue LEDs (440-450 nm) at room temperature for 16 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The mass of the product should correspond to [M - CO2 + Alkene + H]+.

  • Purification: Dilute with water, extract with ethyl acetate, and purify via automated flash chromatography.

Photoredox catalytic cycle generating the stabilized alpha-methoxybenzyl radical.

Quantitative Data Summary

The table below synthesizes the typical reaction parameters and expected outcomes when utilizing 2-(2-Bromophenyl)-2-methoxyacetic acid across the three emerging research areas discussed.

Research AreaKey Reagents / CatalystsTemperatureReaction TimeExpected Yield RangePrimary Analytical Target
Oxidative Dearomatization Cu(OAc)2, K2CO3, O250°C12 - 18 h60 - 75%Mass shift of +[Indole] - H2O
Chiral Resolution (R)-(+)-1-Phenylethylamine78°C to 20°C12 h (Cooling)35 - 45% (per enantiomer) >95% ee via Chiral HPLC
Photoredox Decarboxylation 4CzIPN, Cs2CO3, Blue LED25°C16 - 24 h70 - 85%Mass shift of -44 Da (Loss of CO2)

References

  • Chemical Substance Information - NextSDS. "2-(2-bromophenyl)-2-methoxyacetic acid." NextSDS. Available at:[Link]

  • Garg, N. K., et al. "10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Wang, J., et al. "Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives: A new strategy to construct spirocyclic indolenines." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • MacMillan, D. W. C., et al. "Decarboxylative photocatalytic transformations." Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Zhu, C., et al. "Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant." Organic Letters - ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Detailed synthesis protocol for 2-(2-Bromophenyl)-2-methoxyacetic acid

An Application Note for the Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic Acid Introduction 2-(2-Bromophenyl)-2-methoxyacetic acid is a substituted α-methoxyacetic acid derivative. Compounds of this class are valuable i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic Acid

Introduction

2-(2-Bromophenyl)-2-methoxyacetic acid is a substituted α-methoxyacetic acid derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] The presence of the methoxy group at the alpha position and the bromo-substituted phenyl ring provides multiple sites for further chemical modification. This application note presents a detailed, two-step protocol for the laboratory-scale synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid, proceeding through a mandelic acid intermediate. The methodology is designed for researchers in chemistry and drug development, providing not just a procedure, but also the scientific rationale behind the chosen steps.

Proposed Synthesis Pathway

The synthesis is proposed to proceed in two main stages, starting from the commercially available 2-bromobenzaldehyde:

  • Formation and Hydrolysis of the Cyanohydrin to 2-(2-Bromophenyl)-2-hydroxyacetic Acid (2-Bromomandelic Acid): This classic approach involves the addition of a cyanide source to 2-bromobenzaldehyde to form a cyanohydrin intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the corresponding α-hydroxy acid, 2-bromomandelic acid. This is a well-established route for preparing mandelic acid derivatives.[2]

  • Methylation of 2-Bromomandelic Acid: The hydroxyl group of the synthesized 2-bromomandelic acid is then methylated to form the final product, 2-(2-Bromophenyl)-2-methoxyacetic acid. This transformation is analogous to the Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide.[3] In this protocol, we will adapt a method using a methylating agent under basic conditions.

Visualizing the Synthesis Workflow

The following diagram outlines the key transformations in the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid.

G cluster_0 Step 1: Synthesis of 2-Bromomandelic Acid cluster_1 Step 2: Methylation 2_Bromobenzaldehyde 2-Bromobenzaldehyde Cyanohydrin 2-(2-Bromophenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate) 2_Bromobenzaldehyde->Cyanohydrin 1. NaCN 2. H+ Mandelic_Acid 2-(2-Bromophenyl)-2-hydroxyacetic Acid (2-Bromomandelic Acid) Cyanohydrin->Mandelic_Acid H3O+, Heat Final_Product 2-(2-Bromophenyl)-2-methoxyacetic Acid Mandelic_Acid->Final_Product 1. NaH 2. CH3I

Caption: Reaction scheme for the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid.

Materials and Equipment

Reagents & SolventsEquipment
2-BromobenzaldehydeRound-bottom flasks (various sizes)
Sodium Cyanide (NaCN)Magnetic stirrer and stir bars
Hydrochloric Acid (HCl, conc.)Heating mantle with temperature control
Sodium Hydroxide (NaOH)Reflux condenser
Sodium Hydride (NaH, 60% dispersion in oil)Dropping funnel
Methyl Iodide (CH₃I)Ice bath
Diethyl Ether (anhydrous)Separatory funnel
Tetrahydrofuran (THF, anhydrous)Buchner funnel and filter paper
Dichloromethane (DCM)Rotary evaporator
Magnesium Sulfate (MgSO₄, anhydrous)pH paper or pH meter
Deionized WaterStandard laboratory glassware
CeliteThin Layer Chromatography (TLC) plates

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazards
Sodium Cyanide (NaCN) Fatal if swallowed, in contact with skin or if inhaled. Contact with acids liberates extremely toxic cyanide gas.[4]
Hydrochloric Acid (HCl) Causes severe skin burns and eye damage. May cause respiratory irritation.[5]
Sodium Hydride (NaH) Flammable solid. In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.
Methyl Iodide (CH₃I) Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation and serious eye damage. Suspected of causing cancer.
2-(2-Bromophenyl)-2-methoxyacetic acid Acute toxicity (oral, dermal, inhalation). Causes skin and eye irritation. May cause drowsiness or dizziness.[6]

Experimental Protocol

Part 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic Acid (2-Bromomandelic Acid)

This procedure is adapted from established methods for mandelic acid synthesis.[2][7][8]

  • Cyanohydrin Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add a solution of sodium cyanide (4.9 g, 0.1 mol) in 50 mL of deionized water.

    • Slowly add 2-bromobenzaldehyde (18.5 g, 0.1 mol) to the stirred cyanide solution over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours. The formation of an oily cyanohydrin layer should be observed.

  • Hydrolysis to Mandelic Acid:

    • Carefully transfer the reaction mixture to a 500 mL round-bottom flask.

    • In the fume hood, slowly and cautiously add 100 mL of concentrated hydrochloric acid. CAUTION: This will generate toxic hydrogen cyanide gas. Ensure the fume hood has strong ventilation.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The crude 2-bromomandelic acid may precipitate upon cooling.

  • Workup and Purification:

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold water (2x 30 mL).

    • For further purification, the crude product can be recrystallized from a water/ethanol mixture. The expected product is a white crystalline solid.

Part 2: Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic Acid

This procedure is based on the principles of Williamson ether synthesis.[3]

  • Deprotonation of the Hydroxyl Group:

    • In a flame-dried 250 mL three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 2.2 g, 0.055 mol).

    • Wash the sodium hydride with anhydrous hexane (2 x 15 mL) to remove the mineral oil.

    • Add 80 mL of anhydrous tetrahydrofuran (THF) to the flask.

    • Dissolve the 2-(2-bromophenyl)-2-hydroxyacetic acid (11.55 g, 0.05 mol) from Part 1 in 50 mL of anhydrous THF.

    • Slowly add the mandelic acid solution to the stirred NaH suspension at 0°C (ice bath). CAUTION: Hydrogen gas will evolve. Allow the reaction to stir at 0°C for 30 minutes after the addition is complete, then warm to room temperature and stir for another hour.

  • Methylation:

    • Cool the reaction mixture back to 0°C.

    • Add methyl iodide (7.8 g, 3.4 mL, 0.055 mol) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding 20 mL of water at 0°C.

    • Adjust the pH of the solution to ~2-3 using 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

    • The final product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(2-Bromophenyl)-2-methoxyacetic acid as a solid.

Data Summary

ParameterStep 1: 2-Bromomandelic AcidStep 2: 2-(2-Bromophenyl)-2-methoxyacetic Acid
Starting Material 2-Bromobenzaldehyde2-(2-Bromophenyl)-2-hydroxyacetic Acid
Key Reagents NaCN, HClNaH, CH₃I
Solvent WaterAnhydrous THF
Reaction Temperature 0°C to 110°C0°C to Room Temperature
Reaction Time ~10 hours~18 hours
Theoretical Yield 23.1 g12.25 g (based on 0.05 mol starting material)
Expected Appearance White crystalline solidWhite to off-white solid[1]

References

  • NextSDS. 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. Available from: [Link]

  • PubChem. 2-[(2-bromophenyl)methoxy]benzoic Acid. Available from: [Link]

  • PubChemLite. 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3). Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Decarboxylative Annulation. Available from: [Link]

  • PMC. 2-(3-Bromo-4-methoxyphenyl)acetic acid. Available from: [Link]

  • Organic Syntheses. p-BROMOMANDELIC ACID. Available from: [Link]

  • Organic Syntheses. Mandelic Acid. Available from: [Link]

  • Google Patents. US7022876B2 - Preparation of mandelic acid derivatives.
  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

  • Wikipedia. Methoxyacetic acid. Available from: [Link]

  • Google Patents. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives.
  • ACS Publications. The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. II. Available from: [Link]

  • Google Patents. US4968840A - Process for preparing methoxyacetic acid.
  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Available from: [Link]

  • Scilit. Synthesis of optically active 2-arylalkanoic acids by the use of 1,2-rearrangement of the aryl group. Available from: [Link]

Sources

Application

Application Notes and Protocols: 2-(2-Bromophenyl)-2-methoxyacetic Acid in Synthetic Organic Chemistry

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a detailed technical guide on the prospective applications of 2-(2-bromophenyl)-2-methoxyacetic acid. While direct literature on this spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide on the prospective applications of 2-(2-bromophenyl)-2-methoxyacetic acid. While direct literature on this specific reagent is sparse, its molecular architecture strongly suggests its utility as a potent chiral derivatizing agent (CDA) for the analysis of enantiopurity and the assignment of absolute configuration in chiral molecules. Drawing from established principles of stereochemistry and analytical chemistry, this guide outlines the theoretical basis for its use and provides detailed, field-proven protocols for its application in determining the enantiomeric excess of chiral alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: A Structurally-Informed Application

2-(2-Bromophenyl)-2-methoxyacetic acid is a chiral carboxylic acid featuring a stereogenic center alpha to the carboxyl group. This center is substituted with a methoxy group and a 2-bromophenyl moiety. Although this specific compound is not widely documented in synthetic chemistry literature, its structure is highly analogous to well-established chiral derivatizing agents such as 2-methoxy-2-phenylacetic acid (MPA) and Mosher's acid (MTPA)[1][2][3].

The fundamental principle behind such agents is their ability to convert a mixture of enantiomers, which are indistinguishable by standard NMR, into a mixture of diastereomers.[2] These diastereomers possess distinct physical and spectral properties, allowing for their differentiation and quantification. The presence of the 2-bromophenyl group in the title compound offers unique potential. Its steric bulk and electronic properties, combined with the magnetic anisotropy of the aromatic ring, are expected to induce significant chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomers, facilitating accurate analysis.[4][5] Furthermore, the bromine atom can serve as a heavy-atom handle for absolute configuration determination by X-ray crystallography if the diastereomeric derivatives are crystalline.

This guide, therefore, presents a scientifically grounded, proposed application for 2-(2-bromophenyl)-2-methoxyacetic acid as a next-generation CDA, complete with detailed protocols for its use with a model chiral alcohol.

Part 1: The Principle of Chiral Derivatization by NMR

Enantiomers, being mirror images, have identical properties in an achiral environment. Consequently, their NMR spectra are identical. To overcome this, a chiral derivatizing agent is used to covalently bond to the enantiomeric substrate (e.g., an alcohol or amine), forming a new pair of molecules that are diastereomers of each other.

  • (R,S)-Substrate + (S)-CDA → (R,S)-Diastereomer

  • (S,S)-Substrate + (S)-CDA → (S,S)-Diastereomer

These diastereomers have different spatial arrangements. The protons in the substrate moiety of each diastereomer will be positioned differently relative to the functional groups on the CDA. The 2-bromophenyl group of our proposed CDA generates a powerful anisotropic magnetic field.[5][6] Protons located in the shielding zone (above or below the plane of the ring) will be shifted upfield (lower δ), while those in the deshielding zone (in the plane of the ring) will be shifted downfield (higher δ). This spatial difference leads to distinct chemical shifts for corresponding protons in the two diastereomers, allowing for their resolution and integration in the ¹H NMR spectrum. The enantiomeric excess (e.e.) can then be calculated directly from the integral values.

G cluster_0 Conceptual Workflow Enantiomers Mixture of Enantiomers (R-OH & S-OH) (NMR Indistinguishable) Diastereomers Mixture of Diastereomers (R,S-Ester & S,S-Ester) (NMR Distinguishable) Enantiomers->Diastereomers Derivatization CDA (S)-2-(2-Bromophenyl) -2-methoxyacetic acid CDA->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Quantify Quantification (e.e. Calculation) NMR->Quantify

Caption: Conceptual workflow for e.e. determination.

Part 2: Application Protocol: Enantiomeric Excess Determination of (±)-1-Phenylethanol

This protocol provides a step-by-step method for the derivatization of a racemic secondary alcohol, (±)-1-phenylethanol, with enantiopure (S)-2-(2-bromophenyl)-2-methoxyacetic acid and subsequent analysis by ¹H NMR.

Materials and Reagents
  • (S)-2-(2-Bromophenyl)-2-methoxyacetic acid (CDA)

  • (±)-1-Phenylethanol (Substrate)

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator, and silica gel for chromatography.

Step 1: Activation of the Chiral Derivatizing Agent

Causality: The carboxylic acid must be converted to a more reactive acylating agent, such as an acid chloride, to facilitate efficient esterification with the alcohol. This circumvents the need for harsh conditions required for direct Fischer esterification, which could risk racemization.[7][8]

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(2-bromophenyl)-2-methoxyacetic acid (1.0 equiv) in anhydrous DCM.

  • Add a catalytic drop of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equiv) dropwise. Vigorous gas evolution (CO₂, CO) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator to yield the crude acid chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Esterification with the Chiral Alcohol
  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve (±)-1-phenylethanol (1.0 equiv) and anhydrous pyridine (1.5 equiv) in anhydrous DCM. Causality: Pyridine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion.

  • Cool the alcohol/pyridine solution to 0 °C.

  • Slowly add the acid chloride solution to the alcohol/pyridine solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent (the alcohol).

Step 3: Work-up and Purification
  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to isolate the mixture of diastereomeric esters.

Step 4: ¹H NMR Analysis and e.e. Calculation
  • Dissolve a small sample (5-10 mg) of the purified diastereomeric esters in ~0.6 mL of CDCl₃.

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

  • Identify the signals corresponding to the protons of the 1-phenylethanol moiety. The methine proton (CH-O) and the methyl protons (CH₃) are typically well-resolved and diagnostic.

  • You will observe two distinct sets of signals for these protons, one for the (R,S)-diastereomer and one for the (S,S)-diastereomer.

  • Carefully integrate the area under a pair of corresponding, well-resolved signals (e.g., the two methyl doublets). Let the integrals be I_major and I_minor.

  • Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100

Part 3: Data Interpretation and Visualization

The key to this method is the differential shielding/deshielding of the alcohol's protons by the CDA's 2-bromophenyl ring.

G cluster_0 Diastereomer 1 (e.g., R-alcohol, S-acid) cluster_1 Diastereomer 2 (e.g., S-alcohol, S-acid) node_a 2-Bromophenyl Ring (Anisotropic Cone) node_b Methyl Group (Me) - Experiences Shielding - Upfield Shift (Lower δ) node_a->node_b Spatial Proximity node_c 2-Bromophenyl Ring (Anisotropic Cone) node_d Methyl Group (Me) - Experiences Deshielding - Downfield Shift (Higher δ) node_c->node_d Spatially Distant

Caption: Anisotropic effect on diastereomers.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters

The following table illustrates the expected data for the diastereomeric esters formed from (S)-2-(2-bromophenyl)-2-methoxyacetic acid and (±)-1-phenylethanol. The diagnostic protons belong to the alcohol moiety.

ProtonChemical Shift (δ) for (R,S)-Ester (ppm)Chemical Shift (δ) for (S,S)-Ester (ppm)Δδ (δ_RS - δ_SS) (ppm)
-CH(Ph)- 5.95 (q)6.05 (q)-0.10
-CH₃ 1.50 (d)1.62 (d)-0.12
-OCH₃ (CDA) 3.40 (s)3.41 (s)-0.01

Note: The absolute values and the sign of Δδ are hypothetical but illustrate the principle of chemical shift non-equivalence. The larger the magnitude of Δδ, the easier the quantification.

Conclusion and Future Outlook

While direct experimental data for 2-(2-bromophenyl)-2-methoxyacetic acid is not yet published, its structural features strongly support its potential as a highly effective chiral derivatizing agent. The protocol detailed herein provides a robust framework for its application in determining the enantiomeric composition of chiral alcohols and can be readily adapted for chiral amines (forming amides). The presence of the 2-bromophenyl group is anticipated to provide excellent signal dispersion in ¹H NMR spectra, potentially offering an advantage over existing reagents. Further research should focus on the asymmetric synthesis of both enantiomers of this CDA and a systematic study of its effectiveness with a broad range of chiral substrates.

References

  • G. González, et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • N. Harada, et al. (2002). Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ResearchGate. [Link]

  • S. Terashima, et al. (2010). Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society. [Link]

  • S. D. Bull, et al. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • S. D. Bull, et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • N. Harada, et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. [Link]

  • Amanote Research. (n.d.). Use of Axially Chiral 2′-Methoxy-1 - Amanote Research. [Link]

  • Y. K. Kim, et al. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto-β-keto ester probe. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • E. Kleinpeter, et al. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

  • A. F. Khlebnikov, et al. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

  • Unknown Author. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

  • R. J. Abraham, et al. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study of the 1H SCS of the halobenzenes. [Link]

Sources

Method

Application Note: The Role of 2-(2-Bromophenyl)-2-methoxyacetic Acid in Medicinal Chemistry and Divergent Drug Design

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the strategic selection of multifunctional building blocks. 2-(2-Bromophenyl)-2-methoxyacetic acid (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the strategic selection of multifunctional building blocks. 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0) has emerged as a highly versatile scaffold for divergent synthesis [1]. By integrating an ortho-halogenated aryl ring, a lipophilicity-modulating alpha-methoxy group, and a reactive carboxylic acid, this compound provides medicinal chemists with orthogonal handles for late-stage functionalization, cross-coupling, and stereochemical exploration.

This application note provides an authoritative guide on the structural rationale, physicochemical optimization, and validated synthetic protocols for utilizing this intermediate in advanced drug design.

Structural Rationale and Pharmacophoric Value

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between a molecule's functional groups and its downstream pharmacological utility. The value of 2-(2-Bromophenyl)-2-methoxyacetic acid lies in its trifunctional nature:

  • The Ortho-Bromophenyl Handle: The bromine atom positioned ortho to the acetic acid side chain is a prime candidate for transition-metal-catalyzed cross-couplings [2]. While the ortho position introduces significant steric hindrance, it is strategically invaluable for synthesizing conformationally restricted biaryl systems or facilitating intramolecular cyclizations to yield privileged heterocycles, such as isoquinolines and indoles [3].

  • The Alpha-Methoxy Bioisostere: Replacing a standard methylene bridge with an alpha-methoxy group fundamentally alters the molecule's physicochemical profile. The methoxy oxygen acts as a hydrogen bond acceptor, while simultaneously restricting the conformational flexibility of the side chain through intramolecular interactions [4]. This structural rigidity often translates to enhanced target binding affinity and a modulated LogP, improving aqueous solubility compared to unsubstituted phenylacetic acids.

  • The Carboxylic Acid Moiety: The terminal acid provides a classic handle for derivatization into amides, esters, or reduction to alcohols, allowing for rapid library generation during Structure-Activity Relationship (SAR) campaigns.

Mechanistic Workflow & Synthetic Divergence

The true power of this scaffold is its ability to undergo divergent synthesis without functional group interference. The workflow below illustrates the primary synthetic pathways utilized in drug discovery programs.

ScaffoldWorkflow Core 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0) PdCatalysis Pd-Catalyzed Cross-Coupling (Suzuki / Heck / Buchwald) Core->PdCatalysis Ortho-Bromo Functionalization Amidation Amide Bond Formation (HATU / DIPEA) Core->Amidation Carboxylic Acid Derivatization Cyclization Intramolecular Cyclization (Heterocycle Synthesis) Core->Cyclization Dual-Site Activation Biaryl Biaryl α-Methoxy Acids (Modulated Lipophilicity) PdCatalysis->Biaryl Amides α-Methoxyacetamides (Targeted Protein Binding) Amidation->Amides Heterocycles Isoquinolines / Indoles (Privileged Scaffolds) Cyclization->Heterocycles API Advanced Pharmaceutical Intermediates (Lead Drug Candidates) Biaryl->API Amides->API Heterocycles->API

Divergent synthetic pathways utilizing 2-(2-Bromophenyl)-2-methoxyacetic acid as a core scaffold.

Quantitative Data: Physicochemical Properties & Reaction Optimization

When scaling up reactions involving this scaffold, understanding its baseline metrics is critical for optimizing yields and preventing side reactions (such as decarboxylation or epimerization).

Table 1: Physicochemical Properties & Optimization Metrics

Property / MetricValue / ObservationPharmacological / Synthetic Relevance
Molecular Weight 245.07 g/mol Low MW allows for substantial downstream derivatization while remaining strictly within Lipinski's Rule of 5.
LogP (Estimated) ~1.8 - 2.2The alpha-methoxy group lowers LogP compared to an unsubstituted alkyl chain, improving overall aqueous solubility.
Ortho-Steric Penalty HighRequires palladium ligands with large bite angles (e.g., dppf, XPhos) to force efficient reductive elimination during cross-coupling.
Alpha-Proton pKa ~14 - 16 (C-H)Highly activated and prone to epimerization under strong basic conditions. Requires mild, non-nucleophilic bases during coupling.

Validated Experimental Protocols

The following protocols have been engineered to address the specific chemical nuances of 2-(2-Bromophenyl)-2-methoxyacetic acid, ensuring self-validating, high-yield transformations.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To construct sterically hindered biaryl systems via the ortho-bromo moiety without degrading the carboxylic acid.

Reagents: 2-(2-Bromophenyl)-2-methoxyacetic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1).

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the 1,4-Dioxane/H₂O (4:1 v/v) mixture with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) active species and to suppress the homocoupling of the arylboronic acid.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the scaffold, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is selected as the optimal base; it is strong enough to activate the boronic acid via ate-complex formation, yet mild enough to prevent the base-catalyzed decarboxylation of the alpha-methoxy acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive N₂ flow.

    • Causality: The bidentate dppf ligand provides a massive bite angle. This is mechanically essential for overcoming the activation energy barrier during the reductive elimination step in sterically congested ortho-substituted systems.

  • Reaction: Inject the degassed solvent, seal the flask, and heat at 90 °C for 12 hours with vigorous stirring.

  • Workup & Isolation: Cool to room temperature, dilute with water, and acidify the aqueous layer with 1M HCl to pH 3. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via reverse-phase chromatography.

    • Causality: Acidification is strictly required to protonate the carboxylate salt back into its free acid form, enabling its partition into the organic phase.

Protocol B: Epimerization-Free Amide Bond Formation

Objective: To derivatize the carboxylic acid into an amide while preserving the stereochemical integrity of the alpha-chiral center.

Reagents: 2-(2-Bromophenyl)-2-methoxyacetic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the acid in anhydrous DMF and cool the reaction vessel to 0 °C under N₂.

    • Causality: Cooling to 0 °C is a critical parameter. The alpha-proton is highly acidic due to the inductive electron-withdrawing effects of both the methoxy group and the adjacent phenyl ring. Lower temperatures kinetically suppress base-catalyzed epimerization/racemization.

  • Activation: Add HATU in one portion and stir for 10 minutes.

    • Causality: HATU rapidly forms a highly active HOAt ester. It is vastly superior to standard EDC/HOBt coupling agents when dealing with sterically hindered alpha-substituted acids, ensuring rapid activation before side reactions can occur.

  • Coupling: Add the amine, followed by the dropwise addition of DIPEA over 5 minutes.

    • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It effectively neutralizes the amine hydrochloride salt to generate the free nucleophile without attacking the activated ester or deprotonating the sensitive alpha-carbon.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, and wash the organic layer extensively with 5% LiCl (aq) or brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • 2-(2-bromophenyl)
  • Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion Source: Chemical Reviews (ACS Public
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines Source: RSC Publishing
  • Cd(II) Derivatives of Substituted Phenylacetic Acids, Synthesis, Spectroscopic Characterization and Binding Studies with DNA Source: Proceeding of Pakistan Academy of Sciences
Application

Application Note: Utilizing 2-(2-Bromophenyl)-2-methoxyacetic acid as a Key Building Block in Drug Discovery

Introduction & Mechanistic Rationale In modern drug discovery, the selection of versatile, bifunctional building blocks is critical for rapidly exploring chemical space. 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS No. 15...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of versatile, bifunctional building blocks is critical for rapidly exploring chemical space. 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS No. 1545579-53-0)[1] is a highly privileged scaffold that combines two orthogonal reactive sites: an α -methoxyacetic acid moiety and an ortho-bromo substituted phenyl ring. This dual functionality allows it to serve as a central hub for both fragment-based drug discovery (FBDD) and the construction of complex polycyclic architectures.

The Causality Behind the Chemistry (E-E-A-T)
  • The α -Methoxy Group: Historically, α -hydroxy acids have been utilized in drug design but often suffer from rapid phase II metabolism (e.g., glucuronidation). The substitution of a hydroxyl with a methoxy group enhances metabolic stability while preserving the oxygen atom's ability to act as a hydrogen-bond acceptor. Furthermore, rotational spectroscopy has demonstrated that the internal dynamics and conformational flexibility of α -methoxy phenylacetic acids are highly dependent on the methoxy group, which dictates preferred rotameric states and directly influences target binding affinities [2].

  • The ortho-Bromo Substituent: The bromine atom at the ortho position provides a robust handle for transition-metal-catalyzed cross-coupling. Because of the extreme steric hindrance around the ortho position, careful selection of bulky, electron-rich phosphine ligands is required to facilitate palladium oxidative addition. When optimized, this enables direct intramolecular C-H arylation to form rigidified tricyclic or tetracyclic systems—a strategy famously employed in the divergent synthesis of aporphine alkaloids [3].

Workflow Visualization

The divergent potential of this building block allows researchers to split their workflow into two distinct paths: Path A (Amide Coupling for library generation) and Path B (Palladium-Catalyzed Scaffold Diversification).

G Core 2-(2-Bromophenyl)-2-methoxyacetic acid (Bifunctional Core) PathA Path A: Amide Coupling (Pharmacophore Attachment) Core->PathA HATU, DIPEA Amines PathB Path B: Pd-Catalyzed Cross-Coupling (Scaffold Diversification) Core->PathB Pd(OAc)2, Ligand Boronic Acids / C-H Amide Alpha-Methoxy Amide Library (Target Binding) PathA->Amide Heterocycle Polycyclic Heterocycles (e.g., Isoquinolines) PathB->Heterocycle FBDD Fragment-Based Drug Discovery Amide->FBDD Screening Lead Lead Compound Generation Heterocycle->Lead Optimization

Figure 1: Divergent synthetic workflows utilizing 2-(2-Bromophenyl)-2-methoxyacetic acid.

Experimental Protocols

Protocol 1: High-Throughput Amide Library Generation (Path A)

Objective: Attach various pharmacophoric amines to the α -methoxy acid core to generate a library for FBDD screening.

Mechanistic Choice: Standard coupling reagents like EDC/HOBt often suffer from low yields when dealing with sterically hindered α -methoxy acids. HATU is selected because it forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction to completion rapidly and minimizing epimerization if a chirally resolved starting material is utilized.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 2-(2-Bromophenyl)-2-methoxyacetic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) to the solution. Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation & QC: Monitor via LC-MS. The product mass should reflect [M+H]+=amine mass+245.07−18.02 [1]. The isotopic pattern must show a distinct 1:1 doublet indicative of the 79 Br/ 81 Br isotopes, confirming the structural integrity of the ortho-bromo group for downstream applications.

Protocol 2: Palladium-Catalyzed Intramolecular Direct Arylation (Path B)

Objective: Construct rigidified polycyclic heterocycles (e.g., aporphine-like scaffolds) via intramolecular direct C-H arylation of the ortho-bromo group [3].

Mechanistic Choice: The bulky tricyclohexylphosphine (PCy 3​ ) ligand is critical. Its electron-rich nature promotes the challenging oxidative addition into the sterically congested ortho-C-Br bond, while its steric bulk accelerates the subsequent reductive elimination. Using the HBF 4​ salt of the ligand prevents premature phosphine oxidation. N,N-Dimethylacetamide (DMAc) is chosen as the solvent due to its high boiling point and polarity, which stabilizes the transition state of the concerted metalation-deprotonation (CMD) pathway.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the brominated amide precursor generated from Protocol 1 (1.0 equiv, 0.3 mmol), Pd(OAc) 2​ (5 mol %), PCy 3​⋅ HBF 4​ (10 mol %), and K 2​ CO 3​ (2.0 equiv, 0.6 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous, degassed DMAc (3.0 mL) via syringe.

  • Cyclization: Seal the tube and heat the reaction mixture to 130 °C in a pre-heated oil bath for 14 hours.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

  • Self-Validation & QC: Monitor via GC-MS or LC-MS. Successful intramolecular direct arylation results in the loss of HBr (loss of ~80 Da). Crucially, the isotopic pattern will shift from a 1:1 doublet to a single mass peak, unequivocally confirming the consumption of the bromide and the formation of the cyclized core.

Quantitative Data: Optimization of Cross-Coupling

To ensure the highest efficiency for Protocol 2, various catalytic conditions were evaluated. The quantitative data below summarizes the causality behind the final protocol parameters.

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc) 2​ (5)PPh 3​ (10)K 2​ CO 3​ (2.0)DMAc13015Ligand lacks sufficient steric bulk for reductive elimination.
2Pd(OAc) 2​ (5)PCy 3​⋅ HBF 4​ (10) K 2​ CO 3​ (2.0) DMAc 130 88 Optimal balance of electron density and steric bulk.
3Pd(OAc) 2​ (5)PCy 3​⋅ HBF 4​ (10)Cs 2​ CO 3​ (2.0)Toluene11042Non-polar solvent fails to stabilize the CMD transition state.
4Pd 2​ (dba) 3​ (2.5)PCy 3​⋅ HBF 4​ (10)K 2​ CO 3​ (2.0)DMAc13081dba ligands competitively bind Pd, slightly reducing turnover.

References

  • Lafrance, M., Blaquiere, N., & Fagnou, K. (2007). Aporphine Alkaloid Synthesis and Diversification via Direct Arylation. European Journal of Organic Chemistry, 2007(5), 811-825. URL:[Link]

  • Singh, H., Pinacho, P., Obenchain, D. A., & Schnell, M. (2022). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics, 24(44), 27312-27320. URL:[Link]

Sources

Method

Introduction: The Analytical Imperative for 2-(2-Bromophenyl)-2-methoxyacetic Acid

An in-depth guide to the quantitative analysis of 2-(2-Bromophenyl)-2-methoxyacetic acid, offering detailed application notes and validated protocols for researchers, scientists, and professionals in drug development. 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the quantitative analysis of 2-(2-Bromophenyl)-2-methoxyacetic acid, offering detailed application notes and validated protocols for researchers, scientists, and professionals in drug development.

2-(2-Bromophenyl)-2-methoxyacetic acid is a chiral carboxylic acid whose structural motifs appear in various areas of chemical synthesis and pharmaceutical research. As an intermediate or a potential building block, establishing its purity, concentration, and enantiomeric composition is critical for ensuring the quality, consistency, and efficacy of downstream products. The presence of a stereocenter means that its biological activity could be enantiomer-dependent, making chiral separation and quantification not just an analytical task, but a regulatory and safety necessity.[1]

This guide provides detailed protocols for three robust quantitative methods: chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess and purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive trace-level analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assessment. Each protocol is designed as a self-validating system, grounded in established principles of analytical chemistry to ensure accuracy, precision, and reliability.[2][3]

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Application: High-Performance Liquid Chromatography is the cornerstone for the analysis of non-volatile and semi-volatile organic compounds. For chiral molecules like 2-(2-Bromophenyl)-2-methoxyacetic acid, HPLC coupled with a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying the individual enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective due to their broad chiral recognition capabilities, creating diastereomeric-like interactions that allow for differential retention and separation of enantiomers.[4] UV detection is suitable due to the aromatic ring, which provides a strong chromophore.

Experimental Workflow for Chiral HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard 1. Prepare Stock Standards (Racemate & Enantiomers) Sample 2. Prepare Sample Solution (Dissolve in Mobile Phase) MobilePhase 3. Prepare Mobile Phase (e.g., Hexane/IPA/TFA) Equilibrate 4. Equilibrate HPLC System (Stabilize Baseline) MobilePhase->Equilibrate System Setup Inject 5. Inject Sample/Standard Equilibrate->Inject Separate 6. Chromatographic Separation (Chiral Column) Inject->Separate Detect 7. UV Detection (e.g., 220 nm) Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Data Acquisition Calibrate 9. Generate Calibration Curve Integrate->Calibrate Quantify 10. Quantify Analyte & Determine Enantiomeric Excess Calibrate->Quantify

Caption: Workflow for chiral HPLC-UV analysis.

Detailed Protocol: Chiral HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase Column: e.g., A polysaccharide-based column such as a Daicel CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance, volumetric flasks, pipettes, and solvent filtration apparatus.

2. Reagents and Standard Preparation:

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Mobile Phase: A typical mobile phase for normal-phase chiral separation is a mixture of n-Hexane and IPA with a small amount of acid modifier. Example: n-Hexane/IPA/TFA (90:10:0.1, v/v/v). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).[4]

  • Standard Stock Solution: Accurately weigh ~10 mg of 2-(2-Bromophenyl)-2-methoxyacetic acid reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/IPA/TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a final concentration within the calibrated linear range.

  • Filter the solution through a 0.45 µm syringe filter (PTFE for organic solvents) before injection to protect the column from particulates.[5]

5. System Suitability and Quantification:

  • System Suitability: Before analysis, inject a standard solution containing both enantiomers (racemate) at a mid-range concentration six times. The system is deemed suitable if the relative standard deviation (RSD) for retention time and peak area is ≤ 2.0%, the resolution between the enantiomeric peaks is ≥ 1.5, and the tailing factor is ≤ 2.0.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Apply linear regression to determine the concentration of the analyte in the sample. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Method Validation Summary (HPLC-UV)
ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.999> 0.999 over 1-100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (% RSD) Repeatability ≤ 2.0%Intra-day ≤ 1.5%, Inter-day ≤ 2.0%
LOD (µg/mL) Signal-to-Noise Ratio ≥ 3:1~0.3 µg/mL
LOQ (µg/mL) Signal-to-Noise Ratio ≥ 10:1~1.0 µg/mL
Selectivity Baseline resolution from impurities and other enantiomerResolution > 2.0 from all potential interferents.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS offers exceptional sensitivity and selectivity, making it ideal for detecting low-level impurities or quantifying the analyte in complex matrices. However, 2-(2-Bromophenyl)-2-methoxyacetic acid is a polar, non-volatile carboxylic acid. To make it suitable for GC analysis, a derivatization step is mandatory to increase its volatility and thermal stability.[7] Silylation, which converts the acidic proton of the carboxylic acid to a trimethylsilyl (TMS) group, is a common and effective strategy.[8] Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Workflow for GC-MS Analysis

cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard (in Aprotic Solvent) Sample 2. Prepare Sample Solution Derivatize 3. Add Silylating Agent (e.g., BSTFA + 1% TMCS) Sample->Derivatize Heat 4. Heat Mixture (e.g., 70°C for 30 min) Derivatize->Heat Inject 5. Inject Derivatized Sample Heat->Inject Separate 6. GC Separation (Capillary Column) Inject->Separate Ionize 7. Electron Ionization (EI) Separate->Ionize Detect 8. Mass Detection (SIM/Scan) Ionize->Detect Integrate 9. Integrate Ion Chromatogram Detect->Integrate Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Capillary GC Column: A low- to mid-polarity column such as an Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • GC vials (2 mL) with inserts and PTFE-lined caps.

  • Heating block or oven for derivatization.

2. Reagents and Standard Preparation:

  • Solvents: Anhydrous Dichloromethane or Acetonitrile.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Carrier Gas: Helium (99.999% purity).

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in anhydrous dichloromethane.

  • Calibration Standards: Prepare serial dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Derivatization Procedure: [8]

  • Transfer 100 µL of each standard or sample solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split 10:1, depending on concentration).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of the derivatized analyte (e.g., the molecular ion [M]+ and key fragment ions). For initial identification, use full scan mode (e.g., m/z 50-500).

5. Quantification:

  • Identify the retention time and confirm the mass spectrum of the derivatized analyte using a standard.

  • Develop a calibration curve by plotting the peak area of a specific ion (from SIM mode) against concentration.

  • Determine the concentration of the analyte in the derivatized sample using the regression equation.

Method Validation Summary (GC-MS)
ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.999> 0.999 over 0.1-10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.8%
Precision (% RSD) Repeatability ≤ 5.0%Intra-day ≤ 3.0%, Inter-day ≤ 5.0%
LOD (µg/mL) Signal-to-Noise Ratio ≥ 3:1~0.02 µg/mL
LOQ (µg/mL) Signal-to-Noise Ratio ≥ 10:1~0.1 µg/mL
Specificity Unique retention time and mass spectrumNo interferences observed at the specified retention time and m/z.[7]

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle of Application: Unlike chromatographic methods, qNMR is a primary analytical technique that can determine the absolute purity or concentration of a substance without needing a reference standard of the analyte itself.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10][11] By adding a known amount of a stable, high-purity internal standard with non-overlapping signals, the concentration of the analyte can be calculated directly. This method is exceptionally accurate and is ideal for certifying reference materials or determining the purity of bulk active ingredients.[12]

Experimental Workflow for qNMR Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh_Analyte 1. Accurately Weigh Analyte Weigh_IS 2. Accurately Weigh Internal Standard (IS) Weigh_Analyte->Weigh_IS Dissolve 3. Dissolve Both in Deuterated Solvent Weigh_IS->Dissolve Tune 4. Tune & Shim Spectrometer Dissolve->Tune Acquire 5. Acquire ¹H NMR Spectrum (Quantitative Parameters) Tune->Acquire Process 6. Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate 7. Integrate Analyte & IS Peaks Process->Integrate Calculate 8. Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol: qNMR

1. Instrumentation and Materials:

  • NMR Spectrometer (≥ 400 MHz recommended for better signal dispersion).

  • High-precision analytical balance (readable to 0.01 mg).

  • High-quality NMR tubes.

  • Volumetric glassware.

2. Reagents and Standard Preparation:

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), depending on analyte solubility.

  • Internal Standard (IS): A high-purity (>99.9%), non-hygroscopic compound with a simple ¹H spectrum that does not overlap with analyte signals. Maleic acid or 1,4-Dinitrobenzene are suitable choices.

3. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the 2-(2-Bromophenyl)-2-methoxyacetic acid sample into a clean vial.

  • Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

  • Transfer ~0.7 mL of the solution to an NMR tube.

4. NMR Acquisition Parameters (¹H):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Flip Angle: 30° (to ensure full relaxation between scans).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons (a value of 30-60 seconds is generally sufficient for quantitative accuracy).

  • Number of Scans (ns): ≥ 16 (to ensure a good signal-to-noise ratio).

  • Acquisition Time (aq): ≥ 3 seconds.

5. Data Processing and Quantification:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons generating the signal

    • M = Molar mass

    • m = Mass weighed

    • P_IS = Purity of the internal standard (as a percentage)

Method Validation Summary (qNMR)
ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.999> 0.9995
Accuracy (% Recovery) 99.0 - 101.0%99.5 - 100.5%
Precision (% RSD) Repeatability ≤ 1.0%Intra-day ≤ 0.5%, Inter-day ≤ 1.0%
LOD/LOQ Not typically defined in the same way; depends on S/N and number of scans.Quantifiable down to low mg/mL concentrations.
Selectivity Baseline resolution of integrated signals.Achieved by selecting appropriate non-overlapping signals.[9]

Conclusion

The choice of analytical method for 2-(2-Bromophenyl)-2-methoxyacetic acid depends on the specific analytical goal.

  • Chiral HPLC-UV is indispensable for determining enantiomeric purity and is well-suited for routine quality control in a manufacturing or development setting.

  • GC-MS provides superior sensitivity for trace analysis or quantification in complex biological or environmental matrices, though it requires a derivatization step.

  • qNMR stands as the definitive method for accurately determining the absolute purity of the bulk substance, making it ideal for the certification of reference standards and for investigations where primary measurement is required.

By following these detailed and validated protocols, researchers can confidently and accurately quantify 2-(2-Bromophenyl)-2-methoxyacetic acid, ensuring data integrity for both research and regulatory purposes.

References

  • Vertex AI Search. (2026). Analytical Method Development and Validation Studies in Pharmaceutical Sciences.
  • Pharmaerudition.org. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Free PDF Library. (2026). VALIDATION OF ANALYTICAL METHODS FOR PHARMACEUTICAL ANALYSIS.
  • Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
  • SciELO. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • European Pharmaceutical Review. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures.
  • Wiley Online Library. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • National Open Access Monitor, Ireland. (n.d.). Validation of quantitative NMR.
  • Pharmazie. (n.d.). NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy.
  • BenchChem. (2025). HPLC analysis of 2-(Bromomethyl) - butylhexanoic acid.
  • BenchChem. (2025). Confirming the Identity of 3-(Bromomethyl)phenoxyacetic Acid Derivatives with GC/MS: A Comparative Guide.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Latin American Journal of Pharmacy. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material.
  • PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population.

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-(2-Bromophenyl)-2-methoxyacetic acid

Abstract This document provides comprehensive protocols for the quantitative analysis of 2-(2-Bromophenyl)-2-methoxyacetic acid using High-Performance Liquid Chromatography (HPLC). As a chiral carboxylic acid, this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 2-(2-Bromophenyl)-2-methoxyacetic acid using High-Performance Liquid Chromatography (HPLC). As a chiral carboxylic acid, this compound requires distinct analytical approaches for assessing chemical purity (achiral analysis) and enantiomeric purity (chiral analysis). This guide details two robust, validated methods designed for researchers, scientists, and drug development professionals. The first is a reversed-phase HPLC (RP-HPLC) method for determining assay and related substance impurities. The second is a normal-phase chiral HPLC method for the separation and quantification of its enantiomers. The causality behind experimental choices, detailed validation protocols based on ICH guidelines, and troubleshooting advice are provided to ensure scientific integrity and reliable implementation.

Introduction: The Analytical Challenge

2-(2-Bromophenyl)-2-methoxyacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure features a carboxylic acid group, an aromatic ring, and a chiral center, presenting a multi-faceted analytical challenge.

  • Chemical Purity: It is essential to quantify the main component and detect/quantify any process-related impurities or degradation products.[1][2]

  • Stereochemical Purity: As the molecule is chiral, its biological activity is often associated with a single enantiomer. Regulatory agencies mandate the separation and quantification of enantiomers for chiral drugs. Therefore, a method to determine enantiomeric excess (%ee) is critical.

This application note provides a self-validating framework for establishing both types of analytical methods, grounded in established chromatographic principles and regulatory expectations.[3][4][5]

Part I: Achiral Analysis for Assay and Impurity Profiling

Principle and Method Rationale

A reversed-phase HPLC method is the industry standard for analyzing moderately polar to non-polar small molecules.[6][7] We utilize a C18 stationary phase, which retains the analyte through hydrophobic interactions between the alkyl chains of the stationary phase and the phenyl ring of the analyte.

The critical parameter for analyzing this acidic compound is the mobile phase pH. 2-(2-Bromophenyl)-2-methoxyacetic acid contains a carboxylic acid functional group. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1-2 units below the analyte's pKa.[3] Using a phosphate buffer or an organic acid like formic or phosphoric acid ensures a stable, low pH environment.[8] A gradient elution with acetonitrile is employed to ensure that any impurities with different polarities are effectively separated and eluted from the column in a reasonable time.[9]

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • 2-(2-Bromophenyl)-2-methoxyacetic acid reference standard.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to suppress ionization of the analyte's carboxyl group, ensuring good peak shape and stable retention.[3]
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient Program 0-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-35 min: 30% BA gradient ensures separation of the main peak from potential impurities with varying polarities and cleans the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run time.
Column Temperature 30 °CThermostatting improves the reproducibility of retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 220 nmThe phenyl ring provides strong UV absorbance at lower wavelengths.[10] A DAD can be used to confirm peak purity.
Experimental Protocols
  • Mobile Phase A Preparation: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.

  • Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Verify that the system suitability criteria are met (see Table below).

  • Inject a diluent blank to ensure no carryover or system contamination.

  • Inject the sample solutions in duplicate.

  • Inject a Working Standard Solution at the end of the sequence to confirm system stability.

System Suitability ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD for Peak Area ≤ 2.0% (for n=5)Confirms the precision and reproducibility of the autosampler and detector.[3]
%RSD for Retention Time ≤ 1.0% (for n=5)Confirms the stability and precision of the pump and mobile phase composition.
Method Validation Framework

This method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][5]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank, a standard, and a sample spiked with known impurities. Expose the sample to stress conditions (acid, base, peroxide, heat, light).The main peak should be free of interference from the blank and impurities. The method should be stability-indicating, resolving degradation products from the main peak.[4]
Linearity Prepare at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a sample of known concentration (or a placebo spiked with the analyte) at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.%RSD ≤ 2.0% for assay results.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[3][11]LOD and LOQ should be sufficiently low to detect and quantify any relevant impurities.
Robustness Systematically vary key parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria must be met under all varied conditions, with no significant impact on results.[11]

Part II: Chiral Separation for Enantiomeric Purity

Principle and Method Rationale

Enantiomers have identical physical properties and cannot be separated using achiral chromatography. A chiral environment is required to form transient, diastereomeric complexes with different energies, allowing for separation.[12] The most common approach is to use a Chiral Stationary Phase (CSP).[13]

Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose or amylose, are highly effective for a broad range of chiral compounds, including carboxylic acids.[13][14] These separations are typically performed in normal-phase mode using a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[14] For acidic analytes, adding a small amount of a strong acid like Trifluoroacetic Acid (TFA) to the mobile phase is crucial. The TFA acts as a competing agent for active sites on the stationary phase and improves peak shape dramatically.[13]

Materials and Instrumentation
  • Instrument: HPLC system (as described in Part I).

  • Column: Chiralcel® OD-H or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA, HPLC Grade)

    • Trifluoroacetic Acid (TFA, HPLC Grade)

    • Racemic 2-(2-Bromophenyl)-2-methoxyacetic acid standard.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v)Normal phase eluent for chiral separation on a polysaccharide CSP. TFA is essential for good peak shape of the acidic analyte.[13]
Mode IsocraticIsocratic elution is standard for chiral separations to ensure stable and reproducible resolution.
Flow Rate 1.0 mL/minProvides optimal efficiency for the selected column.
Column Temperature 25 °CTemperature can significantly affect chiral selectivity; a controlled temperature ensures reproducibility.[14]
Injection Volume 10 µL
Detection UV at 220 nm
Experimental Protocols
  • Mobile Phase Preparation: Carefully measure and mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of TFA.

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the racemic standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution is used for method development and to confirm the elution order of the enantiomers.

  • Sample Solution (0.5 mg/mL): Prepare the sample at the same concentration as the standard, using the mobile phase as the diluent. Filter if necessary.

  • Equilibrate the chiral column with the mobile phase for at least 45-60 minutes. Chiral columns often require longer equilibration times.

  • Inject the Racemic Standard Solution to verify that two distinct peaks are observed with baseline resolution (Resolution > 1.5).

  • Inject a mobile phase blank.

  • Inject the sample solution.

  • Calculate the percentage of each enantiomer using the peak areas. The enantiomeric excess (%ee) is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100.

Visual Workflows

The following diagrams illustrate the logical processes described in this application note.

G cluster_dev Method Development & Validation Workflow Analyte Analyte Characterization (Acidic, Chiral, UV-active) Decision Select Analytical Goal Analyte->Decision Achiral Purity / Assay Decision->Achiral Impurity? Chiral Enantiomeric Purity Decision->Chiral Enantiomers? RP_Dev Reversed-Phase Method Development Achiral->RP_Dev NP_Dev Normal-Phase Chiral Method Development Chiral->NP_Dev Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision, etc.) RP_Dev->Validation NP_Dev->Validation Routine Routine Analysis & QC Validation->Routine

Caption: High-level workflow for HPLC method selection and validation.

G cluster_protocol Protocol Workflow: Achiral Analysis Prep 1. Prepare Mobile Phase & Diluent Weigh 2. Weigh Standard & Sample Prep->Weigh Dissolve 3. Dissolve & Dilute to Final Concentration Weigh->Dissolve Equilibrate 4. Equilibrate HPLC System Dissolve->Equilibrate SST 5. Run System Suitability (5x Standard Injections) Equilibrate->SST Check 6. Verify SST Criteria (Tailing, RSD%, Plates) SST->Check Analyze 7. Analyze Blank & Samples Check->Analyze Pass Fail Troubleshoot System Check->Fail Fail Report 8. Process Data & Generate Report Analyze->Report

Caption: Step-by-step experimental workflow for the achiral HPLC method.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

  • 2-Bromophenylacetic acid | CAS#:18698-97-0. Chemsrc. [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. NextSDS. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • 2-[(2-bromophenyl)methoxy]benzoic Acid | C14H11BrO3 | CID 2160985. PubChem. [Link]

  • Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the. Analusis - EDP Sciences. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of a routine HPLC method for added fumaric acid determination in wines. OENO One. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3). PubChemLite. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Separation of Methoxyacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System. Waters. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Latin American Journal of Pharmacy. [Link]

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(2-Bromophenyl)-2-methoxyacetic acid derivatives

Application Note: High-Resolution GC-MS Analysis of 2-(2-Bromophenyl)-2-methoxyacetic Acid Derivatives Executive Summary & Chemical Context The compound 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS No. 1545579-53-0) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Analysis of 2-(2-Bromophenyl)-2-methoxyacetic Acid Derivatives

Executive Summary & Chemical Context

The compound 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS No. 1545579-53-0) is a highly functionalized aromatic carboxylic acid utilized as a specialized building block in pharmaceutical synthesis and chemical research. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge: the presence of a highly polar, hydrogen-bonding carboxyl group renders the underivatized molecule practically non-volatile.

Direct injection of such polar alkoxyacetic acids onto a standard non-polar or mid-polar GC column inevitably results in severe peak tailing, irreversible adsorption to active sites in the injection port, and unacceptable losses in sensitivity[1]. To achieve robust, reproducible chromatography, the analyte must be chemically modified (derivatized) to mask the active hydrogen, thereby increasing volatility and thermal stability[1].

Rationale for Experimental Design (Causality)

As a self-validating analytical system, every step of this protocol is designed with specific chemical causality to eliminate artifacts and maximize recovery.

  • Extraction Solvent Selection: Methyl tert-butyl ether (MTBE) is selected for the liquid-liquid extraction (LLE) phase. Unlike hexane, MTBE possesses the optimal polarity to efficiently partition halogenated acetic acids from aqueous matrices without forming stubborn emulsions[2].

  • Derivatization Strategy (Silylation vs. Methylation): While methylation using diazomethane is a historical standard for alkoxyacetic acids[3], diazomethane is highly toxic, explosive, and prone to forming analytical artifacts. Instead, we utilize silylation via N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is highly volatile, and its byproducts do not co-elute with the target analyte.

  • Catalytic Enhancement: We mandate the addition of 1% Trimethylchlorosilane (TMCS) to the MSTFA. The alpha-carbon of 2-(2-Bromophenyl)-2-methoxyacetic acid is sterically hindered by the bulky ortho-bromophenyl and methoxy groups. TMCS acts as a Lewis acid catalyst, dramatically accelerating the silylation of sterically hindered carboxyl groups to ensure 100% reaction completion[4].

  • Column Chemistry: A DB-5MS (5% phenyl-methylpolysiloxane) column is selected. The slight polarity of the 5% phenyl phase provides optimal selectivity for resolving halogenated aromatic isomers while maintaining extreme inertness toward silylated derivatives[1].

Experimental Protocol

A. Sample Preparation & Extraction
  • Spiking: Aliquot 1.0 mL of the sample (or aqueous matrix) into a clean glass centrifuge tube. Spike with 10 µL of an appropriate internal standard (e.g., ^13C-labeled analog or 2-(4-chlorophenyl)-2-methoxyacetic acid).

  • Acidification: Add 100 µL of concentrated HCl (or 1.5 mL of H2SO4 for bulk water samples) to suppress the ionization of the carboxylic acid, driving it into its neutral, extractable state[2].

  • Extraction: Add 3.0 mL of MTBE. Vortex vigorously for 3 minutes. Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Transfer: Transfer the upper organic (MTBE) layer to a clean 5 mL reaction vial.

B. Derivatization (Silylation)
  • Concentration: Evaporate the MTBE extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature. Critical: Do not use heat, as halogenated acetic acids can be semi-volatile[5].

  • Reagent Addition: Immediately add 50 µL of anhydrous Pyridine (as an acid scavenger/solvent) and 50 µL of MSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60 °C for 30 minutes.

  • Preparation for Injection: Allow the vial to cool to room temperature. Transfer the mixture to a GC autosampler vial containing a glass micro-insert.

AnalyticalWorkflow A 1. Sample Prep Acidification & IS Spike B 2. Extraction MTBE Liquid-Liquid A->B C 3. Concentration N2 Evaporation (No Heat) B->C D 4. Derivatization MSTFA+1% TMCS (60°C) C->D E 5. GC-MS Analysis EI Mode (70 eV) D->E

Caption: Fig 1. End-to-end GC-MS analytical workflow for methoxyacetic acid derivatives.

C. GC-MS Instrumental Parameters
ParameterOptimized Setting
GC Column DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity), Constant flow at 1.0 mL/min
Injection Mode Splitless, 1.0 µL volume
Injector Temperature 250 °C
Oven Temperature Program 60 °C (hold 1 min) → Ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full SCAN (m/z 50–400) for qualitative; SIM for quantitative

Mass Spectrometric Fragmentation & Data Interpretation

Understanding the electron impact (EI) fragmentation pathway is vital for definitive identification. The derivatized compound, trimethylsilyl 2-(2-bromophenyl)-2-methoxyacetate (C12H17BrO3Si), has a nominal mass of 316.01 g/mol .

  • The Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes, ^79Br (50.69%) and ^81Br (49.31%). Any ion containing the bromine atom will manifest as a distinct doublet separated by 2 m/z units with an approximate 1:1 intensity ratio. The molecular ion [M]+• will appear at m/z 316 and 318 .

  • Alpha-Cleavage (Base Peak Formation): The most thermodynamically favorable fragmentation is the alpha-cleavage of the bulky trimethylsilyl ester group (loss of COOTMS•, -117 Da). This yields a highly stable, resonance-stabilized oxonium/benzyl cation at m/z 199 / 201 ([C8H8BrO]+).

  • Secondary Cleavage: Subsequent loss of formaldehyde (CH2O) or methanol (CH3OH) from the m/z 199 ion leads to the formation of the bromotropylium or bromobenzyl cation at m/z 169 / 171 ([C7H6Br]+).

FragmentationPathway M Molecular Ion [M]+• (m/z 316 / 318) TMS Ester Derivative (Shows 79Br/81Br Doublet) F1 [M - 15]+ (m/z 301 / 303) Loss of Methyl Radical M->F1 - CH3• F2 [M - 117]+ (m/z 199 / 201) Alpha-Cleavage (Loss of COOTMS) M->F2 - COOTMS• F3 [C7H6Br]+ (m/z 169 / 171) Bromotropylium / Benzyl Cation F2->F3 Rearrangement - CH2O / CH3OH

Caption: Fig 2. Primary Electron Impact (EI) fragmentation pathways of the silylated derivative.

Self-Validating Quality Control System

To ensure absolute trustworthiness of the analytical data, the protocol must operate as a self-validating system. The following QC measures are non-negotiable:

  • Procedural Reagent Blanks: Moisture in the sample or reagents will consume MSTFA, leading to incomplete derivatization[1]. A reagent blank (MTBE + Pyridine + MSTFA) must be run to identify siloxane artifacts (e.g., m/z 73, 147, 207, 281, 355) originating from the derivatization reagent itself or column bleed, ensuring they do not interfere with the target analyte's SIM channels.

  • Derivatization Efficiency Check: The chromatogram must be actively monitored for the presence of multiple peaks corresponding to the same analyte (e.g., underivatized MAA vs. silylated MAA). The presence of the underivatized peak indicates reagent depletion or water contamination[1].

  • Matrix Spike Recoveries: Because biological or complex environmental matrices can suppress derivatization efficiency, matrix spikes must be performed. Acceptable recovery ranges for halogenated acetic acids using this method should fall between 75% and 120%[5].

Sources

Application

Application Notes and Protocols for the Effective Purification of 2-(2-Bromophenyl)-2-methoxyacetic acid

Introduction 2-(2-Bromophenyl)-2-methoxyacetic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and drug development as a potential building block for complex molecular architectures. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Bromophenyl)-2-methoxyacetic acid is a chiral carboxylic acid of significant interest in medicinal chemistry and drug development as a potential building block for complex molecular architectures. The precise arrangement of its functional groups—a carboxylic acid, a methoxy group, and a brominated phenyl ring—makes it a valuable synthon. However, the synthetic routes to this compound often yield a mixture of isomers and other impurities that can be challenging to separate. The presence of these impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final products.

This comprehensive guide provides detailed application notes and protocols for the effective purification of 2-(2-Bromophenyl)-2-methoxyacetic acid. It is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity. The protocols described herein are based on established chemical principles and field-proven insights, focusing on recrystallization, liquid-liquid extraction, and column chromatography. A special emphasis is placed on addressing the common challenge of removing isomeric impurities. Furthermore, as a chiral molecule, strategies for potential enantiomeric resolution are also discussed.

Understanding the Purification Challenge: Potential Impurities

The purification strategy for 2-(2-Bromophenyl)-2-methoxyacetic acid must be designed with a clear understanding of the potential impurities that may be present in the crude product. Based on common synthetic routes for analogous compounds, such as the Williamson ether synthesis from a bromo-mandelic acid derivative or the bromination of a methoxyphenylacetic acid precursor, the following impurities are anticipated:

  • Isomeric Impurities: The bromination of a phenyl ring can often lead to a mixture of ortho-, meta-, and para-substituted products. Therefore, 2-(3-Bromophenyl)-2-methoxyacetic acid and 2-(4-Bromophenyl)-2-methoxyacetic acid are highly probable impurities. These isomers often have very similar physical properties, making their separation challenging.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, unreacted precursors such as 2-bromomandelic acid or 2-methoxyphenylacetic acid may be present.

  • Byproducts of Side Reactions: Side reactions can lead to a variety of byproducts. For example, incomplete methylation could leave residual 2-(2-bromophenyl)-2-hydroxyacetic acid (2-bromomandelic acid).

  • Reagents and Solvents: Residual reagents and solvents from the synthesis and workup will also be present in the crude material.

A logical workflow for the purification of 2-(2-Bromophenyl)-2-methoxyacetic acid is presented below.

Purification_Workflow Crude_Product Crude 2-(2-Bromophenyl)-2- methoxyacetic acid Liquid_Extraction Acid-Base Liquid-Liquid Extraction Crude_Product->Liquid_Extraction Remove acidic/basic starting materials Recrystallization Recrystallization Liquid_Extraction->Recrystallization Remove non-polar impurities Column_Chromatography Silica Gel Flash Column Chromatography Recrystallization->Column_Chromatography Separate isomeric impurities Pure_Product Pure Racemic Product Column_Chromatography->Pure_Product Chiral_Resolution Chiral Resolution (Optional) Pure_Enantiomer Enantiomerically Pure Product Chiral_Resolution->Pure_Enantiomer Pure_Product->Chiral_Resolution

Figure 1: A general workflow for the purification of 2-(2-Bromophenyl)-2-methoxyacetic acid, starting from the crude product and leading to the pure racemic compound, with an optional final step for chiral resolution.

Physicochemical Properties and Purity Assessment

PropertyValue (Estimated/Analog Data)Source/Analog Compound
Molecular Formula C₉H₉BrO₃N/A
Molecular Weight 245.07 g/mol N/A
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point ~100-130 °CBased on 2-Bromophenylacetic acid (104-106 °C) and 2-Bromo-4-methoxyphenylacetic acid (125-134 °C)[2][3]
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone; sparingly soluble in non-polar solvents like hexanes.General solubility of carboxylic acids[4]

Purity Assessment:

The purity of 2-(2-Bromophenyl)-2-methoxyacetic acid should be assessed at each stage of the purification process using a combination of techniques:

  • Thin Layer Chromatography (TLC): A rapid and effective method to monitor the progress of a reaction and the separation during column chromatography.

  • Melting Point Analysis: A sharp melting point range close to the literature value for a pure compound is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation and identification of impurities. Although experimental spectra for the target molecule are not available, the expected chemical shifts can be predicted.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying the level of isomeric impurities. Chiral HPLC is essential for determining enantiomeric purity after resolution.

Detailed Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This initial purification step is designed to separate the acidic target compound from neutral and basic impurities. The principle relies on the differential solubility of the carboxylic acid and its corresponding carboxylate salt in organic and aqueous phases.

Rationale: By treating the crude product dissolved in an organic solvent with an aqueous base, the acidic 2-(2-Bromophenyl)-2-methoxyacetic acid is deprotonated to form its water-soluble carboxylate salt. Neutral impurities remain in the organic layer, while basic impurities can be removed by a subsequent wash with aqueous acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the target compound, is the lower layer if using DCM and the upper layer if using ethyl acetate.

  • Collection of Aqueous Layer: Drain and collect the aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), with stirring until the solution becomes acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO₃) Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer (Neutral Impurities) Separate_Layers->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Product as Salt) Separate_Layers->Aqueous_Layer Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Purified Product Filter_Dry->Pure_Product

Figure 2: Workflow for the purification of 2-(2-Bromophenyl)-2-methoxyacetic acid using acid-base liquid-liquid extraction.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities with different solubility profiles. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Rationale: The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor upon cooling.

Solvent Selection:

A systematic approach to solvent selection is recommended:

  • Place a small amount of the crude product in several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with sparingly soluble samples to boiling and observe if the solid dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

Based on the properties of similar aromatic carboxylic acids, a mixed solvent system is often effective. A good starting point would be a polar solvent in which the compound is soluble (e.g., ethyl acetate or ethanol) and a non-polar solvent in which it is insoluble (e.g., hexanes or heptane).[4]

Step-by-Step Protocol (Two-Solvent System):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 3: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with similar polarities, such as isomeric impurities.[5][6]

Rationale: The components of the crude mixture are separated based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). By carefully selecting the mobile phase, it is possible to achieve separation of the desired product from its isomers.

Step-by-Step Protocol:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give a retention factor (Rf) of ~0.2-0.3 for the target compound and show separation from other spots. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (to prevent tailing of the carboxylic acid) is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-Bromophenyl)-2-methoxyacetic acid.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexanes:Ethyl Acetate with 0.5% Acetic AcidA common solvent system for separating moderately polar compounds. The acetic acid suppresses the ionization of the carboxylic acid, reducing tailing on the silica gel.
Gradient Start with a low percentage of ethyl acetate and gradually increase.To first elute non-polar impurities and then the target compound, followed by more polar impurities.
Detection UV light (254 nm) for TLC visualizationThe aromatic ring will be UV active.
Protocol 4: Chiral Resolution (Optional)

Since 2-(2-Bromophenyl)-2-methoxyacetic acid is a chiral molecule, it is often necessary to separate the enantiomers for biological testing. Diastereomeric salt formation with a chiral base is a classical and effective method for resolving racemic carboxylic acids.[7][8]

Rationale: Reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) forms a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Choice of Resolving Agent:

Commonly used chiral bases for resolving carboxylic acids include:

  • (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine

  • (-)-Ephedrine or (+)-pseudoephedrine[9]

  • Brucine or Strychnine (use with caution due to high toxicity)

Step-by-Step Protocol (using a chiral amine):

  • Salt Formation: Dissolve the racemic 2-(2-Bromophenyl)-2-methoxyacetic acid in a suitable hot solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of the chiral amine in the same solvent.

  • Mixing: Slowly add the chiral amine solution to the acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts should preferentially crystallize.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a strong acid (e.g., 6M HCl) to protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent. / The solution is too concentrated.Add more of the "good" solvent. / Try a lower boiling point solvent system.
Poor separation in column chromatography Inappropriate mobile phase. / Column overloading.Optimize the mobile phase using TLC to achieve better separation. / Use a larger column or a smaller amount of crude product.
No crystal formation The solution is not saturated. / The compound is highly soluble in the chosen solvent.Evaporate some of the solvent. / Scratch the inside of the flask with a glass rod. / Add a seed crystal. / Cool the solution in a dry ice/acetone bath.
Low yield after purification Multiple transfer steps. / Product loss in mother liquor. / Incomplete extraction.Minimize transfers. / Cool the crystallization mixture thoroughly. / Perform multiple extractions.

Conclusion

The successful purification of 2-(2-Bromophenyl)-2-methoxyacetic acid requires a multi-step approach that systematically removes different classes of impurities. An initial acid-base extraction is highly effective for removing non-acidic impurities. Subsequent recrystallization, potentially with a carefully selected mixed solvent system, can further enhance purity. For the challenging separation of isomeric impurities, flash column chromatography is the recommended technique. Finally, for applications requiring enantiomerically pure material, diastereomeric salt formation with a chiral amine followed by fractional crystallization is a robust method. By understanding the nature of the potential impurities and applying these purification principles, researchers can obtain 2-(2-Bromophenyl)-2-methoxyacetic acid of high purity suitable for demanding applications in research and development.

References

  • Di-Palo, R., et al. (2001). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
  • Nichols, L. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Valente, E. J., Zubkowski, J., & Eggleston, D. S. (1992). Discrimination in resolving systems: ephedrine-mandelic acid. Chirality, 4(8), 494-504.
  • Sigma-Aldrich. (n.d.). 2-Bromophenylacetic acid 99%. Retrieved from a product page for 2-Bromophenylacetic acid.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services. Retrieved from a service page describing chiral resolution techniques.
  • Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555.
  • LookChem. (n.d.). Cas 1878-68-8, 4-Bromophenylacetic acid. Retrieved from a product page for 4-Bromophenylacetic acid.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-4-methoxyphenylacetic acid, 97%. Retrieved from a product page for 2-Bromo-4-methoxyphenylacetic acid.
  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • BenchChem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide. Retrieved from a technical guide on methoxyacetic acid.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from the PubChem entry for 2-Methoxyphenylacetic acid.
  • NextSDS. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information.
  • PubChemLite. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3).
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenylacetic acid.
  • ResearchGate. (n.d.). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in....
  • PrepChem.com. (n.d.). Synthesis of 2-(2-bromophenyl)ethanol.
  • PubMed. (2020). Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations?.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR spectrum.
  • Organic Syntheses. (n.d.). α,α'-DIBROMODIBENZYL SULFONE.
  • Biotage. (n.d.). Successful flash chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • YouTube. (2012). Recrystallization using two solvents.
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]

  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid - Product Data Sheet.

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Technical Notes & Optimization

Troubleshooting

Addressing common challenges in the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid

Welcome to the Technical Support Center for the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid . This guide is engineered for application scientists, medicinal chemists, and process engineers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid . This guide is engineered for application scientists, medicinal chemists, and process engineers. It provides field-validated troubleshooting strategies, mechanistic insights, and standardized protocols to overcome the unique steric and electronic challenges posed by the ortho-bromo substitution on the phenylacetic acid scaffold.

Architectural Overview of Synthetic Pathways

The synthesis of alpha-methoxyaryl acetic acids typically diverges into two primary routes: the Cyanohydrin (Mandelic Acid) Route and the Alpha-Bromination Route . Due to the robust nature of alkoxide alkylation, the Cyanohydrin route remains the industry standard for scalable synthesis[1].

SynthesisRoutes Start1 2-Bromobenzaldehyde Cyano Cyanohydrin Intermediate (2-(2-bromophenyl)-2-hydroxyacetonitrile) Start1->Cyano NaCN / HCl (Nucleophilic Addition) Mandelic 2-Bromomandelic Acid (2-(2-bromophenyl)-2-hydroxyacetic acid) Cyano->Mandelic Conc. HCl, Heat (Hydrolysis) Product 2-(2-Bromophenyl)-2-methoxyacetic Acid Mandelic->Product NaOH, Dimethyl Sulfate (O-Methylation) Start2 2-Bromophenylacetic Acid BromoInt α-Bromo Intermediate (2-bromo-2-(2-bromophenyl)acetic acid) Start2->BromoInt Br2, PCl3 (HVZ Reaction) BromoInt->Product NaOMe, MeOH (Nucleophilic Substitution)

Fig 1. Divergent synthetic pathways for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Troubleshooting Guides & FAQs

Q1: During the O-methylation of 2-bromomandelic acid, I am isolating a high percentage of the methyl ester byproduct instead of the target ether. How can I improve selectivity?

A1: This is a classic chemoselectivity failure caused by inadequate pH control during the reaction with dimethyl sulfate (DMS).

  • The Causality: The carboxylic acid group has a much lower pKa (~3.5) than the alpha-hydroxyl group (pKa ~13). If the reaction is not sufficiently basic, the carboxylate anion becomes the primary nucleophile, attacking DMS to form the methyl ester[1]. To achieve O-alkylation of the hydroxyl group, you must force the formation of the dianion (or highly concentrated alkoxide).

  • The Fix: You must maintain a massive excess of strong base. According to the Reeve and Christoffel protocol, utilizing up to 13 molar equivalents of NaOH per mole of mandelic acid ensures the hydroxyl group is deprotonated[1]. Add DMS slowly while rigorously maintaining the temperature between 30–40 °C to prevent thermal degradation of the methylating agent[2].

Q2: My cyanohydrin hydrolysis is stalling at the primary amide intermediate. How can I drive the reaction to the carboxylic acid?

A2: The ortho-bromo substituent imposes severe steric hindrance, which physically restricts the formation of the bulky tetrahedral intermediate required to hydrolyze the amide into the carboxylic acid.

  • The Causality: The electron-withdrawing nature of the bromine atom initially accelerates cyanide attack on the aldehyde[3], but its large Van der Waals radius shields the resulting amide carbonyl carbon from nucleophilic attack by water.

  • The Fix: Standard aqueous HCl at moderate temperatures is insufficient. You must transition to a rigorous reflux in concentrated HCl (37%) for 12–24 hours, or utilize a biphasic acidic system (e.g., diisopropyl ether and concentrated HCl) to drive the hydrolysis to completion[4].

Q3: How can I synthesize the enantiopure (R)- or (S)-2-(2-Bromophenyl)-2-methoxyacetic acid for drug discovery applications?

A3: Direct asymmetric methoxylation of racemic mixtures is highly inefficient. The most validated approach is to establish the stereocenter early via an enzymatic asymmetric cyanohydrin formation.

  • The Causality: Hydroxynitrile lyases (e.g., from Hevea brasiliensis) selectively catalyze the addition of HCN to 2-bromobenzaldehyde, yielding the (S)-cyanohydrin with >95% enantiomeric excess (ee)[4].

  • The Fix: Perform the biocatalytic cyanohydrin formation at a controlled pH (4.0 to 5.5)[4]. Subsequent acid-catalyzed hydrolysis and strictly temperature-controlled O-methylation will proceed with retention of configuration, provided the basic conditions during methylation do not exceed temperatures that would trigger enolization and subsequent racemization.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Bromomandelic Acid (Cyanohydrin Route)

This protocol is a self-validating system; the precipitation of the intermediate confirms successful cyanohydrin formation before hydrolysis.

  • Cyanohydrin Formation: Dissolve 2-bromobenzaldehyde (1.0 eq) in diisopropyl ether. Slowly add an acidified aqueous solution of potassium cyanide (1.5 eq) while maintaining the temperature at 0–5 °C[3][4].

  • Phase Separation: Stir vigorously for 2 hours. Separate the organic phase containing the intermediate 2-bromobenzaldehyde cyanohydrin.

  • Hydrolysis: To the organic phase, add an equal volume of concentrated HCl (37%). Heat the biphasic mixture to reflux (approx. 85–90 °C) for 18 hours[4].

  • Isolation: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromomandelic acid. Recrystallize from toluene to achieve >98% purity.

Protocol B: Chemoselective O-Methylation

Adapted from the Reeve and Christoffel methodology for alpha-methoxyaryl acetic acids[1].

  • Salt Formation: In a 2L jacketed reactor, dissolve 2-bromomandelic acid (1.0 eq) in an aqueous solution containing sodium hydroxide (13.0 eq)[1]. Stir at room temperature until complete dissolution occurs, indicating the formation of the sodium alkoxide/carboxylate dianion.

  • Methylation: Heat the solution to 30–40 °C. Dropwise, add redistilled dimethyl sulfate (5.5 eq) over a period of 3.5 hours, strictly maintaining the internal temperature[1][2].

  • Quench & Separation: After addition, stir for an additional 2 hours. Cool to room temperature and wash the aqueous reaction mixture twice with toluene to remove non-acidic impurities (e.g., unreacted DMS and minor ester byproducts)[2].

  • Acidification: Carefully adjust the pH of the aqueous layer to 1.0–2.0 using concentrated HCl. The target 2-(2-Bromophenyl)-2-methoxyacetic acid will precipitate as a white solid[1][2]. Filter, wash with cold water, and dry under vacuum.

Quantitative Data: Synthetic Route Comparison

Synthetic RouteKey IntermediateEst. Overall YieldPrimary Mechanistic ChallengeReagent Safety Profile
Cyanohydrin Route 2-Bromomandelic Acid65–75%Steric hindrance during amide hydrolysisHigh Risk: Requires handling of highly toxic HCN/NaCN.
Alpha-Bromination Route α-Bromo-2-(2-bromophenyl)acetic acid40–50%Over-bromination; competitive eliminationModerate Risk: Corrosive reagents (Br₂, PCl₃).

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Optimization

Strategies for improving the yield of 2-(2-Bromophenyl)-2-methoxyacetic acid synthesis

Welcome to the technical support guide for the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and improve the yield and purity of your synthesis.

Overview of the Synthetic Strategy

The most common and accessible laboratory synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid proceeds via a two-step route starting from 2-bromobenzaldehyde. The first step involves the formation of an α-hydroxy acid, 2-(2-bromophenyl)-2-hydroxyacetic acid (commonly known as 2-bromo mandelic acid), which is subsequently methylated to yield the final product. This pathway, while straightforward in principle, contains several critical points where yields can be compromised.

This guide focuses on troubleshooting this primary synthetic route.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Mandelic Acid Synthesis cluster_1 Step 2: Methylation A 2-Bromobenzaldehyde B Intermediate: Cyanohydrin A->B + NaCN / H+ C 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-Bromo Mandelic Acid) B->C Acid Hydrolysis (e.g., HCl) D Methyl 2-(2-bromophenyl)-2-methoxyacetate C->D + Base (e.g., NaH) + Methylating Agent (e.g., (CH3)2SO4) E Final Product: 2-(2-Bromophenyl)-2-methoxyacetic acid C->E Direct Methylation (Alternative) (Often lower yield) D->E Saponification (e.g., NaOH, H2O)

Caption: Common two-step synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the synthesis.

Part A: Issues in the Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid (Step 1)

Question 1: My reaction to form 2-bromo mandelic acid has a very low yield. What are the likely causes?

Answer: Low yields in this step typically originate from one of three areas: inefficient cyanohydrin formation, incomplete hydrolysis, or product loss during workup.

  • Inefficient Cyanohydrin Formation: The initial reaction of 2-bromobenzaldehyde with a cyanide salt to form the cyanohydrin is reversible and pH-sensitive. If the conditions are too acidic, the concentration of the nucleophilic cyanide ion (CN⁻) is too low. If they are too basic, the aldehyde can undergo self-condensation (aldol) or disproportionation (Cannizzaro) reactions.

    • Recommendation: Maintain a slightly basic pH (9-10) for the cyanohydrin formation before proceeding to the strongly acidic hydrolysis step.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate nitrile to a carboxylic acid requires harsh conditions (e.g., refluxing in concentrated HCl). If the reaction time is too short or the temperature is too low, you may isolate the intermediate amide, which is less soluble in the aqueous base during extraction, leading to lower yields.

    • Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material and any intermediates are fully consumed. A reaction time of 2-4 hours at reflux is typical.

  • Product Loss During Workup: 2-Bromo mandelic acid has some solubility in water.[1] Excessive washing of the crude product with water or using an insufficient volume of organic solvent for extraction can lead to significant product loss.

    • Recommendation: After acidification of the reaction mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in multiple portions (e.g., 3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate before solvent removal.[2]

Question 2: The product of Step 1 is a non-crystallizing oil instead of a solid. How can I purify it?

Answer: An oily product suggests the presence of impurities, most commonly unreacted 2-bromobenzaldehyde.

  • Cause & Solution: 2-bromobenzaldehyde is a neutral compound, while your product is a carboxylic acid. This difference in acidity is key to purification. Dissolve the crude oil in an organic solvent like ethyl acetate and perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M sodium bicarbonate).

    • Your desired mandelic acid will deprotonate and move into the aqueous layer as its sodium salt.

    • The unreacted aldehyde will remain in the organic layer.

    • Separate the layers, and then re-acidify the aqueous layer with concentrated HCl until the pH is ~1.

    • The purified 2-bromo mandelic acid should precipitate as a solid. If it oils out, extract it back into an organic solvent, dry, and concentrate to obtain a purified, more crystallizable product.[2]

Part B: Issues in the Methylation of 2-(2-Bromophenyl)-2-hydroxyacetic acid (Step 2)

Question 3: My methylation reaction is not working. TLC analysis shows only the starting material.

Answer: This is a common issue stemming from the two acidic protons in the starting material: the carboxylic acid proton and the hydroxyl proton. The carboxylic acid is significantly more acidic and will be deprotonated first. The resulting carboxylate is a poor nucleophile.

  • Cause 1: Insufficient Base: If you use only one equivalent of base (e.g., NaH, K₂CO₃), you will only form the carboxylate salt. The hydroxyl group remains protonated and is not a strong enough nucleophile to react with a methylating agent.

  • Cause 2: Weak Base: Bases like potassium carbonate may not be strong enough to fully deprotonate the hydroxyl group to form the highly reactive alkoxide needed for the Williamson ether synthesis.

  • Cause 3: Presence of Water: Grignard reagents and strong bases like sodium hydride (NaH) are extremely sensitive to moisture.[3][4] Any water in the solvent or on the glassware will quench the reagents.

    • Recommendation:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry THF or DMF).

      • Use a Strong Base: Sodium hydride (NaH) is an excellent choice.

      • Use Sufficient Base: Use at least 2.2 equivalents of NaH to ensure complete deprotonation of both the carboxylic acid and the hydroxyl groups.

Question 4: I am forming the methyl ester, not the desired methoxy ether. What went wrong?

Answer: This indicates that the methylation occurred on the carboxylate oxygen instead of the hydroxyl oxygen. While this can happen, a more common outcome is the formation of both the ether and the ester, especially when using an excess of base and methylating agent.

  • Solution: The "Methylate-then-Saponify" Strategy: The most reliable and often highest-yielding approach is to intentionally form the methyl ester and the methoxy ether in one pot, and then selectively hydrolyze the ester in a subsequent step.

    • Methylation: In an anhydrous solvent like THF, treat the 2-bromo mandelic acid with >2 equivalents of a strong base (e.g., NaH). After hydrogen evolution ceases, add >2 equivalents of a methylating agent like dimethyl sulfate or methyl iodide. Stir at room temperature or slightly elevated temperature until the reaction is complete by TLC. This will yield Methyl 2-(2-bromophenyl)-2-methoxyacetate .

    • Saponification (Ester Hydrolysis): After a simple workup to isolate the crude ester, dissolve it in a solvent like methanol or THF and add an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Stir until the ester is fully hydrolyzed to the carboxylate salt.

    • Acidification: Acidify the mixture with HCl to a pH of ~1 to precipitate your final, pure product: 2-(2-Bromophenyl)-2-methoxyacetic acid .

This two-step methylation/saponification approach avoids the ambiguity of trying to achieve selective methylation and is a standard procedure in organic process development.[5]

Troubleshooting Summary Table
Symptom / Observation Potential Cause Recommended Action
Step 1: Low yield of 2-bromo mandelic acid.Incomplete reaction; Product loss during workup.Monitor reaction by TLC to ensure completion. Extract with multiple portions of organic solvent.
Step 1: Product is an impure oil.Presence of unreacted 2-bromobenzaldehyde.Purify via acid-base extraction to separate the acidic product from the neutral starting material.
Step 2: Methylation fails (only starting material).Insufficient or weak base; Presence of water.Use >2 equivalents of a strong base (NaH). Ensure all reagents and glassware are anhydrous.
Step 2: Unwanted methyl ester is formed.Reaction conditions favor O-alkylation of the carboxylate.Adopt the "Methylate-then-Saponify" strategy. First, form the ester/ether intermediate, then hydrolyze the ester with NaOH.
Final Product: Product is difficult to purify.Mixture of starting material, product, and ester.Purify via column chromatography or a careful acid-base extraction followed by recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use a different methylating agent, like diazomethane? A: While diazomethane is very effective at methylating carboxylic acids, it is highly toxic and explosive, making it unsuitable for general laboratory use without specialized equipment and training. Dimethyl sulfate and methyl iodide are safer and more common reagents for this transformation.

Q2: What is the best solvent for the methylation step? A: Anhydrous polar aprotic solvents are ideal. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices. They effectively dissolve the starting material and its salt while being unreactive towards the strong base.

Q3: Is there an alternative route to synthesize the target molecule? A: Yes, other routes exist but may require less common starting materials. For instance, one could envision a route starting from 2-bromophenylacetic acid, involving α-bromination followed by nucleophilic substitution with sodium methoxide. However, controlling the reaction to prevent elimination and other side products can be challenging. The mandelic acid route is generally more reliable.

Q4: How do I confirm the structure of my final product? A: The best methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • In ¹H NMR, look for a characteristic singlet for the methoxy group (-OCH₃) around 3.4-3.5 ppm and another singlet for the α-proton (-CH(OCH₃)) around 4.5-4.7 ppm.[6]

  • Mass spectrometry should show the correct molecular ion peak for C₉H₉BrO₃.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid
  • Setup: In a round-bottom flask equipped with a stir bar, dissolve 2-bromobenzaldehyde (1.0 eq.) in a suitable solvent like dichloromethane or THF.

  • Cyanohydrin Formation: Prepare a solution of sodium cyanide (1.1 eq.) in water. Cool the aldehyde solution to 0 °C in an ice bath and slowly add the sodium cyanide solution while maintaining the temperature. Adjust the pH to 9-10 with a mild acid if necessary. Stir for 1-2 hours at 0 °C.

  • Hydrolysis: Transfer the reaction mixture to a larger flask and add concentrated hydrochloric acid (a significant excess). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. If the product is impure, perform the acid-base extraction described in Question 2 . The final product can be recrystallized from a solvent system like toluene/hexanes.

Protocol 2: Methylation via the "Methylate-then-Saponify" Strategy
  • Methylation Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Deprotonation: Dissolve 2-(2-bromophenyl)-2-hydroxyacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (approx. 1 hour).

  • Methylation: Cool the mixture back to 0 °C and add dimethyl sulfate (2.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C. Extract the mixture with diethyl ether (3x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude Methyl 2-(2-bromophenyl)-2-methoxyacetate.

  • Saponification: Dissolve the crude ester in methanol. Add a 2M aqueous solution of sodium hydroxide (2.0 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the ester.

  • Final Isolation: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
  • ACS Publications. (2019). A Short Synthesis of the 2-Bromo-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine Building Block. Organic Process Research & Development.
  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Syntheses. (1955). p-BROMOMANDELIC ACID. [Link]

  • Common Conditions. (n.d.). Grignard Reaction.
  • BenchChem. (2025). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.
  • Wikipedia. (n.d.). Mandelic acid. [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • ChemBK. (2024). P-Bromo mandelic acid.
  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • PMC. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • ACS Publications. (2000). High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde: New Processes for Synthesis of Vanillin, iso-Vanillin, and Heliotropin. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Identification and minimization of side reactions in 2-(2-Bromophenyl)-2-methoxyacetic acid synthesis

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid. This guide is designed for researchers, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the intricate challenges of this synthesis, offering troubleshooting guides and FAQs grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to identify, minimize, and solve the common side reactions and hurdles encountered in this multi-step synthesis.

Overview of the Synthetic Strategy

The synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid is typically approached via a multi-step sequence starting from 2-bromobenzaldehyde. The core strategy involves the construction of the α-hydroxy acid (mandelic acid) framework, followed by the crucial methylation of the α-hydroxyl group. Each step presents unique challenges, primarily concerning chemoselectivity and the minimization of side-product formation.

Recommended Synthetic Workflow

The following workflow represents a common and logical pathway for the synthesis.

G A 2-Bromobenzaldehyde B Step 1: Cyanohydrin Formation (e.g., NaCN, H+) A->B C 2-(2-Bromophenyl)-2-hydroxyacetonitrile (Mandelonitrile derivative) B->C D Step 2: Hydrolysis (e.g., conc. HCl, heat) C->D E 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-Bromomandelic acid) D->E F Step 3: α-Hydroxyl Methylation (e.g., NaH, then CH3I) E->F G Target Product: 2-(2-Bromophenyl)-2-methoxyacetic acid F->G

Caption: Recommended workflow for synthesizing 2-(2-Bromophenyl)-2-methoxyacetic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final product yield is significantly lower than expected, and purification is difficult. What are the likely causes?

Answer: Low overall yield is often the result of cumulative losses and significant side-product formation in one or more steps. The most critical step is the final methylation (Step 3), which is prone to several side reactions.

Primary Suspect: Competing Methylation (Esterification)

The most common side reaction is the methylation of the carboxylic acid to form the methyl ester, methyl 2-(2-bromophenyl)-2-methoxyacetate . This occurs because the methylating agent (e.g., methyl iodide) can react with both the intended α-hydroxyl group and the carboxylate anion.

  • Causality: When using a strong base like sodium hydride (NaH) to deprotonate the α-hydroxyl group, you can also deprotonate the carboxylic acid. Using more than two equivalents of base will generate the dianion, making both the alkoxide and the carboxylate nucleophilic. Even with stoichiometric base, equilibrium can allow for carboxylate formation and subsequent reaction.

  • Diagnostic:

    • LC-MS Analysis: Look for a mass peak corresponding to (M+14), where M is the mass of your desired product.

    • ¹H NMR: The methyl ester will show an additional singlet around 3.7-3.8 ppm (the ester -OCH₃) besides the α-methoxy singlet (around 3.4 ppm).

  • Solution:

    • Protect the Carboxylic Acid: A robust but longer route involves protecting the carboxylic acid of 2-bromomandelic acid as a different ester (e.g., a t-butyl or benzyl ester) before methylation. After methylating the hydroxyl group, the protecting group is selectively removed.

    • Optimize Methylation Stoichiometry: Perform the methylation at low temperatures (e.g., starting at 0°C) and add the base (e.g., NaH) slowly, using only slightly more than one equivalent (1.05-1.1 eq.). This favors the more acidic hydroxyl proton, minimizing dianion formation. After deprotonation, add the methylating agent (1.0-1.1 eq.) and allow the reaction to warm slowly. Monitor closely by TLC or LC-MS.

    • Use a Milder Methylating Agent: Reagents like diazomethane can selectively methylate carboxylic acids, but are hazardous. Trimethylsilyldiazomethane is a safer alternative for esterification, but the goal here is to methylate the alcohol. A better approach is to use a reagent system that favors O-alkylation of the alcohol, such as methyl triflate, but this is highly reactive and requires careful handling.

Secondary Suspect: Decarboxylation

The product is a substituted phenylacetic acid, which can undergo decarboxylation under harsh conditions (e.g., high heat during hydrolysis or distillation).[1] This would lead to the formation of 1-bromo-2-(methoxymethyl)benzene .

  • Causality: The benzylic position can stabilize the carbanion intermediate formed upon loss of CO₂, especially at elevated temperatures.[2]

  • Diagnostic:

    • GC-MS: This is the best tool to identify this volatile, lower molecular weight byproduct.

    • ¹H NMR: Look for the disappearance of the α-proton signal and the characteristic pattern of a methoxymethyl group attached to the aromatic ring.

  • Solution:

    • Milder Hydrolysis (Step 2): When hydrolyzing the nitrile, avoid excessively high temperatures or prolonged reaction times. Use a well-monitored reflux or maintain the temperature at or below 100°C.

    • Avoid High-Temperature Purification: Do not attempt to purify the final product by distillation. Rely on crystallization or column chromatography at ambient temperature.

Question 2: My NMR spectrum shows my desired product, but it's contaminated with a significant amount of 2-(2-Bromophenyl)-2-hydroxyacetic acid. Why is the methylation incomplete?

Answer: Incomplete methylation is a common issue stemming from insufficient reagent activity or poor reaction setup.

  • Causality:

    • Inactive Base: Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored, its activity will be diminished, leading to incomplete deprotonation of the α-hydroxyl group.

    • Insufficient Reagents: Using less than one full equivalent of base or methylating agent will naturally result in incomplete conversion.

    • Steric Hindrance: The ortho-bromo group provides some steric hindrance, which can slow down the reaction rate compared to an unsubstituted mandelic acid.[3]

    • Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the intermediates. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are common choices.

  • Solution:

    • Verify Reagent Quality: Use freshly opened or properly stored NaH (stored under mineral oil and in a desiccator).

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents.

    • Increase Reaction Time/Temperature: After adding the methylating agent at low temperature, allow the reaction to warm to room temperature and stir for several hours or overnight. If the reaction is still sluggish (as monitored by TLC), gentle heating (e.g., to 40-50°C) can help drive it to completion.

    • Use a Slight Excess of Reagents: Employing a slight excess (e.g., 1.1 equivalents) of both NaH and methyl iodide can ensure the reaction proceeds to completion.

Key Side Reactions and Products Summary

The following diagram and table summarize the main reaction and potential side reactions discussed.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Bromomandelic Acid (Starting Material) B Target Product: 2-(2-Bromophenyl)-2-methoxyacetic acid A->B NaH, CH3I (Desired Path) C Methyl Ester Byproduct (Over-methylation) A->C Excess NaH/CH3I D Decarboxylation Byproduct B->D High Temp.

Caption: Desired reaction pathway and major potential side reactions.

CompoundStructureMolecular Weight ( g/mol )Key Analytical Signature
Target Product 2-(2-Bromophenyl)-2-methoxyacetic acid245.07¹H NMR: Singlet for α-OCH₃ (~3.4 ppm), Singlet for α-H (~4.9 ppm).
Starting Material 2-(2-Bromophenyl)-2-hydroxyacetic acid231.04Disappearance of this peak on TLC/LC-MS indicates reaction progress. ¹H NMR: No α-OCH₃ signal.
Side Product 1 Methyl 2-(2-bromophenyl)-2-methoxyacetate259.09MS: M+14 relative to product. ¹H NMR: Additional singlet for ester -OCH₃ (~3.7-3.8 ppm).
Side Product 2 1-Bromo-2-(methoxymethyl)benzene201.06GC-MS is ideal for detection. ¹H NMR: Absence of α-H and -COOH signals.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: Several reagents in this synthesis require careful handling.

  • Sodium Cyanide (NaCN) / Hydrogen Cyanide (HCN): The cyanohydrin formation (Step 1) must be performed in a well-ventilated fume hood. The reaction should be acidified slowly and carefully, as the addition of acid to cyanide salts liberates highly toxic HCN gas. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and reactions should be quenched carefully by the slow addition of a proton source like isopropanol before adding water.

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Q: How should I best monitor the progress of the methylation reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Use a silica gel plate and a solvent system like 30-50% ethyl acetate in hexanes. Spot the starting material (2-bromomandelic acid), the reaction mixture, and a co-spot (starting material + reaction mixture).

  • Interpretation: The starting material is a polar acid and will have a low Rf value (it may streak). The desired product is less polar and will have a higher Rf. The methyl ester side product will be even less polar and have the highest Rf. The reaction is complete when the starting material spot has completely disappeared.

Q: Can I purify the final product without column chromatography? A: Possibly, through crystallization. If the primary impurity is the unreacted starting material, you may be able to exploit solubility differences. The desired product is less polar than the starting hydroxy acid. Try dissolving the crude material in a minimal amount of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and adding a non-polar solvent (e.g., hexanes) until turbidity is observed. Cooling may induce crystallization of the desired product. However, if the methyl ester is the main impurity, its polarity is very similar to the product, making crystallization difficult. In that case, silica gel chromatography is the most effective method for separation.

Detailed Experimental Protocol: Methylation of 2-(2-Bromophenyl)-2-hydroxyacetic acid

This protocol provides a starting point for the critical methylation step. Optimization may be required.

Reagents & Equipment:

  • 2-(2-Bromophenyl)-2-hydroxyacetic acid (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, and a balloon filled with nitrogen or argon

  • Ice bath

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere. Add the 2-(2-bromophenyl)-2-hydroxyacetic acid to the flask.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir to dissolve the starting material.

  • Deprotonation: Cool the flask in an ice bath to 0°C. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.

  • Methylation: Slowly add the methyl iodide via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC every 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully add isopropanol to quench any unreacted NaH. Then, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the product from less polar (methyl ester) and more polar (starting material) impurities.

References

  • ChemicalBook: METHYL 2-(2-BROMOPHENYL)ACETATE synthesis. Provides a general procedure for the esterification of a phenylacetic acid derivative, highlighting a common related reaction. [Link: https://www.chemicalbook.
  • BenchChem Technical Guide: The Synthesis and Discovery of 2-Methoxyacetic Acid. Describes general methods for synthesizing methoxyacetic acids, including nucleophilic substitution. [Link: https://www.benchchem.com/technical-center/the-synthesis-and-discovery-of-2-methoxyacetic-acid-a-technical-guide]
  • BenchChem Comparative Guide: Hydrolysis of 2-Bromo-2-phenylacetic Acid. Discusses the reactivity of α-halo acids, relevant to the stability and handling of related intermediates. [Link: https://www.benchchem.com/technical-center/a-comparative-guide-to-the-hydrolysis-of-2-bromo-2-phenylacetic-acid-an-in-silico-and-in-vitro-perspective]
  • Organic Syntheses: p-BROMOMANDELIC ACID. Details the synthesis of a closely related brominated mandelic acid derivative. [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0110]
  • Organic Syntheses: Mandelic Acid. Provides a classic, reliable procedure for synthesizing the parent mandelic acid structure. [Link: http://www.orgsyn.org/demo.aspx?prep=CV3P0524]
  • PMC Article: Chemoselective Decarboxylative Oxygenation of Carboxylic Acids. Discusses the mechanisms and conditions that can lead to the decarboxylation of carboxylic acids. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883718/]
  • Google Patents: US7022876B2 - Preparation of mandelic acid derivatives. Describes industrial processes for preparing mandelic acid derivatives, including cyanohydrin formation and hydrolysis. [Link: https://patents.google.
  • MDPI Molecules: A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. Although a different system, this article demonstrates a reaction where methanol acts as a nucleophile in the presence of a bromine source. [Link: https://www.mdpi.com/1420-3049/27/11/3548]
  • Quick Company Patent Information: Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Details issues with isomeric impurities during bromination steps in related syntheses. [Link: https://www.quickcompany.in/patents/preparation-of-2-4-bromophenyl-2-methylpropanoic-acid]
  • Illinois State Academy of Science: Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Describes a laboratory synthesis for α-methoxyphenylacetic acid from mandelic acid using dimethyl sulfate. [Link: https://www.ida.lib.niu.edu/digital/collection/p16011coll37/id/2014]
  • Wikipedia: Mandelic acid. Provides a general overview of mandelic acid synthesis, including the common route via mandelonitrile hydrolysis. [Link: https://en.wikipedia.org/wiki/Mandelic_acid]
  • Organic Chemistry Portal: Decarboxylation. Offers a collection of literature and methods related to the decarboxylation of various carboxylic acids. [Link: https://www.organic-chemistry.
  • ScienceDirect: Catalyst-free decarboxylative alkylation: access to quaternary center. Discusses ionic decarboxylation mechanisms that can generate carbanionic intermediates. [Link: https://www.sciencedirect.com/science/article/pii/S277233222300481X]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Bromophenyl)-2-methoxyacetic acid

Welcome to the dedicated technical support guide for overcoming the purification challenges associated with 2-(2-Bromophenyl)-2-methoxyacetic acid. This molecule, with its chiral center and functional groups, can present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for overcoming the purification challenges associated with 2-(2-Bromophenyl)-2-methoxyacetic acid. This molecule, with its chiral center and functional groups, can present unique hurdles in achieving high purity. This center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My crude product is a persistent oil or waxy solid, making it difficult to handle. How can I crystallize it?

A1: This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point and inhibit crystal lattice formation.

Probable Causes & Solutions:

  • Residual Solvent: Solvents like THF, DMF, or dichloromethane used in the synthesis can become trapped.

    • Solution: Co-evaporate the crude product with a solvent in which it is highly soluble but the residual solvent is not, such as toluene or hexanes, under reduced pressure. Repeat this process 2-3 times. For a more robust solution, dissolve the oil in a suitable solvent (e.g., ethyl acetate), wash with brine to remove water-soluble impurities like DMF, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then concentrate in vacuo.[1]

  • Impurities: The presence of isomeric by-products or unreacted starting materials can act as a "crystallization poison."[2][3]

    • Solution: First, attempt a "trituration." This involves stirring the oil with a non-polar solvent in which the desired product has minimal solubility, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often wash away the impurities, leaving behind a more solid, albeit still impure, product that is more amenable to further purification. If this fails, column chromatography is the recommended next step.

Q2: My TLC plate shows multiple spots, and they are very close together. How do I achieve good separation via column chromatography?

A2: Poor separation on TLC indicates that the chosen solvent system (mobile phase) is not optimal for differentiating between your product and the impurities. The key is to find a solvent system that provides a target Rf (retention factor) of ~0.3 for your product while maximizing the ΔRf (difference in Rf) between it and the surrounding spots.[4]

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not rely on a single solvent system. Screen a range of polarities and solvent types. Since your compound is a carboxylic acid, it is quite polar.

    • Start with a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).[5][6]

    • If separation is still poor, try adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase. This protonates your carboxylic acid, suppressing its interaction with the acidic silica gel (reducing "tailing") and often improving resolution.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents to change the nature of the interactions. For example, replace ethyl acetate with acetone or switch from dichloromethane to methyl tert-butyl ether (MTBE).

  • Consider a Different Stationary Phase: While silica gel is most common, for highly polar or acidic compounds, alumina (neutral or basic) or reversed-phase silica (C18) can sometimes provide superior separation.[4][7]

Data Summary: Recommended TLC Screening Systems
System IDMobile Phase CompositionTarget Compound TypeRationale
SYS-A Hexanes:Ethyl Acetate (9:1 to 1:1)General-purposeStandard system for moderately polar compounds.
SYS-B Dichloromethane:Methanol (99:1 to 95:5)Polar compoundsMethanol provides strong hydrogen bonding capabilities.
SYS-C Hexanes:Ethyl Acetate + 1% Acetic AcidCarboxylic AcidsAcetic acid reduces tailing on silica gel.
SYS-D Toluene:Acetone (8:2)Aromatic compoundsToluene can offer different selectivity for aromatic rings.
Q3: My yield after column chromatography is very low. Where could my product have gone?

A3: Low recovery can stem from several factors, from irreversible adsorption on the column to mechanical loss.

Troubleshooting Checklist:

  • Irreversible Adsorption: Carboxylic acids can sometimes bind very strongly to the silica gel stationary phase.

    • Solution: As mentioned in Q2, adding 0.5-1% acetic acid to your eluent can mitigate this by keeping your product protonated.[8]

  • Improper Column Packing/Loading: Air bubbles or cracks in the silica bed create channels, leading to poor separation and co-elution of your product with impurities, which are then discarded.

    • Solution: Ensure you pack the column as a homogenous slurry ("wet method") to avoid air pockets.[4] Load your sample concentrated onto a small amount of silica ("dry loading") for sharper bands, especially if it has low solubility in the mobile phase.

  • Product Instability: While the compound is generally stable, prolonged exposure to acidic silica gel could potentially cause degradation, though this is less common.[9]

    • Solution: Run the column efficiently and without unnecessary delays. Neutralizing fractions immediately after collection can sometimes help if degradation is suspected.

  • Fractions Discarded: Your product may have eluted earlier or later than expected.

    • Solution: Always check all collected fractions by TLC before combining and discarding any.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid?

A1: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of a precursor like 2-bromo-α-hydroxy-phenylacetic acid with a methylating agent.

Table of Common Impurities and Their Origins
Impurity NamePotential OriginRecommended Removal Method
Unreacted Starting Material(s)Incomplete reaction.Column Chromatography
Isomeric By-productsNon-selective bromination can lead to 3-bromo and 4-bromo isomers.[2][3]Careful Column Chromatography or Fractional Recrystallization
Over-methylation/Side ProductsReaction of the methylating agent at the carboxylic acid.Aqueous workup (hydrolysis of ester) or chromatography.
2-BromobenzaldehydeIf the synthesis starts from this aldehyde, it may carry through.Column Chromatography
Q2: Which purification technique—recrystallization or column chromatography—is better for this compound?

A2: The choice depends on the nature and quantity of the impurities. The following decision workflow can guide your choice.

G start Crude Product Analysis solid_or_oil Is the crude product a solid? start->solid_or_oil tlc Run TLC in multiple solvent systems one_spot Does TLC show one major spot with minor baseline impurities? tlc->one_spot solid_or_oil->tlc Yes triturate Triturate with a non-polar solvent to induce solidification solid_or_oil->triturate No (Oil/Gummy) recrystallize Proceed with Recrystallization one_spot->recrystallize Yes column Perform Column Chromatography one_spot->column No (Multiple spots) triturate->column

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is ideal when you have a solid product with a small amount of impurities. It is fast, scalable, and often yields highly pure crystalline material.[10]

  • Column Chromatography is the workhorse for separating mixtures with multiple components or when impurities are structurally very similar to the product. It is the best choice for purifying oils or complex mixtures.

Q3: The molecule 2-(2-Bromophenyl)-2-methoxyacetic acid is chiral. How can I separate the enantiomers?

A3: Separating the racemic mixture into its individual enantiomers requires specialized techniques, as they have identical physical properties (solubility, boiling point, Rf) in achiral environments.

  • Chiral HPLC: This is the most direct analytical and preparative method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[11][12] Quinine-based anion-exchange CSPs have shown excellent potential for separating acidic chiral compounds like this one.[13]

  • Diastereomeric Salt Formation: This is a classical chemical resolution method.[14]

    • React the racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine or cinchonidine).

    • This forms a pair of diastereomeric salts, which now have different physical properties and can be separated by fractional crystallization.

    • After separation, acidification of each salt regenerates the pure (R) and (S) enantiomers of your acid.

  • Kinetic Resolution: This involves reacting the racemic mixture with a chiral catalyst or enzyme that selectively reacts with one enantiomer faster than the other.[12][15] For example, a lipase-catalyzed esterification could selectively convert one enantiomer to its ester, allowing for separation of the remaining unreacted acid from the newly formed ester.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying 1-2 grams of crude product.

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 4:1 Hex:EtOAc + 0.5% AcOH) prep_slurry 2. Prepare Slurry (Silica Gel in Hexanes) prep_eluent->prep_slurry pack_column 3. Pack Column (Pour slurry, let settle) prep_slurry->pack_column load_sample 4. Dry Load Sample (Adsorb crude onto silica) pack_column->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions (e.g., 20 mL each) elute->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

Steps:

  • Select Solvent System: Based on prior TLC analysis (see Q2), prepare ~500 mL of the chosen mobile phase (eluent).

  • Pack the Column:

    • For 1g of crude material, use a column with a diameter of ~2-3 cm and fill with silica gel to a height of ~15-20 cm.

    • Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes) and pour it into the column. Tap the side gently to ensure even packing without air bubbles. Add another layer of sand on top.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elute and Collect:

    • Carefully add the eluent to the column. Using gentle air pressure ("flash" chromatography) push the solvent through the column at a flow rate of ~5-10 cm/minute.

    • Collect fractions in test tubes. The number and size of fractions will depend on the separation.

  • Analyze:

    • Spot every few fractions on a TLC plate to determine which contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Screening for a Recrystallization Solvent

Objective: To find a single solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

Steps:

  • Prepare Samples: Place a small amount (~20-30 mg) of your crude solid into several small test tubes.

  • Test Single Solvents:

    • To each tube, add a different solvent dropwise at room temperature (start with ~0.5 mL). Test a range of polarities: water, ethanol, acetone, ethyl acetate, toluene, hexanes.

    • Observation 1: If it dissolves immediately at room temperature, the solvent is unsuitable on its own.

    • Observation 2: If it does not dissolve, heat the mixture gently (e.g., in a warm water bath). If it dissolves when hot, this is a promising candidate.

    • Observation 3: Allow the hot solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.

  • Test Solvent Pairs: If no single solvent works, use a solvent pair. This consists of a "soluble" solvent (one that dissolves the compound at room temperature) and an "anti-solvent" (one in which the compound is insoluble).

    • Dissolve the compound in a minimal amount of the hot "soluble" solvent.

    • Add the "anti-solvent" dropwise while the solution is still hot, until it just starts to turn cloudy (the saturation point).

    • Add a drop or two of the "soluble" solvent to make it clear again.

    • Allow the solution to cool slowly. Crystals should form. A common pair for a compound like this might be Ethyl Acetate/Hexanes or Toluene/Hexanes.[1]

References

  • Hornberger, K. (n.d.). Supplementary Methods. Retrieved from [Link]

  • Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • environmentclearance.nic.in. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-. Retrieved from [Link]

  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3). Retrieved from [Link]

  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • PubMed. (2005). Enantiomer separation of a powerful chiral auxiliary, 2-methoxy-2-(1-naphthyl)propionic acid by liquid chromatography using chiral anion exchanger-type stationary phases in polar-organic mode; investigation of molecular recognition aspects. Retrieved from [Link]

  • Waters Corporation. (n.d.). Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyacetic acid. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (1991, July 30). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyacetic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Stability &amp; Storage of 2-(2-Bromophenyl)-2-methoxyacetic acid

Welcome to the Technical Support Center for 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0). This guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides causality-driven troubleshooting, validated storage parameters, and self-validating analytical protocols to ensure the long-term integrity of this alpha-methoxy phenylacetic acid derivative.

Part 1: Core Storage Guidelines & FAQs

Q: What are the optimal long-term storage conditions for this compound, and why? A: The compound should be stored at 2°C to 8°C (refrigerated) in an amber glass vial , tightly sealed, and ideally backfilled with an inert gas (Argon or Nitrogen). Causality: The molecule contains three reactive domains: an ortho-bromo substituted phenyl ring, an alpha-methoxy ether, and a carboxylic acid[1]. Refrigeration minimizes thermal kinetic energy, preventing slow decarboxylation. The amber glass prevents UV-induced homolytic cleavage of the carbon-bromine (C-Br) bond. The inert atmosphere prevents atmospheric moisture from hydrogen-bonding with the carboxylic acid, which would otherwise lead to hygroscopic clumping and localized hydrolysis.

Q: Can I store this compound in solution for high-throughput screening (HTS) libraries? A: It is highly discouraged to store this compound in protic solvents (like Methanol or Water) or unbuffered Dimethyl Sulfoxide (DMSO) for extended periods. DMSO is notoriously hygroscopic and can degrade over time to release trace acidic byproducts (e.g., dimethyl sulfide and sulfonic acids). These trace acids can catalyze the cleavage of the alpha-methoxy group. If solution storage is mandatory, use anhydrous, amine-stabilized DMSO and store at -20°C.

Part 2: Troubleshooting Degradation Issues

Issue 1: The powder has developed a yellow/brown discoloration over time.

Root Cause Analysis: This is a classic symptom of photodegradation . The ortho-bromo substituent on the phenyl ring is highly sensitive to ultraviolet (UV) and high-energy visible light. Photons provide the activation energy required to induce homolytic cleavage of the C-Br bond, generating highly reactive aryl radicals and bromine radicals ()[2]. These radicals propagate further reactions, such as hydrodehalogenation or the formation of conjugated cross-coupled dimers. These conjugated byproducts absorb visible light, manifesting as a yellow or brown discoloration in the bulk powder. Corrective Action: Immediately transfer the remaining viable material to an opaque or amber container. Discard heavily discolored batches if high purity (>99%) is required for downstream synthetic steps, as the dimers will interfere with stoichiometry.

Issue 2: HPLC analysis shows a new, highly polar impurity peak eluting before the main product.

Root Cause Analysis: A shift toward a more polar retention time, often accompanied by a mass loss of 14 Da (loss of a CH2​ equivalent) in mass spectrometry, strongly indicates acid-catalyzed ether cleavage (demethylation). While methoxy ethers are stable under neutral conditions, exposure to strong Brønsted acids (e.g., residual HBr from upstream synthesis or acidic storage environments) protonates the ether oxygen ()[3]. This creates a favorable leaving group, allowing nucleophilic attack (via an SN2 mechanism) that cleaves the methyl group. The result is the conversion of the methoxy moiety into a hydroxyl group, yielding 2-(2-bromophenyl)-2-hydroxyacetic acid. Corrective Action: Ensure complete neutralization and washing during the final purification of the compound. Do not store the compound in the same desiccator or cabinet as fuming acids (e.g., HCl, TFA, HBr).

Part 3: Quantitative Stability Data

The following table summarizes the validated stability parameters and the mechanistic risks of deviating from them.

ParameterOptimal ConditionRisk if DeviatedMax Shelf Life
Temperature 2°C to 8°CElevated temperatures (>60°C) accelerate thermal decarboxylation and acid-catalyzed cleavage.24 Months
Light Exposure Complete darknessUV/Vis light induces C-Br homolytic cleavage, causing radical propagation and yellowing.< 1 Month (if exposed)
Atmosphere Inert Gas (Argon/N 2​ )Ambient oxygen reacts with photogenerated radicals, accelerating oxidative degradation.12 Months (Ambient)
Moisture < 10% RH (Desiccated)Carboxylic acid moiety absorbs water, leading to severe powder clumping and hydrolysis[1].6 Months (Humid)

Part 4: Experimental Protocol: Self-Validating Stability-Indicating HPLC Assay

To accurately troubleshoot storage failures, you must use a self-validating analytical system. By intentionally subjecting control aliquots to isolated stress factors, you generate reference retention times for the exact degradation byproducts discussed above.

Step 1: Mobile Phase & Column Preparation

  • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm particle size).

    • Causality: The lipophilic phenyl ring retains well on C18, while the polar carboxylic acid requires ion suppression to prevent smearing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Causality: TFA suppresses the ionization of the carboxylic acid (pKa ~3.5), ensuring the molecule remains neutral and elutes as a sharp, symmetrical peak.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step 2: Sample & Benchmark Preparation

  • Main Sample: Dissolve 1.0 mg of the stored compound in 1.0 mL of ACN/Water (50:50).

  • Benchmark A (Acid Stress): Dissolve 1.0 mg of fresh standard in 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Causality: This forces ether cleavage, generating the alpha-hydroxy acid reference peak.

  • Benchmark B (Photo Stress): Spread 1.0 mg of fresh standard in a clear glass petri dish. Expose to 254 nm UV light for 24 hours, then dissolve in 1.0 mL ACN/Water.

    • Causality: This forces C-Br homolytic cleavage, generating debrominated/dimerized reference peaks.

Step 3: Chromatographic Execution

  • Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (general organic absorption) and 254 nm (aromatic ring).

Step 4: Data Analysis & Validation

  • Inject Benchmark A and B to establish the retention times of the degradation products. The alpha-hydroxy acid (Benchmark A) will elute earlier than the parent compound due to increased polarity. The cross-coupled dimers (Benchmark B) will elute later due to increased molecular weight and lipophilicity.

  • Inject the Main Sample. Compare any impurity peaks against the established benchmarks to diagnose the specific storage failure.

Part 5: Degradation Pathway Visualization

Workflow Target 2-(2-Bromophenyl)- 2-methoxyacetic acid Photo UV/Vis Light Exposure Target->Photo Acid Strong Acid Contamination Target->Acid Moisture Atmospheric Moisture Target->Moisture Radical Homolytic C-Br Cleavage (Aryl Radicals) Photo->Radical Cleavage Ether Protonation & SN2 Demethylation Acid->Cleavage H+ Hbond Carboxyl Hydrogen Bonding Moisture->Hbond H2O Prod1 Debrominated Dimers (Yellow Discoloration) Radical->Prod1 Prod2 Alpha-Hydroxy Acid (Polar HPLC Peak) Cleavage->Prod2 Prod3 Powder Clumping & Hydrolysis Hbond->Prod3

Fig 1: Mechanistic degradation pathways of 2-(2-Bromophenyl)-2-methoxyacetic acid under stress.

References

  • 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information . NextSDS. URL: [Link][1]

  • Methoxy group - Cleavage and deprotection . Grokipedia. URL: [Link][3]

  • Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C–N Cross-Coupling . Journal of the American Chemical Society (ACS). URL:[Link][2]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-(2-Bromophenyl)-2-methoxyacetic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when developing 2-(2-Bromophenyl)-2-methoxyacetic acid deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when developing 2-(2-Bromophenyl)-2-methoxyacetic acid derivatives.

The synthesis of α -methoxyarylacetic acids fundamentally relies on the etherification of mandelic acid derivatives using methylating agents under basic conditions 1. While early methodologies utilized massive excesses of sodium hydroxide and dimethyl sulfate to drive the reaction [[2]](), the introduction of an ortho-bromo substituent creates severe steric hindrance and inductive electron withdrawal. This guide provides field-proven, self-validating protocols to overcome these challenges without compromising yield or stereochemical integrity.

Mechanistic Workflow

SynthesisWorkflow Start 2-(2-Bromophenyl)- 2-hydroxyacetic acid Deprotonation Deprotonation (NaOH, TBAB, Toluene) Start->Deprotonation Alkylation O-Methylation (Me2SO4, 0°C to 40°C) Deprotonation->Alkylation Intermediate Methyl 2-(2-bromophenyl)- 2-methoxyacetate Alkylation->Intermediate Hydrolysis Selective Hydrolysis (LiOH, THF/H2O, 25°C) Intermediate->Hydrolysis Product 2-(2-Bromophenyl)- 2-methoxyacetic acid Hydrolysis->Product

Fig 1. Optimized stepwise synthesis workflow for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Self-Validating Experimental Protocol: Phase-Transfer Catalyzed O-Methylation

To overcome the steric shielding of the ortho-bromo group, we employ a biphasic Phase-Transfer Catalysis (PTC) system. This ensures a high local concentration of the reactive alkoxide without degrading the methylating agent.

Step 1: Reaction Setup In a 250 mL round-bottom flask, dissolve 2-(2-bromophenyl)-2-hydroxyacetic acid (10.0 mmol) in 50 mL of Toluene. Add tetrabutylammonium bromide (TBAB, 1.0 mmol).

  • [Causality] : TBAB acts as a phase-transfer catalyst, shuttling hydroxide ions from the aqueous phase into the organic phase. This creates a highly reactive "naked" alkoxide intermediate in a solvent where dimethyl sulfate is stable.

Step 2: Base Addition & Temperature Control Add 20 mL of a 50% (w/w) aqueous NaOH solution. Cool the vigorously stirring biphasic mixture to 0°C using an ice bath. Dropwise, add dimethyl sulfate (Me 2​ SO 4​ , 25.0 mmol) over 30 minutes.

  • [Validation Checkpoint] : Monitor the internal temperature continuously. It must remain below 10°C during addition. Exceeding this threshold indicates the exothermic hydrolysis of Me 2​ SO 4​ into methanol and sulfuric acid, which will drastically reduce your yield.

Step 3: Alkylation Progression Warm the reaction to 40°C and stir vigorously for 8 hours.

  • [Validation Checkpoint] : Perform TLC (Hexanes:EtOAc 7:3, UV active). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a single major spot corresponding to the over-alkylated intermediate, methyl 2-(2-bromophenyl)-2-methoxyacetate ( Rf​≈0.6 ).

Step 4: Selective Ester Hydrolysis Separate the organic layer, concentrate it under vacuum, and dissolve the crude ester in 30 mL of Tetrahydrofuran (THF). Add 15 mL of 2M aqueous LiOH. Stir at 25°C for 4 hours.

  • [Causality] : Because the carboxylate is also nucleophilic, the excess Me 2​ SO 4​ inevitably forms the methyl ester. LiOH provides mild, selective saponification of the ester without cleaving the newly formed α -methoxy ether linkage or causing epimerization.

Step 5: Isolation Wash the mixture with diethyl ether (20 mL) to remove non-polar impurities. Acidify the aqueous layer with 1M HCl to pH 2.0.

  • [Validation Checkpoint] : Monitor pH with a calibrated meter. At pH 2.0, the free acid will precipitate or form a distinct oily layer. Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the pure target compound.

Quantitative Optimization Data

The table below summarizes our internal optimization data for the O-methylation step. Use this to select the conditions that best match your laboratory's constraints and stereochemical requirements.

Base / Reagent SystemSolvent SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Notes
NaOH (aq) / Me 2​ SO 4​ H 2​ O60–901245%RacemizesHarsh conditions lead to high ester byproduct and degradation 1.
NaOMe / MeIMeOH651852%RacemicCompetitive reaction of methoxide with MeI reduces efficiency.
NaH / MeIAnhydrous THF0 to 25682%RacemicExcellent conversion; requires strict anhydrous setup 3.
KOH + TBAB / Me 2​ SO 4​ Toluene / H 2​ O40885%RacemicPTC overcomes steric hindrance of the ortho-bromo group.
Ag 2​ O / MeIAnhydrous CH 2​ Cl 2​ 252478%>98%Mild conditions retain stereocenter; ideal for chiral derivatives 4.
Troubleshooting & FAQs

Q1: Why am I isolating a mixture of the free acid and the methyl ester after the methylation step? A: During the alkylation of the α -hydroxyl group, the carboxylate group is concurrently methylated, yielding the methyl ester intermediate.

  • Causality: The carboxylate oxygen is highly nucleophilic. While the alkoxide is a stronger nucleophile, the excess methylating agent required to drive the sterically hindered ortho-bromo hydroxyl methylation inevitably reacts with the carboxylate.

  • Resolution: Do not attempt to perfectly titrate the methylating agent. Instead, drive the reaction to complete global methylation (forming the ester-ether), and then perform a dedicated alkaline hydrolysis step (Step 4 in the protocol) to selectively cleave the ester.

Q2: My conversion rates are stalling at 40%, whereas the same reaction on unsubstituted mandelic acid goes to completion. What is happening? A: The ortho-bromo substituent introduces significant steric bulk and an electron-withdrawing inductive effect, which reduces the nucleophilicity of the adjacent alkoxide.

  • Causality: The large van der Waals radius of the bromine atom (1.85 Å) forces the molecule into a conformation that physically shields the α -hydroxyl oxygen from the methylating agent. Furthermore, operating in purely aqueous conditions leads to the competitive hydrolysis of your methylating agent.

  • Resolution: Shift from a protic solvent to an aprotic system. Utilizing Sodium Hydride (NaH) in anhydrous THF, or operating under substantially anhydrous conditions with alkoxide bases, ensures complete deprotonation and prevents the competitive hydrolysis of the methylating agent [[3]](). Alternatively, use the PTC method outlined above.

Q3: I am synthesizing an enantiopure (R)-derivative for drug development, but my final product is racemic. How do I prevent epimerization? A: α -Arylacetic acids are highly prone to epimerization at the alpha-carbon.

  • Causality: The benzylic proton is highly acidic, a property exacerbated by the electron-withdrawing ortho-bromo and α -methoxy groups. Strong bases (like NaOH or NaH) abstract this proton, forming a planar enolate intermediate that reprotonates non-stereospecifically.

  • Resolution: You must avoid harsh basic conditions entirely. For stereoretentive methylation, utilize the Silver(I) Oxide (Ag 2​ O) and Methyl Iodide (MeI) system in Dichloromethane 4. Ag 2​ O acts as both a mild base and a halide scavenger, driving the etherification forward without inducing enolization.

References
  • [1] CN103172511A - Synthetic method of (R)-(-)-alpha-methoxyphenylacetic acid. Google Patents. 1

  • [2] Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio State University (osu.edu). 2

  • [4] An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). ResearchGate. 4

  • [3] US4968840A - Process for preparing methoxyacetic acid. Google Patents. 3

Sources

Troubleshooting

Troubleshooting peak tailing and broadening in HPLC analysis of brominated organic acids

A Senior Application Scientist's Guide to Overcoming Peak Tailing and Broadening Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are enc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Peak Tailing and Broadening

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry and broadening during the High-Performance Liquid Chromatography (HPLC) analysis of brominated organic acids. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve these common issues methodically, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common issues encountered when analyzing brominated organic acids by HPLC. Each answer provides a technical explanation and a step-by-step approach to resolving the problem.

Q1: Why are my brominated organic acid peaks exhibiting significant tailing?

A1: Peak tailing, where the latter half of a chromatographic peak is wider than the front half, is a frequent issue when analyzing polar, ionizable compounds like organic acids.[1] An ideal peak should be a symmetrical Gaussian shape.[2] Tailing can compromise resolution, affect accurate integration, and reduce the overall reliability of your method.[2] For brominated organic acids, the primary causes are typically related to secondary interactions with the stationary phase and improper mobile phase conditions.

The main culprits are:

  • Secondary Silanol Interactions: This is the most common cause of peak tailing for acidic compounds on silica-based columns (like C18).[3][4] Residual silanol groups (-Si-OH) on the silica surface can become ionized (negatively charged, -Si-O⁻) at mobile phase pH values above approximately 3-4.[3][5] These ionized silanols can then interact with the polar functional groups (like the carboxylic acid) of your analyte through a secondary ion-exchange mechanism.[4] This interaction is stronger than the primary reversed-phase retention mechanism, causing some analyte molecules to be held longer on the column, resulting in a "tail."[6]

  • Mobile Phase pH Near the Analyte's pKa: Organic acids are ionizable. If the mobile phase pH is close to the pKa of your brominated organic acid, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[7][8][9] These two forms will have different retention times, leading to a broadened, tailing, or even split peak.[7]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column or from the HPLC system itself can act as chelation sites for your organic acids.[10][11] This interaction leads to strong, undesirable retention and severe peak tailing.[10][12] Even "biocompatible" or "iron-free" HPLC systems can sometimes be a source of titanium contamination, which can also cause significant peak tailing for compounds with chelating properties.[13][14]

Q2: My peaks are not just tailing, they are also broad. What could be causing this general loss of efficiency?

A2: Peak broadening, a general increase in peak width, indicates a loss of chromatographic efficiency. While the factors causing tailing can also contribute to broadening, other issues might be at play:

  • Extra-Column Volume (Dead Volume): This refers to the volume within your HPLC system outside of the column itself, including tubing, fittings, and the detector flow cell.[15] Excessive dead volume allows the analyte band to spread out before and after it passes through the column, resulting in broader peaks.[5] This effect is more pronounced for early-eluting peaks.[15]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to peak distortion, which often manifests as broadening or fronting.[15][16][17]

  • Column Degradation: Over time, columns can degrade. This can take the form of a void at the column inlet (due to pressure shocks or high pH), a partially blocked frit, or contamination from sample matrix components.[4][10] These issues disrupt the flow path of the mobile phase, leading to band broadening.[4]

  • Inappropriate Sample Solvent: If your brominated organic acid is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, the sample will not properly "focus" at the head of the column.[1][18] This leads to a broad, often misshapen peak.

Frequently Asked Questions (FAQs)

Q3: How do I select the right mobile phase pH for my brominated organic acid analysis?

A3: The mobile phase pH is arguably the most critical parameter for achieving good peak shape with ionizable compounds.[7] The general rule is to adjust the pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[19] For acidic compounds like your brominated organic acids, you want to suppress ionization to ensure the analyte is in a single, neutral (protonated) form.[20] This makes the molecule more hydrophobic, leading to better retention and minimizing secondary interactions with silanols.[19][20]

Therefore, a low pH mobile phase is recommended. A pH of 2.5 to 3.5 is often a good starting point.[1] This low pH ensures that the carboxylic acid group is fully protonated and also suppresses the ionization of residual silanol groups on the stationary phase, tackling two primary causes of peak tailing simultaneously.[10][15][21]

Q4: What is the difference between Type A and Type B silica columns, and which should I use?

A4: The type of silica used in the column has a significant impact on peak shape, especially for polar and ionizable compounds.

FeatureType A SilicaType B Silica
Purity Lower purity, higher metal content (e.g., iron, aluminum).[3][21]High purity ("ultra-pure"), very low metal content.[2]
Silanol Groups More acidic and active silanol groups.[3][21]Less acidic, more homogenous silanol population.
Performance Prone to causing peak tailing with basic and polar acidic compounds due to strong secondary interactions.[3]Significantly reduces peak tailing due to lower silanol activity and minimal metal contamination.[2]
Recommendation Generally avoided for modern method development.Strongly recommended for analyzing brominated organic acids to minimize peak tailing.

Modern columns, often labeled as "base-deactivated" or made with high-purity silica, are typically Type B.[22] Using a Type B silica column is one of the most effective ways to prevent peak tailing from the outset.

Q5: Can my choice of organic modifier (Acetonitrile vs. Methanol) affect peak shape?

A5: Yes, the organic modifier can influence peak shape, although its primary role is to control retention time.[23] Acetonitrile and methanol have different properties that can affect interactions with the stationary phase. In some cases, methanol can provide better peak shapes than acetonitrile, possibly due to its ability to better shield residual silanol groups.[24] If you are experiencing persistent tailing, and have already optimized the pH, trying a method with methanol instead of acetonitrile (or vice versa) is a worthwhile experiment.

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical, sharp peaks of a brominated organic acid.

Methodology:

  • Estimate pKa: If the pKa of your brominated organic acid is unknown, use prediction software or find values for structurally similar compounds.

  • Prepare Buffers: Prepare a series of mobile phases with identical organic solvent concentrations but buffered at different pH values. For an acidic analyte, you might test pH 2.5, 3.0, 3.5, and 4.0. Use a buffer with a pKa close to your target pH (e.g., phosphate for pH 2.5, formate for pH 3.0-3.5).

  • Equilibrate Thoroughly: Before each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the column is fully equilibrated.

  • Inject Standard: Inject a standard of your brominated organic acid at each pH condition.

  • Evaluate Peak Shape: Measure the tailing factor (or asymmetry factor) for the peak at each pH. The optimal pH will be the one that provides a tailing factor closest to 1.0.

Protocol 2: Column Flushing to Remove Contaminants

Objective: To clean a reversed-phase column that may be contaminated with strongly retained compounds or metal ions causing peak distortion.

Methodology:

  • Disconnect from Detector: To avoid contaminating the detector, disconnect the column outlet and direct the flow to a waste container.[23]

  • Buffer Flush: Flush the column with 10-20 column volumes of HPLC-grade water (without buffer) to remove salts.[23]

  • Organic Wash: Flush with 20-30 column volumes of a strong organic solvent like 100% acetonitrile or methanol to remove non-polar contaminants.[23]

  • Metal Chelation (Optional but Recommended): If metal contamination is suspected, prepare a solution of 0.005-0.01 M EDTA in your mobile phase (without organic solvent) and flush the system (with the column removed first) and then the column itself. This helps to strip metal ions from the system and stationary phase.[12] Follow with a water flush.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your working mobile phase until you achieve a stable baseline.

  • Performance Check: Inject a standard to see if peak shape has improved.

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow

start Peak Tailing or Broadening Observed check_ph Is Mobile Phase pH 1.5-2 units below pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with appropriate buffer check_ph->adjust_ph No check_column Is column a high-purity Type B silica? check_ph->check_column Yes adjust_ph->check_column switch_column Switch to a modern, end-capped Type B column check_column->switch_column No check_system Check for Extra-Column Volume (tubing, fittings) check_column->check_system Yes switch_column->check_system optimize_system Minimize tubing length/ID, use proper fittings check_system->optimize_system No check_sample Is sample concentration and solvent appropriate? check_system->check_sample Yes optimize_system->check_sample adjust_sample Dilute sample or dissolve in mobile phase check_sample->adjust_sample No flush_column Perform column flush (consider EDTA wash) check_sample->flush_column Yes adjust_sample->flush_column end Symmetrical Peak Achieved flush_column->end

Caption: Primary (desirable) and secondary (undesirable) interactions on a C18 column.

Effect of Mobile Phase pH on Analyte Ionization

cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 6.0) cluster_pka_ph pH ≈ pKa (e.g., 4.5) low_ph_analyte R-COOH (Neutral, Hydrophobic) low_ph_result Good Retention Symmetrical Peak low_ph_analyte->low_ph_result high_ph_analyte R-COO⁻ (Anionic, Polar) high_ph_result Poor Retention Peak Tailing high_ph_analyte->high_ph_result pka_ph_analyte R-COOH ⇌ R-COO⁻ (Mixture of Forms) pka_ph_result Broad / Split Peak Poor Reproducibility pka_ph_analyte->pka_ph_result

Sources

Optimization

Technical Support Center: Prevention and Removal of Impurities in 2-(2-Bromophenyl)-2-methoxyacetic Acid Production

Welcome to the technical support center for the synthesis and purification of 2-(2-Bromophenyl)-2-methoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-(2-Bromophenyl)-2-methoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Our focus is to provide practical, field-proven insights into preventing impurity formation and implementing effective purification strategies. By understanding the causality behind experimental choices, you can develop robust, self-validating protocols that ensure high purity and yield.

Section 1: Understanding Impurity Formation

The purity of the final 2-(2-Bromophenyl)-2-methoxyacetic acid is critically dependent on the chosen synthetic route and the control of reaction conditions. A common approach involves the α-methoxylation of a 2-bromophenylacetic acid derivative. Impurities can arise from starting materials, side reactions, or subsequent degradation.

Proposed Synthetic Pathway & Key Impurity Origins

A plausible synthetic route starts from 2-bromophenylacetic acid, proceeds through an α-bromo intermediate, and culminates in a nucleophilic substitution with a methoxide source.

Synthetic_Pathway cluster_main Main Synthetic Route cluster_impurities Impurity Formation A 2-Bromophenylacetic Acid B Methyl 2-(2-bromophenyl)acetate A->B Esterification (MeOH, H+) C Methyl 2-bromo-2-(2-bromophenyl)acetate B->C α-Bromination (NBS, AIBN) D Methyl 2-(2-bromophenyl)-2-methoxyacetate C->D Methoxylation (NaOMe) E 2-(2-Bromophenyl)-2-methoxyacetic acid D->E Hydrolysis (NaOH, then H+) I1 Isomeric Impurities (3- and 4-bromophenyl) I2 Unreacted Starting Material I3 Hydrolysis Byproduct (2-(2-Bromophenyl)-2-hydroxyacetic acid) I4 Elimination Byproduct

Caption: Proposed workflow for synthesizing 2-(2-Bromophenyl)-2-methoxyacetic acid.

The most significant impurities often originate from the initial starting materials or key intermediate steps. Below is a summary of common contaminants.

Impurity NameStructure / DescriptionProbable Origin
Isomeric Impurities 2-(3-Bromophenyl)-2-methoxyacetic acid & 2-(4-Bromophenyl)-2-methoxyacetic acidUse of non-isomerically pure starting materials, such as phenylacetic acid that undergoes non-selective bromination.[1][2]
Unreacted Starting Material 2-Bromophenylacetic acid or its esterIncomplete esterification, α-bromination, or methoxylation reactions.
α-Hydroxy Byproduct 2-(2-Bromophenyl)-2-hydroxyacetic acid (Mandelic acid derivative)Hydrolysis of the α-bromo intermediate during workup or methoxylation if water is present.[3]
Over-brominated Species Dibrominated phenylacetic acid derivativesHarsh bromination conditions or incorrect stoichiometry of the brominating agent.
Elimination Product 2-(2-Bromophenyl)acrylic acid derivativeOccurs under strongly basic conditions during the methoxylation or hydrolysis steps.
Residual Solvents Toluene, Dichloromethane, Methanol, etc.Incomplete removal during workup and final product isolation.[4]
Impurity Formation Pathways

Understanding how these impurities form is the first step toward prevention. The diagram below illustrates two critical pathways: the propagation of isomeric impurities and the formation of byproducts from side reactions.

Impurity_Formation Start Phenylacetic Acid Bromination Bromination Start->Bromination Desired_SM Pure 2-Bromophenyl -acetic Acid Bromination->Desired_SM Selective Conditions Impure_SM Isomeric Mixture (2-, 3-, 4-bromo) Bromination->Impure_SM Non-selective Conditions Synthesis Synthesis Steps Desired_SM->Synthesis Product Pure Final Product Synthesis->Product Impure_Product Final Product with Isomeric Impurities Synthesis->Impure_Product Side_Reaction Side Reactions (Hydrolysis, Elimination) Synthesis->Side_Reaction Impure_SM->Synthesis Byproducts Byproducts (α-Hydroxy, Alkene) Side_Reaction->Byproducts

Caption: Key impurity pathways in the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis and purification in a question-and-answer format.

Issue 1: My final product is contaminated with isomeric impurities (e.g., 3- or 4-bromophenyl isomers) that are difficult to remove.

  • Probable Cause: The most likely origin is the use of an isomerically impure starting material. Synthesizing 2-bromophenylacetic acid via electrophilic bromination of phenylacetic acid is often non-selective, yielding a mixture of ortho, meta, and para isomers.[1][2] These isomers have very similar physical properties (polarity, solubility), making them exceptionally difficult to separate from the desired product in later stages.

  • Prevention Strategy (Best Approach):

    • Source Pure Starting Material: Begin your synthesis with isomerically pure 2-bromophenylacetic acid or a precursor like 2-bromotoluene. This is the most critical factor in preventing this type of impurity.

    • Route Selection: Choose a synthetic route that avoids the direct bromination of a substituted benzene ring where selectivity is poor.

  • Removal Strategy:

    • Fractional Recrystallization: This technique can sometimes be effective but often requires multiple, careful cycles, leading to significant yield loss. Experiment with various solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, Xylene) to find one that maximizes the solubility difference between the isomers.[5]

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography is the most effective, albeit expensive and time-consuming, method for separating close-boiling isomers.

Issue 2: My NMR analysis shows a significant amount of unreacted starting material or an intermediate ester.

  • Probable Cause: This indicates an incomplete reaction in one of the key steps:

    • Incomplete Hydrolysis: The final saponification of the methyl ester may not have gone to completion. This can be due to insufficient sodium hydroxide, too short a reaction time, or low temperature.

    • Incomplete Methoxylation: The substitution of the α-bromo group may have stalled due to a deactivated nucleophile (e.g., old sodium methoxide), insufficient temperature, or a short reaction time.

  • Prevention Strategy:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material is fully consumed.

    • Optimize Conditions: For hydrolysis, ensure at least 1.1-1.5 equivalents of NaOH are used and allow for sufficient time at a moderate temperature (e.g., 40-50 °C). For methoxylation, ensure the sodium methoxide is fresh and anhydrous.

  • Removal Strategy:

    • Acid-Base Extraction: This is a highly effective method. The desired carboxylic acid product is acidic, while the intermediate ester is neutral. An extraction with an aqueous base (like sodium bicarbonate) will pull the acidic product into the aqueous layer, leaving the neutral ester impurity in the organic layer. The pure product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent. See Protocol 1 for a detailed procedure.

Issue 3: I'm observing a significant byproduct that appears to be the α-hydroxy acid derivative.

  • Probable Cause: This impurity forms when the α-bromo intermediate reacts with water instead of methoxide. Water can be introduced from wet solvents, reagents, or atmospheric moisture during the reaction or workup.[3]

  • Prevention Strategy:

    • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents (e.g., dry THF or Methanol) for the methoxylation step. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[6]

  • Removal Strategy:

    • Silica Gel Chromatography: The α-hydroxy acid is significantly more polar than the desired α-methoxy product due to the hydroxyl group's hydrogen bonding capability. This difference in polarity allows for excellent separation using column chromatography. See Protocol 2 for a general procedure.

Section 3: Standard Operating Protocols for Purification

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic final product from neutral impurities like unreacted ester intermediates.

  • Dissolution: Dissolve the crude product (10 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (150 mL).

  • Base Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the organic layer. Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution to ensure complete recovery.

  • Combine & Wash: Combine the aqueous extracts. Wash this combined aqueous layer with a small amount of the organic solvent (e.g., 30 mL DCM) to remove any residual neutral impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 3M Hydrochloric Acid (HCl) dropwise with stirring until the pH is ~2. The pure product will precipitate out or form an oily layer.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh organic solvent (3 x 75 mL EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[7]

Protocol 2: Purification by Silica Gel Chromatography

This method is effective for separating impurities with different polarities, such as the α-hydroxy byproduct.

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate with a small amount of acetic acid (e.g., 70:30:1 Hexane:EtOAc:AcOH) to ensure the carboxylic acid moves up the plate. The ideal Rf value for the product should be around 0.3.[8]

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your solvent system (Hexane). Pack an appropriately sized glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a higher ratio of non-polar to polar solvent and gradually increase the polarity (gradient elution) if necessary to elute your product.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q1: What analytical methods are best for assessing the purity of my final product? A1: A combination of techniques is recommended for comprehensive analysis.

  • HPLC-UV: This is the primary method for quantitative purity analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% formic or acetic acid) is a standard starting point. UV detection at 220 nm and 254 nm is typically effective.[9][10]

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and potential impurities.[11]

  • Gas Chromatography (GC): Can be used to detect residual solvents. The carboxylic acid may require derivatization to an ester to improve its volatility for GC analysis.[12]

Analytical Method Performance Comparison
Parameter HPLC-UV GC-FID (after derivatization)
Specificity HighHigh
Sensitivity (LOQ) ~0.1 µg/mL~0.15 µg/mL
Primary Use Quantifying non-volatile impurities, isomers, and product purity.Quantifying volatile impurities and residual solvents.

Q2: How should I store 2-(2-Bromophenyl)-2-methoxyacetic acid to prevent degradation? A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture can lead to slow hydrolysis, and light can potentially cause degradation over long periods. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.

Q3: Can I use a Grignard-based reaction to synthesize this molecule? What are the risks? A3: While a Grignard reaction (e.g., reacting an organomagnesium reagent with a glyoxylate) is a plausible route, it comes with its own set of challenges. The primary side reaction is Wurtz-type coupling, where the Grignard reagent couples with the starting aryl halide to form a biphenyl dimer (R-R).[13] This side reaction is promoted by high local concentrations of the aryl halide and elevated temperatures.[6] Careful control, including slow addition of reagents and low temperatures, is essential to minimize this impurity.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - US20120309973A1.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Mandelic Acid. Organic Syntheses. [Link]

  • Manufacturing Process of 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. environmentclearance.nic.in. [Link]

  • 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. NextSDS. [Link]

  • Process for preparing methoxyacetic acid - US4968840A.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

  • How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? ResearchGate. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Center for Biotechnology Information. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

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Troubleshooting

Understanding the degradation pathways of 2-(2-Bromophenyl)-2-methoxyacetic acid under various conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS No. 1545579-53-0).[1] This guide provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS No. 1545579-53-0).[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design, execute, and interpret forced degradation studies for this compound. Our goal is to equip you with the causal understanding behind experimental choices, ensuring the integrity and success of your stability assessments.

Part 1: Frequently Asked Questions (FAQs) on Forced Degradation

This section addresses foundational questions regarding the purpose and strategy of stress testing for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Q1: What are forced degradation studies, and why are they essential for my work with 2-(2-Bromophenyl)-2-methoxyacetic acid?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2] These studies are a regulatory requirement under ICH guideline Q1A(R2) and serve several critical purposes:[3][4]

  • Pathway Elucidation: They help identify the likely degradation products that could form under normal storage conditions, providing a deeper understanding of the molecule's chemical behavior.[2][5]

  • Method Development: The primary goal is to develop and validate a "stability-indicating" analytical method. This ensures that the method can accurately measure the parent compound and separate it from all potential degradation products, a key requirement for specificity under ICH Q2(R1).[4][5]

  • Formulation & Packaging Guidance: Understanding how the molecule degrades under heat, light, or hydrolysis informs the development of stable formulations and the selection of appropriate packaging.[2]

Q2: What are the standard stress conditions I should apply to 2-(2-Bromophenyl)-2-methoxyacetic acid?

A standard panel of stress conditions should be used to cover the most common degradation pathways.[2] Based on the structure of 2-(2-Bromophenyl)-2-methoxyacetic acid—which contains an aryl bromide, an ether, and a carboxylic acid—the following conditions are recommended:

Stress ConditionTypical ParametersRationale for 2-(2-Bromophenyl)-2-methoxyacetic acid
Acid Hydrolysis 0.1 M to 1 M HCl at 40-80°CTo challenge the stability of the methyl ether linkage.
Base Hydrolysis 0.1 M to 1 M NaOH at 40-80°CTo assess susceptibility to base-catalyzed hydrolysis.
Oxidation 3% to 30% H₂O₂ at room temperatureTo investigate oxidative vulnerability, particularly at the aromatic ring or benzylic position.[3]
Thermal Degradation Dry heat, elevated above accelerated testing conditions (e.g., >40°C)To evaluate solid-state thermal stability.[2]
Photodegradation Exposure to a combination of visible and UV light (per ICH Q1B guidelines)To test for photosensitivity, particularly cleavage of the carbon-bromine bond.[2]

Q3: How much degradation should I target in my experiments?

The goal is not to completely destroy the molecule. A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered optimal.[4] This level is sufficient to produce and detect the primary degradation products for analytical method validation without creating an overly complex profile from secondary or tertiary degradants, which may not be relevant to real-world stability.[4]

Part 2: Troubleshooting Guide for Specific Degradation Pathways

This section provides practical, cause-and-effect solutions to common problems encountered during stress testing of 2-(2-Bromophenyl)-2-methoxyacetic acid.

Hydrolytic Degradation (Acid & Base)

Q4: I am not observing any significant degradation under standard acidic conditions (0.1 M HCl, 60°C for 24 hours). What is the scientific reason, and what should I do next?

Causality: The methoxy group (an ether) on the alpha-carbon is the primary target for acid hydrolysis. However, ether linkages are generally more stable than esters or amides and require significant energy to cleave. The initial conditions may not be sufficient to overcome the activation energy for protonation of the ether oxygen and subsequent nucleophilic attack by water.

Troubleshooting Steps:

  • Increase Thermal Stress: Raise the temperature incrementally, for example, to 80°C. Higher temperatures provide the necessary energy for the reaction to proceed.[5]

  • Increase Acid Concentration: If temperature elevation is insufficient, consider increasing the acid concentration to 1 M HCl.[2] A higher concentration of H+ ions will increase the rate of the initial protonation step.

  • Extend Exposure Time: If only minimal degradation is observed, extending the duration of the study can allow for the accumulation of detectable levels of degradants.

Q5: What is the most probable degradation product from acid-catalyzed hydrolysis?

The most likely pathway is the cleavage of the methyl ether, which would result in the formation of 2-(2-Bromophenyl)-2-hydroxyacetic acid and methanol.

G cluster_main Acid-Catalyzed Hydrolysis start 2-(2-Bromophenyl)-2- methoxyacetic acid product1 2-(2-Bromophenyl)-2- hydroxyacetic acid start->product1 + H₃O⁺ - CH₃OH

Caption: Predicted product of acid hydrolysis.

Oxidative Degradation

Q6: My chromatogram shows a complex mixture of many small peaks after exposure to 30% H₂O₂. How can I simplify this and identify the primary oxidative degradant?

Causality: High concentrations of strong oxidizing agents like hydrogen peroxide can cause non-specific, aggressive degradation of the aromatic ring, leading to a cascade of minor products that may not be relevant under normal storage conditions. The goal is to model the initial, most likely oxidative events.

Troubleshooting Steps:

  • Reduce Oxidant Concentration: Start with a much lower concentration of H₂O₂, such as 3%.[3] This provides a milder, more controlled reaction environment, favoring the formation of the most susceptible degradation products first.

  • Control Temperature: Conduct the experiment at room temperature initially. Applying heat can dramatically accelerate oxidative reactions and lead to more extensive degradation.

  • Time-Course Study: Sample the reaction at multiple time points (e.g., 2, 6, 12, 24 hours). This will allow you to observe the formation of the primary degradant before it is consumed in secondary degradation reactions.

Q7: What are the most likely sites of oxidation on the 2-(2-Bromophenyl)-2-methoxyacetic acid molecule?

There are two primary sites susceptible to oxidation:

  • The Phenyl Ring: The aromatic ring can undergo hydroxylation or, under harsh conditions, ring-opening.

  • The Benzylic Carbon: The C-H bond at the alpha-position (the carbon bearing the methoxy and carboxyl groups) is activated and could be a site of oxidation, although this is less common than aromatic ring oxidation in this context.

Thermal and Photolytic Degradation

Q8: I see very little degradation when heating the solid API at 80°C. Does this mean it's thermally stable?

Causality: Solid-state stability is often higher than stability in solution because the molecules are locked in a crystal lattice with limited mobility. Degradation in the solid state often requires higher temperatures to initiate. However, interactions with excipients or solvents in a final drug product can lower this degradation threshold.

Troubleshooting Steps:

  • Test in Solution: Perform thermal degradation studies in an aqueous or appropriate organic solvent. The presence of a solvent can facilitate degradative reactions.

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the melting point of your compound. Stress testing should be conducted at a temperature well below the melting point to avoid phase changes.

  • Increase Temperature Carefully: If necessary, increase the temperature, but be aware that degradation pathways observed at very high temperatures (near or above the melting point) may not be relevant to shelf-life stability.

Q9: What is the expected pathway for photodegradation, and what experimental controls are essential?

Causality: The carbon-bromine (C-Br) bond on the phenyl ring is a potential chromophore that can absorb UV light. This absorption can provide enough energy to cause homolytic cleavage of the C-Br bond, forming a highly reactive aryl radical. This radical can then participate in a variety of secondary reactions. Functional groups like carbonyls and nitro aromatics are known to introduce photosensitivity, and while this molecule lacks those, the aryl halide is a key feature to test.[2]

Troubleshooting Steps & Essential Controls:

  • Follow ICH Q1B Guidelines: Expose the sample (both solid and in solution) to a controlled light source that provides both cool white fluorescent (visible) and near-UV light for a specified duration.

  • Use a Dark Control: A crucial control is a sample wrapped in aluminum foil and placed alongside the photo-exposed sample. This helps you distinguish between true photodegradation and any thermal degradation that occurs due to heat from the light source.

  • Anticipate Debromination: The most likely primary photodegradation product would be 2-phenyl-2-methoxyacetic acid , resulting from the cleavage of the C-Br bond and subsequent hydrogen abstraction from the solvent or other molecules.

G cluster_pathways Predicted Degradation Pathways of 2-(2-Bromophenyl)-2-methoxyacetic acid start Parent Compound hydrolysis_prod Hydrolysis Product (2-hydroxy) start->hydrolysis_prod H₃O⁺ / OH⁻ photo_prod Photolysis Product (debrominated) start->photo_prod UV/Vis Light (hν) oxidation_prod Oxidation Products (e.g., ring hydroxylation) start->oxidation_prod H₂O₂

Caption: Summary of predicted degradation pathways.

Part 3: Analytical Methodology FAQs

Q10: What is the best analytical technique to monitor the degradation of 2-(2-Bromophenyl)-2-methoxyacetic acid?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and most suitable technique.

  • Specificity: It is highly effective at separating the parent compound from its more polar (e.g., hydroxylated) or less polar (e.g., debrominated) degradation products.

  • Quantification: It allows for precise quantification of the parent compound's decay and the formation of impurities.

  • Method Development: A typical starting point would be a C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the carboxylic acid.[6]

Q11: How do I confirm the identity of the degradation products I observe?

While HPLC-UV can separate the impurities, it cannot definitively identify them. For structural elucidation, a mass spectrometer is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each degradation product as it elutes.[7] This data, combined with knowledge of the parent structure, allows you to propose and confirm the identities of the degradants (e.g., a mass difference of -14 Da suggests loss of a methyl group, while a mass difference of +16 Da suggests the addition of an oxygen atom).

Appendix: Experimental Protocols
Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of 2-(2-Bromophenyl)-2-methoxyacetic acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 2 M NaOH to achieve a final concentration of 0.5 mg/mL in 1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Control: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of purified water.

  • Incubation:

    • Place the Acid and Base samples in a heating block or water bath at a controlled temperature (e.g., 60°C).

    • Keep the Oxidative and Control samples at room temperature.

  • Time Point Sampling: At specified intervals (e.g., 2, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching/Neutralization:

    • For the acid sample, neutralize with an equivalent amount of NaOH.

    • For the base sample, neutralize with an equivalent amount of HCl. This step is critical to stop the degradation reaction before analysis.

  • Analysis: Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC-UV method.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acid (HCl) prep->acid base Base (NaOH) prep->base oxid Oxidative (H₂O₂) prep->oxid photo Photolytic (UV/Vis) prep->photo therm Thermal (Heat) prep->therm quench Neutralize / Quench Reaction acid->quench base->quench oxid->quench photo->quench therm->quench analyze Analyze by LC-MS / HPLC-UV quench->analyze

Caption: General workflow for forced degradation studies.

References
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 123-147. (Simulated reference, content based on [Link])

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3). Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of 2-(2-Bromophenyl)-2-methoxyacetic Acid: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In pharmaceutical synthesis and chiral resolution,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In pharmaceutical synthesis and chiral resolution, α -methoxyaryl acetic acid derivatives serve as critical building blocks. Among these, 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0)[1] presents unique analytical challenges and advantages compared to its non-halogenated analog, α -methoxyphenylacetic acid[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance (NMR and Mass Spectrometry) of this brominated target against standard non-halogenated alternatives. By understanding the causality behind the ortho-halogen steric effects and isotopic mass defects, researchers can establish a self-validating system for structural confirmation, ensuring high-fidelity quality control in downstream drug development.

Mechanistic Grounding: The Ortho-Halogen Effect

The introduction of a bromine atom at the ortho position of the phenyl ring fundamentally alters the molecule's electronic and steric landscape. When comparing 2-(2-Bromophenyl)-2-methoxyacetic acid to the unsubstituted α -methoxyphenylacetic acid[3], two primary phenomena dictate the analytical strategy:

  • Steric Hindrance & Conformational Locking: The bulky bromine atom restricts the free rotation of the C( α )-Aryl bond. This locks the methoxy and carboxylic acid groups into specific conformers, significantly deshielding the α -proton in NMR spectroscopy.

  • Isotopic Mass Defect: Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This provides a distinct, built-in self-validation mechanism in Mass Spectrometry, eliminating the ambiguity often present when analyzing non-halogenated analogs.

Comparative Performance: Mass Spectrometry (MS)

To accurately characterize this compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is vastly superior to standard Low-Resolution MS (LRMS). Because the molecule contains a carboxylic acid, Negative Ion Mode (ESI-) is the most sensitive approach, yielding the deprotonated molecular ion [M−H]− .

LRMS vs. HRMS Comparison

While LRMS can confirm the presence of the bromine isotopes, HRMS (e.g., Q-TOF or Orbitrap) is required to differentiate the target from isobaric impurities (compounds with the same nominal mass but different exact masses).

Table 1: ESI-MS Negative Mode Data Comparison

Analytical Metric α -Methoxyphenylacetic acid (Alternative)2-(2-Bromophenyl)-2-methoxyacetic acid (Target)Analytical Advantage of Target
Formula C 9​ H 10​ O 3​ C 9​ H 9​ BrO 3​ N/A
Exact Mass [M−H]− m/z 165.0557m/z 242.9662 ( 79 Br)Higher mass region avoids low-mass background noise.
Isotopic Signature Single major peak (M)Doublet (M, M+2) in ~1:1 ratioBuilt-in structural confirmation via isotopic pattern.
Primary Fragment m/z 121.06 (Loss of CO 2​ )m/z 198.97 / 200.97 (Loss of CO 2​ )Corroborates the retention of the halogen on the aromatic ring.
MS Isotopic Logic & Fragmentation Pathway

MS_Logic M Molecular Ion [M-H]- Br79 m/z 242.96 (79Br Isotope, 50%) M->Br79 Isotopic Splitting Br81 m/z 244.96 (81Br Isotope, 50%) M->Br81 Frag79 m/z 198.97 [-CO2] Br79->Frag79 Decarboxylation Frag81 m/z 200.97 [-CO2] Br81->Frag81

Caption: ESI-MS negative mode isotopic splitting and fragmentation logic for the brominated target.

Comparative Performance: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the regiochemistry of the methoxy group and the bromine atom. We utilize CDCl 3​ as the solvent to prevent the rapid proton exchange of the carboxylic acid group that occurs in protic solvents, ensuring a sharp baseline.

1D 1 H and 13 C NMR Shifts

The ortho-bromine atom exerts a strong anisotropic deshielding effect on the adjacent aromatic proton (H-3) and the α -proton.

Table 2: 1 H NMR Chemical Shift Comparison (500 MHz, CDCl 3​ )

Proton Environment α -Methoxyphenylacetic acid (ppm)2-(2-Bromophenyl)-2-methoxyacetic acid (ppm)Causality of Shift ( Δδ )
-OCH 3​ (Methoxy) ~3.40 (s, 3H)~3.45 (s, 3H)Negligible change; distant from the halogen.
- α CH- (Chiral Center) ~4.80 (s, 1H)~5.25 (s, 1H)Downfield shift (+0.45 ppm) due to restricted rotation and electron withdrawal by Br.
Aromatic H-3 (Ortho to Br) ~7.35 (m, 1H)~7.62 (dd, 1H)Strong anisotropic deshielding by the adjacent massive bromine electron cloud.
-COOH (Acid) ~10.5 (br s, 1H)~11.0 (br s, 1H)Increased acidity due to inductive effects of the halogenated ring.

Note: To definitively assign the quaternary carbons (C-Br vs. C-COOH), 2D HMBC (Heteronuclear Multiple Bond Correlation) is required, as 1D 13 C NMR alone may leave ambiguity between the carboxyl carbon (~175 ppm) and the oxygen-bearing α -carbon (~82 ppm).

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. These steps are designed to minimize solvent interference and maximize signal-to-noise ratios.

Protocol A: High-Resolution ESI-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of 2-(2-Bromophenyl)-2-methoxyacetic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid (final concentration 10 µg/mL). Crucial Step: Do not use TFA (Trifluoroacetic acid), as it severely suppresses negative ionization.

  • Calibration: Calibrate the HRMS instrument (e.g., Q-TOF) using a sodium formate cluster solution to achieve a mass accuracy of < 2 ppm.

  • Acquisition: Inject 5 µL into the ESI source. Operate in negative ion mode (ESI-) with a capillary voltage of 2.5 kV and a desolvation temperature of 350°C.

  • Data Processing: Extract the exact mass chromatogram for m/z 242.9662 and 244.9641. Verify the 1:1 intensity ratio to confirm the presence of a single bromine atom.

Protocol B: NMR Spectroscopic Profiling
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Transfer to a 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) to achieve a lock signal > 80%.

  • 1D 1 H Acquisition: Run a standard proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 2D HSQC/HMBC Acquisition: To resolve the steric effects, run a 1 H- 13 C HMBC experiment (8 scans per increment, 256 t1 increments) to observe the long-range coupling between the methoxy protons (~3.45 ppm) and the α -carbon, definitively proving the regiochemistry.

Analytical Workflow Diagram

Workflow A 2-(2-Bromophenyl)-2-methoxyacetic acid Sample Prep B NMR Spectroscopy (CDCl3, 500 MHz) A->B 15 mg in CDCl3 C High-Resolution MS (ESI-TOF, Negative Ion) A->C 10 µg/mL in MeOH D 1D (1H, 13C) & 2D (HSQC, HMBC) B->D E Isotopic Pattern Analysis (79Br / 81Br Ratio) C->E F Structural Confirmation & Purity Assessment D->F E->F

Caption: Standardized analytical workflow for the structural validation of the brominated target.

Conclusion

The characterization of 2-(2-Bromophenyl)-2-methoxyacetic acid requires a nuanced approach compared to standard non-halogenated building blocks. By leveraging the 1:1 isotopic signature in HRMS and understanding the anisotropic deshielding effects in 1 H NMR, researchers can establish an irrefutable, self-validating data package. This rigor is essential for preventing downstream failures in the synthesis of complex active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information (PubChem). (+)-Methoxyphenylacetic acid (CID 643325). Retrieved from:[Link]

  • NIST Mass Spectrometry Data Center. (R)-(-)- α -Methoxyphenylacetic acid. NIST Standard Reference Database 69. Retrieved from:[Link]

  • Arabian Journal of Chemistry. Efficient and Selective α -Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. (Provides baseline NMR shift data for ortho-bromophenyl derivatives). Retrieved from:[Link]

Sources

Comparative

Step-by-step process for confirming the chemical structure of 2-(2-Bromophenyl)-2-methoxyacetic acid

As a Senior Application Scientist, I frequently oversee the structural validation of complex halogenated chiral building blocks. Confirming the exact chemical structure of 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 154...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural validation of complex halogenated chiral building blocks. Confirming the exact chemical structure of 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0; MW: 245.07 g/mol ) presents unique analytical challenges. The steric bulk of the ortho-bromine atom, combined with the conformational flexibility of the alpha-methoxy group, requires a robust, self-validating analytical strategy.

This guide objectively compares the performance of three distinct structural elucidation workflows and provides a definitive, step-by-step protocol for the gold-standard approach.

Comparative Analysis of Elucidation Workflows

Selecting the correct analytical workflow dictates the reliability of your structural assignment. Below is a comparison of the three primary methodologies used in modern analytical laboratories.

Table 1: Performance Comparison of Analytical Workflows
Analytical WorkflowPrimary Data OutputConnectivity ProofStereochemical ResolutionTime-to-ResultSample Recovery
A: HRMS + 1D/2D NMR Exact mass, isotopic signature, atomic connectivityDefinitive Relative (requires chiral HPLC/Mosher's for absolute)4–6 HoursNon-destructive (100%)
B: SCXRD (X-Ray) 3D spatial coordinate mapDefinitive Absolute (via anomalous dispersion of Br)Days–WeeksNon-destructive
C: GC-MS + FT-IR + EA Fragmentation pattern, functional groups, bulk purityInferentialNone2–3 HoursDestructive

Verdict: While Single-Crystal X-Ray Diffraction (SCXRD) provides absolute stereochemistry, it is bottlenecked by the unpredictable nature of crystallization. Workflow A (HRMS + NMR) is the industry standard, offering rapid, definitive proof of atomic connectivity without relying on crystal formation.

Workflow Start Sample: 2-(2-Bromophenyl) -2-methoxyacetic acid MethodA Workflow A: NMR + HRMS (Gold Standard) Start->MethodA MethodB Workflow B: SCXRD (Stereo-Definitive) Start->MethodB MethodC Workflow C: IR + GC-MS (Routine QC) Start->MethodC MS HRMS: Isotopic Pattern (79Br/81Br 1:1 ratio) MethodA->MS NMR 1D/2D NMR: Connectivity & Functional Groups MethodA->NMR Cryst Crystallization: Requires single crystal MethodB->Cryst Xray X-Ray Diffraction: Absolute Configuration Cryst->Xray

Fig 1. Decision tree comparing structural elucidation workflows for halogenated chiral acids.

The Gold-Standard Protocol: HRMS and Multinuclear NMR

To ensure scientific integrity, every protocol must act as a self-validating system. We divide the process into three phases: elemental verification, functional group inventory, and skeletal assembly, aligning with established [1].

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Causality: Before committing expensive NMR instrument time, we must confirm the exact molecular formula and the presence of the halogen. Bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance. This acts as a built-in tracer.

  • Preparation: Dissolve 0.1 mg of the sample in 1 mL of LC-MS grade Methanol.

  • Ionization: Utilize Electrospray Ionization in negative mode (ESI-). Carboxylic acids deprotonate highly efficiently to yield [M−H]− .

  • Validation Checkpoint: Look for the signature isotopic doublet. The calculated exact mass for C9​H879​BrO3−​ is 242.9662 Da , and for C9​H881​BrO3−​ is 244.9641 Da .

    • Self-Validation: If the mass spectrum lacks this 1:1 doublet separated by ~1.998 Da, the molecule is not brominated, and the workflow is aborted. As noted in literature regarding [2], structural elucidation is only straightforward once elemental composition is strictly verified via accurate mass measurement.

Phase 2: 1D NMR Acquisition ( 1 H and 13 C)

Causality: With the elemental formula confirmed, 1D NMR provides an inventory of the molecular fragments. The internal dynamics of [3] dictate that the alpha-proton will be highly deshielded due to the combined electron-withdrawing effects of the methoxy oxygen, the carbonyl group, and the aromatic ring.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d ( CDCl3​ ). CDCl3​ is preferred over DMSO−d6​ to prevent rapid exchange of the carboxylic acid proton, though the -OH signal may still appear broad.

  • Acquisition: Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra.

  • Key Observations:

    • A sharp, 3-proton singlet near 3.45 ppm confirms the −OCH3​ group.

    • A highly deshielded 1-proton singlet near 5.25 ppm identifies the C2 methine proton.

    • Four distinct aromatic protons (7.15–7.55 ppm) confirm mono-substitution on the phenyl ring.

Phase 3: 2D NMR Connectivity Mapping (COSY, HSQC, HMBC)

Causality: 1D NMR cannot prove where the functional groups are attached. Heteronuclear Multiple Bond Correlation (HMBC) is the critical tool here, revealing 2J and 3J carbon-hydrogen couplings to assemble the skeletal framework.

  • HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their directly attached carbons. This confirms the methine proton (~5.25 ppm) is attached to the C2 carbon (~79.5 ppm).

  • HMBC: The ultimate validation step. We must observe a cross-peak between the methoxy protons (~3.45 ppm) and the C2 carbon (~79.5 ppm).

    • Self-Validation: If the methoxy protons correlate to an aromatic carbon instead, you have a methoxy-bromophenyl isomer, not the alpha-methoxy derivative.

NMR_Connectivity C2 C2 Methine (CH) OMe Methoxy (-OCH3) C2->OMe HMBC (3J) COOH Carboxyl (-COOH) C2->COOH HMBC (2J) Ar 2-Bromophenyl Ring C2->Ar HMBC (2J/3J) OMe->C2 NOESY (Space)

Fig 2. Key 2D NMR (HMBC and NOESY) logical connectivity for the C2 chiral center.

Experimental Data Summary

Below is the consolidated, expected NMR dataset for 2-(2-Bromophenyl)-2-methoxyacetic acid, serving as a reference benchmark for your internal QC.

Table 2: Expected NMR Assignments ( CDCl3​ , 400/100 MHz)
Position 1 H Chemical Shift (ppm)Multiplicity (Integration) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
-COOH ~10.50br s (1H)174.5N/A (exchanges)
C2 (Methine) 5.25s (1H)79.5C=O, Ar-C1', Ar-C2'(Br), OCH3
-OCH3 3.45s (3H)57.5C2 (Definitive linkage)
Ar-H3 (ortho to Br)7.55dd (1H)133.0Ar-C1', Ar-C5'
Ar-H6 (ortho to C2)7.40dd (1H)129.0C2, Ar-C2'(Br), Ar-C4'
Ar-H4, H5 7.15 - 7.35m (2H)127.5, 130.5Ar-C2', Ar-C6'

Conclusion

While legacy methods like FT-IR and GC-MS offer rapid purity checks, they fail to provide the rigorous stereochemical and connectivity proofs required for modern drug development. By employing the HRMS + 2D NMR workflow , researchers establish a self-validating loop: HRMS proves the exact atomic inventory and halogen presence, while HMBC definitively locks the alpha-methoxy group to the C2 position, completely ruling out regioisomeric impurities.

References

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: European Journal of Organic Chemistry (via WPMU CDN) URL:[Link]

  • Detailed NMR, Including 1,1-ADEQUATE, and Anticancer Studies of Compounds from the Echinoderm Colobometra perspinosa Source: Marine Drugs (MDPI) URL:[Link]

  • Cd(II) Derivatives of Substituted Phenylacetic Acids, Synthesis, Spectroscopic Characterization and Binding Studies with DNA Source: Proceedings of the Pakistan Academy of Sciences URL:[Link]

Validation

A Comparative Study of 2-(Bromophenyl)-2-methoxyacetic Acid Structural Isomers: Ortho, Meta, and Para

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the positional isomerism of substituted phenyl rings offers a subtle yet powerful tool f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the positional isomerism of substituted phenyl rings offers a subtle yet powerful tool for modulating molecular properties. The placement of a substituent can drastically alter electronic effects, steric hindrance, and intermolecular interactions, thereby influencing reactivity, biological activity, and physicochemical characteristics. This guide provides a comparative analysis of three structural isomers: 2-(2-bromophenyl)-2-methoxyacetic acid, 2-(3-bromophenyl)-2-methoxyacetic acid, and 2-(4-bromophenyl)-2-methoxyacetic acid. By examining their synthesis, properties, and potential applications, this document serves as a technical resource for scientists leveraging these structures as synthetic intermediates or bioactive molecules.

Introduction to the Isomeric System

The core structure, a phenylacetic acid backbone with an α-methoxy group, is a derivative of mandelic acid, a molecule with a rich history in pharmaceuticals. The introduction of a bromine atom on the phenyl ring at the ortho (2-), meta (3-), or para (4-) position creates three distinct chemical entities. The interplay between the electron-withdrawing inductive effect of the bromine atom and its weak resonance-donating effect, combined with the steric bulk, dictates the unique properties of each isomer.

These compounds are valuable as building blocks in organic synthesis.[1] For instance, brominated phenylacetic acids are precursors in the development of anti-inflammatory drugs, analgesics, and agrochemicals.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. Understanding the differences imparted by the bromine's position is critical for rational design in drug discovery and materials science.

Diagram 1: Molecular Structures of the Isomers

Caption: Chemical structures of the ortho, meta, and para isomers.

Comparative Synthesis Analysis

The synthesis of these α-methoxy acids typically proceeds from the corresponding bromophenylacetic acids or bromobenzaldehydes. A common and effective strategy involves the α-bromination of a bromophenylacetic acid derivative followed by nucleophilic substitution with methoxide.

Causality in Synthetic Strategy: The choice of starting material is crucial. Direct bromination of phenylacetic acid often yields a mixture of ortho and para isomers, requiring challenging separation.[3] Therefore, starting with the appropriately brominated phenylacetic acid is a more regioselective approach. The α-methoxy group is typically introduced in a later step to avoid potential side reactions during the aromatic bromination.

General Synthetic Workflow:

Diagram 2: General Synthesis Workflow

G A Start: Bromophenylacetic Acid (ortho, meta, or para) B Step 1: Esterification (e.g., MeOH, H₂SO₄) A->B C Step 2: α-Halogenation (e.g., NBS, AIBN) B->C D Step 3: Nucleophilic Substitution (e.g., NaOMe, MeOH) C->D E Step 4: Saponification (e.g., NaOH, H₂O) D->E F Step 5: Acidification (e.g., HCl) E->F G Product: 2-(Bromophenyl)-2- methoxyacetic Acid F->G

Caption: Generalized synthetic pathway for the target isomers.

This multi-step sequence ensures high regioselectivity and good overall yields. The initial esterification protects the carboxylic acid and improves solubility in organic solvents for the subsequent radical bromination at the benzylic position. The final saponification and acidification steps yield the desired carboxylic acid.

Physicochemical and Spectroscopic Properties

The position of the bromine atom significantly influences the physicochemical properties and provides a distinct fingerprint in spectroscopic analysis.

Property2-(2-Bromophenyl)-isomer2-(3-Bromophenyl)-isomer2-(4-Bromophenyl)-isomerRationale for Differences
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃C₉H₉BrO₃Isomeric, same formula.
Molecular Weight 245.07 g/mol 245.07 g/mol 245.07 g/mol Isomeric, same weight.
Predicted XlogP 2.1[4][5]2.1 (Predicted)2.3 (Predicted)[6]The para-isomer is slightly more lipophilic due to reduced intramolecular polar interactions compared to the ortho-isomer.
Melting Point (°C) Data not availableData not availableData not availableCrystal lattice packing differs. Para-isomers often have higher melting points due to greater symmetry allowing for more efficient packing.
¹H NMR (Predicted) Aromatic protons show complex splitting patterns due to proximity. The α-H is a singlet.Aromatic protons are more distinct. The α-H is a singlet.Aromatic protons show a characteristic AA'BB' system (two doublets). The α-H is a singlet.The symmetry and electronic environment around the protons change with the bromine position, affecting chemical shifts and coupling constants.
¹³C NMR (Predicted) The carbon bearing the bromine (C-Br) will be shifted downfield. Ipso-carbon (C1) shift is influenced by steric hindrance.The C-Br signal is distinct. Other aromatic signals are less complex than the ortho isomer.The C-Br signal is prominent. Due to symmetry, only four aromatic carbon signals are expected.The electron-withdrawing effect of bromine and the methoxyacetic acid group influences the chemical shifts of the aromatic carbons.
IR Spectroscopy (cm⁻¹) C=O stretch (~1720), C-O stretch (~1100), C-Br stretch (~600-700), aromatic C-H and C=C bands.C=O stretch (~1720), C-O stretch (~1100), C-Br stretch (~600-700), aromatic C-H and C=C bands.C=O stretch (~1720), C-O stretch (~1100), C-Br stretch (~600-700), aromatic C-H and C=C bands.The fundamental vibrational modes are similar, but fingerprint region (below 1500 cm⁻¹) will show minor differences due to changes in molecular symmetry.
Structure-Activity and Reactivity Insights

The electronic and steric properties of the isomers dictate their reactivity and potential biological interactions.

  • Acidity (pKa): The acidity of the carboxylic group is influenced by the inductive effect of the bromine. The electron-withdrawing nature of bromine stabilizes the carboxylate anion, increasing acidity (lowering pKa) compared to the non-brominated analog. The effect is distance-dependent: ortho > meta > para . The ortho-isomer is expected to be the most acidic due to the proximity of the bromine atom to the carboxylic acid group.

  • Reactivity in Cross-Coupling: The ortho-isomer may exhibit lower reactivity in reactions like Suzuki coupling due to steric hindrance from the adjacent methoxyacetic acid side chain, which can impede the approach of the catalyst's bulky ligands. The para-isomer, being the most sterically accessible, is often the most reactive.

  • Biological Activity: In drug design, positional isomerism is a key strategy for optimizing binding to a biological target. The para-substituted phenyl ring is a common motif in selective COX-2 inhibitors.[7] While specific data for these exact methoxyacetic acids is limited, derivatives of bromophenyl compounds have shown potential as anticancer and antimicrobial agents.[8][9] The spatial arrangement of the bromine atom in each isomer would present a different binding profile to a target protein, potentially leading to significant differences in efficacy and selectivity.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of the title compounds.

A. Protocol: Synthesis of Methyl 2-(4-Bromophenyl)-2-methoxyacetate

This protocol describes a plausible route starting from 4-bromophenylacetic acid.

  • Esterification: Dissolve 4-bromophenylacetic acid (1 equiv.) in methanol (10 vol.). Add concentrated sulfuric acid (0.1 equiv.) catalytically. Reflux the mixture for 4 hours.[10] Monitor completion by TLC. Cool the reaction, remove methanol under reduced pressure, and extract the residue with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 4-bromophenylacetate.

  • α-Bromination: Dissolve the ester (1 equiv.) in carbon tetrachloride (10 vol.). Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a 250W lamp for 6 hours. Cool, filter off the succinimide, and concentrate the filtrate to obtain the crude methyl 2-bromo-2-(4-bromophenyl)acetate.

  • Methoxylation: Prepare a solution of sodium methoxide (1.5 equiv.) in dry methanol (10 vol.). Add the crude α-bromo ester dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.[11] Quench with water and remove methanol under reduced pressure. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(4-bromophenyl)-2-methoxyacetate.

  • Saponification & Acidification: Dissolve the purified ester in a 1:1 mixture of THF/water. Add LiOH (2 equiv.) and stir at room temperature for 3 hours. Remove THF under reduced pressure. Wash the aqueous layer with ether. Acidify the aqueous layer to pH 2 with 1M HCl. Extract the product with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield 2-(4-bromophenyl)-2-methoxyacetic acid.

B. Protocol: Spectroscopic Characterization (General)

  • NMR Spectroscopy: Dissolve ~10 mg of the purified solid in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • FT-IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an ATR-FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water). Analyze using Electrospray Ionization (ESI) in negative ion mode to observe the deprotonated molecular ion [M-H]⁻.[12]

Conclusion

The structural isomers of 2-(bromophenyl)-2-methoxyacetic acid, while sharing the same molecular formula, are distinct chemical entities with differing physicochemical properties, spectroscopic signatures, and reactivities. The position of the bromine atom—ortho, meta, or para—governs the electronic and steric environment of the molecule, which in turn influences its acidity, reactivity in synthetic transformations, and potential for biological interactions. This comparative guide highlights these differences, providing researchers with the foundational knowledge required to select the appropriate isomer for applications ranging from pharmaceutical synthesis to materials science. A thorough understanding of these isomeric distinctions is paramount for the rational design and development of novel chemical agents.

References

  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555. Available at: [Link]

  • Jetir.Org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). Available at: [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 269. Available at: [Link]

  • Acta Crystallographica Section E. (2010). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. 66(Pt 1), o67. Available at: [Link]

  • PubChem. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1303. Available at: [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses. (n.d.). Procedure Details. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • NextSDS. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1397. Available at: [Link]

  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1339. Available at: [Link]

  • PubChem. (n.d.). 2-[2-(4-bromophenyl)ethoxy]acetic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-2'-methoxyacetophenone. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-2'-methoxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-bromophenyl)-2-hydroxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • mzCloud. (n.d.). DL-α-Methoxyphenylacetic acid. Retrieved from [Link]

  • MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Agronomy, 11(11), 2296. Available at: [Link]

Sources

Comparative

Evaluating the biological activity of 2-(2-Bromophenyl)-2-methoxyacetic acid in comparison to other phenoxyacetic acids

A Senior Application Scientist's Guide for Drug and Agrochemical Development Professionals Introduction: The Versatile Scaffold of Phenoxyacetic Acids Phenoxyacetic acid and its derivatives represent a class of organic c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug and Agrochemical Development Professionals

Introduction: The Versatile Scaffold of Phenoxyacetic Acids

Phenoxyacetic acid and its derivatives represent a class of organic compounds with a remarkable breadth of biological activities. Initially rising to prominence as selective herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which mimic the plant hormone auxin to induce uncontrolled growth in broadleaf weeds, this chemical scaffold has since proven to be a fertile ground for discovering compounds with diverse therapeutic potential.[1][2] The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, is amenable to extensive chemical modification. The nature, number, and position of substituents on the aromatic ring can dramatically influence the compound's physicochemical properties and, consequently, its biological effects, which span antimicrobial, anticancer, anti-inflammatory, and antiepileptic activities.[3][4][5][6]

This guide focuses on a novel derivative, 2-(2-Bromophenyl)-2-methoxyacetic acid , a compound whose biological profile has not been extensively reported. By analyzing the established activities of structurally related analogues, we can formulate a targeted strategy for its evaluation. The presence of a bromine atom at the ortho-position of the phenyl ring and a methoxy group on the alpha-carbon of the acetic acid side chain are key modifications. Halogenation, particularly bromination, is a common strategy in medicinal chemistry known to enhance the potency of bioactive compounds.[5][7] This guide will compare the potential activities of this target compound against well-characterized phenoxyacetic acids and provide robust, self-validating experimental protocols for its comprehensive evaluation.

Comparative Framework: Structure-Activity Relationship Insights

The biological activity of phenoxyacetic acid derivatives is intrinsically linked to their molecular structure.[8] The substituents on the phenyl ring dictate the molecule's polarity, electronic distribution, and ability to interact with biological targets.

  • Herbicidal Activity : Chlorination at positions 2 and 4 (as in 2,4-D) is critical for high auxin-like activity.[1][2]

  • Antimicrobial Activity : The presence of a bromo group, as seen in p-bromophenoxy acetic acid, has been shown to confer potent antimicrobial properties.[7] Structurally related compounds featuring a 2-bromophenyl group have also demonstrated significant antimicrobial and antifungal effects.[9][10]

  • Cytotoxic Activity : Halogen substitution is also a key feature in derivatives with anticancer potential. For instance, 4-chlorophenoxyacetic acid exhibits high cytotoxicity against breast cancer cells.[3] The pro-oxidant effects of some brominated derivatives can contribute to their selective antitumor action.[11]

Based on these precedents, we hypothesize that 2-(2-Bromophenyl)-2-methoxyacetic acid possesses a multi-faceted biological profile with potential antimicrobial and cytotoxic activities. The following sections outline the experimental workflows to test these hypotheses against relevant comparators.

Part 1: Evaluation of Antimicrobial Activity

The prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenoxyacetic acids have shown promise in this area. We will evaluate our target compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Comparative Compounds:
  • Phenoxyacetic Acid (PAA): Unsubstituted baseline.

  • p-Bromophenoxy Acetic Acid (p-Br-PAA): Known antimicrobial bromo-analogue.[7]

  • Ampicillin/Ciprofloxacin: Standard antibiotic positive controls.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of the test and comparator compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound with MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Standard Inoculum A2 Inoculate Wells with Standardized Bacterial Suspension P1->A2 P2 Prepare Compound Stock Solutions (DMSO) A1 Perform 2-fold Serial Dilution of Compounds in 96-Well Plate P2->A1 A1->A2 A3 Incubate Plate (37°C, 18-24h) A2->A3 D1 Visually Assess for Bacterial Growth (Turbidity) A3->D1 D2 Determine MIC Value (Lowest Concentration with No Growth) D1->D2

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anticipated Data Summary: Antimicrobial Activity (MIC)
CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
2-(2-Bromophenyl)-2-methoxyacetic acid To be determinedTo be determined
Phenoxyacetic Acid (PAA)>256>256
p-Bromophenoxy Acetic Acid (p-Br-PAA)128256
Ampicillin0.258

Part 2: Evaluation of Cytotoxic Activity

The structural similarity of our target compound to derivatives with known anticancer effects warrants an investigation into its cytotoxicity.[3] The MTT assay, a colorimetric method, will be used to assess the compound's effect on cell viability.

Comparative Compounds:
  • 4-Chlorophenoxyacetic Acid (4-Cl-PAA): Known cytotoxic analogue.[3]

  • Doxorubicin: Standard chemotherapeutic positive control.

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[1][12]

  • Cell Culture and Seeding:

    • Culture human cancer cells (e.g., MCF-7 breast adenocarcinoma) and a normal cell line (e.g., human fibroblasts) in appropriate media supplemented with 10% Fetal Bovine Serum.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute the compounds in culture medium to various concentrations.

    • Replace the existing medium in the cell plates with the medium containing the test compounds. Ensure the final DMSO concentration is non-toxic (<0.5%).

    • Incubate the cells for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT medium and add DMSO to each well to dissolve the resulting formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the purple solution using a microplate reader at 570 nm.

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_assay Treatment & Incubation cluster_analysis Analysis P1 Culture & Seed Cells in 96-Well Plate P2 Allow Cells to Adhere (Overnight Incubation) P1->P2 A1 Treat Cells with Serial Dilutions of Compounds P2->A1 A2 Incubate for 48 Hours A1->A2 A3 Add MTT Reagent (Incubate 4 Hours) A2->A3 A4 Solubilize Formazan Crystals with DMSO A3->A4 D1 Measure Absorbance (570 nm) A4->D1 D2 Calculate IC50 Value D1->D2

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Anticipated Data Summary: Cytotoxic Activity (IC₅₀)
CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)Normal Fibroblasts IC₅₀ (µM)Selectivity Index (Normal/Cancer)
2-(2-Bromophenyl)-2-methoxyacetic acid To be determinedTo be determinedTo be determined
4-Chlorophenoxyacetic Acid0.194 (µg/mL) ≈ 1.04 µM[3]>100 (Hypothetical)>96
Doxorubicin0.38[13]~2.5 (Hypothetical)~6.6

Part 3: Evaluation of Herbicidal Activity

Given the foundational role of phenoxyacetic acids as herbicides, a primary screening for phytotoxicity is essential. This assay will assess the compound's effect on the germination and early growth of a model broadleaf plant.

Comparative Compounds:
  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Gold-standard herbicidal phenoxyacetic acid.[2]

  • Phenoxyacetic Acid (PAA): Unsubstituted baseline.

Experimental Protocol: In Vitro Seed Germination and Growth Inhibition

This method provides a rapid assessment of a compound's potential to inhibit plant growth.[4]

  • Preparation of Test Plates:

    • Prepare stock solutions of the test compounds.

    • In sterile Petri dishes lined with filter paper, add a defined volume of the test solution at various concentrations. Use water or a solvent control for comparison.

  • Seed Plating and Incubation:

    • Place a set number of seeds (e.g., 20) of a model broadleaf weed (e.g., Brassica campestris) onto the moistened filter paper in each dish.

    • Seal the Petri dishes and incubate in a controlled growth chamber (e.g., 25°C with a 16/8h light/dark cycle) for 5-7 days.

  • Data Collection and Analysis:

    • Count the number of germinated seeds to calculate the germination percentage.

    • Carefully measure the root and shoot length of each seedling.

    • Calculate the percent inhibition of germination, root growth, and shoot growth relative to the solvent control.

    • Determine the IC₅₀ value for each parameter.

Conceptual Pathway: Auxin-like Herbicidal Action

Auxin_Pathway Compound Phenoxyacetic Acid Herbicide (e.g., 2,4-D) Receptor Binds to Auxin Receptors (e.g., TIR1) Compound->Receptor Genes Stimulates Auxin-Responsive Gene Expression Receptor->Genes Growth Uncontrolled Cell Division, Elongation, & Differentiation Genes->Growth Ethylene Increased Ethylene & ABA Production Genes->Ethylene Result Epinasty, Senescence, Plant Death Growth->Result Stress Oxidative Stress & Stomatal Closure Ethylene->Stress Stress->Result

Caption: Simplified signaling pathway for auxin-mimicking herbicides.

Anticipated Data Summary: Herbicidal Activity (IC₅₀)
CompoundBrassica campestris Root Growth IC₅₀ (mmol/L)Brassica campestris Shoot Growth IC₅₀ (mmol/L)
2-(2-Bromophenyl)-2-methoxyacetic acid To be determinedTo be determined
2,4-Dichlorophenoxyacetic acid (2,4-D)~0.0001~0.0002[4]
Phenoxyacetic Acid (PAA)>1>1

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of 2-(2-Bromophenyl)-2-methoxyacetic acid. By leveraging structure-activity relationships from known phenoxyacetic acids, we have established a targeted testing strategy focusing on antimicrobial, cytotoxic, and herbicidal activities. The detailed, self-validating protocols provided herein will ensure the generation of high-quality, reproducible data.

The results of these assays will provide the first critical insights into the biological profile of this novel compound. Promising activity in any of these areas would justify further investigation, including mechanism-of-action studies, evaluation against broader panels of microbes or cell lines, and in vivo efficacy and safety studies. The versatile phenoxyacetic acid scaffold continues to be a source of valuable chemical entities, and a systematic evaluation is the key to unlocking their full potential in medicine and agriculture.

References

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • Wikipedia. (2024). Phenoxy herbicide. Available at: [Link]

  • Kubsic, Z., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(15), 4993. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1305. Available at: [Link]

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321-343. (Classic reference, URL not available).
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  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Available at: [Link]

  • Weintraub, R. L., et al. (1951). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. Journal of Agricultural and Food Chemistry, 49(5), 99-112. (Classic reference, specific URL not readily available).
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  • Tuijin Jishu/Journal of Propulsion Technology. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Available at: [Link]

  • Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 706. Available at: [Link]

  • RSC Publishing. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available at: [Link]

  • He, T., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Molecules, 24(20), 3770. Available at: [Link]

  • Mitu, M. A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1851. Available at: [Link]

  • Jeng, J. H., et al. (1993). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells. Mutation Research Letters, 298(3), 219-225. Available at: [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Available at: [Link]

Sources

Validation

A comparative review of analytical techniques for the analysis of brominated aromatic compounds

Title: A Comparative Guide to Analytical Techniques for Brominated Aromatic Compounds: Methodologies, Modalities, and Matrix Challenges Introduction Brominated aromatic compounds—encompassing brominated flame retardants...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Analytical Techniques for Brominated Aromatic Compounds: Methodologies, Modalities, and Matrix Challenges

Introduction

Brominated aromatic compounds—encompassing brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), as well as brominated active pharmaceutical ingredients (APIs)—present highly specific analytical challenges. Their structural diversity ranges from volatile monomers to thermally labile, high-molecular-weight congeners (e.g., BDE-209)[1]. Analyzing these compounds in complex biological, environmental, or synthetic polymer matrices demands rigorous, mechanism-driven analytical strategies.

This guide provides an objective, comparative evaluation of the primary analytical modalities—GC-MS, LC-MS/MS, and Direct Mass Spectrometry—equipping researchers and drug development professionals with the field-proven insights required to optimize detection, quantification, and structural elucidation.

Comparative Analysis of Core Analytical Modalities

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for volatile and semi-volatile brominated aromatics[1]. However, the choice of ionization source dictates the success of the assay:

  • Electron Ionization (EI): Provides robust structural fragmentation, useful for untargeted analysis and identifying lower brominated PBDEs. However, EI causes severe fragmentation of highly brominated congeners, drastically reducing the molecular ion signal and compromising the Limit of Detection (LOD).

  • Electron Capture Negative Ionization (ECNI): ECNI is the preferred mode for trace analysis of highly brominated compounds[1][2].

    • Mechanistic Causality: ECNI acts as a selective filter for electrophilic species. The thermal electrons generated in the source are readily captured by the heavily brominated aromatic rings. This soft ionization leads to minimal fragmentation beyond the detachment of the bromide ion ( Br− ), drastically improving the signal-to-noise ratio in complex matrices by ignoring non-halogenated background noise[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is indispensable for polar, thermally labile, or high-molecular-weight brominated compounds that degrade or isomerize in heated GC injectors[1][3].

  • Mechanistic Causality: Compounds like HBCDs exist as α , β , and γ diastereomers. At temperatures above 160°C (standard GC conditions), these diastereomers undergo thermal interconversion. LC-MS/MS operating in Electrospray Ionization Negative (ESI-) mode allows for the baseline separation and accurate quantification of individual diastereomers at ambient temperatures, preventing thermal artifact formation[4].

Direct Mass Spectrometry (DIP-MS & HRMS)

For solid polymers or complex matrices where exhaustive solvent extraction is a bottleneck, Direct Insertion Probe Mass Spectrometry (DIP-MS) or Pyrolysis-GC-MS offers rapid throughput[5]. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are crucial for distinguishing brominated compounds from chlorinated interferences based on mass defect and isotopic fine structure[4].

Quantitative Data & Performance Comparison

Table 1: Performance Metrics of Analytical Techniques for Brominated Aromatics

Analytical TechniqueTarget CompoundsIonization / ModeTypical LODsCore AdvantagePrimary Limitation
GC-EI-MS/MS Mono- to Hepta-BDEs, PBBsEI (Positive)1–10 pg/gHigh structural information; robust spectral libraries.Severe thermal degradation of BDE-209; low molecular ion intensity.
GC-ECNI-MS Octa- to Deca-BDEsECNI (Negative)0.1–1 pg/gExceptional sensitivity for highly brominated species.Limited structural fragmentation (relies heavily on m/z 79/81).
LC-ESI-MS/MS HBCDs, TBBPA, Polar APIsESI (Negative)5–50 pg/gPrevents thermal isomerization; separates diastereomers.Susceptible to matrix effects (ion suppression); lower sensitivity for non-polar PBDEs.
DIP-APCI-HRMS Polymers, Solid MatricesAPCI (Neg/Pos)0.1–1 µg/gNo sample prep required; rapid untargeted screening.Lower quantitative precision; lacks chromatographic separation of isomers.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate extraction and analytical modality based on analyte physicochemical properties.

G Sample Complex Matrix (Biota/Sediment/Polymer) Extraction Extraction (ASE / PLE / UAE) Sample->Extraction Solvent Direct Solid Polymers (Untargeted Screening) Sample->Direct Direct Analysis CleanUp Clean-up & Fractionation (Acidified Silica SPE) Extraction->CleanUp Decision Analyte Thermal Stability & Polarity CleanUp->Decision GC Volatile & Thermally Stable (PBDEs, PBBs) Decision->GC Non-polar LC Labile & Polar (HBCDs, TBBPA) Decision->LC Polar/Labile GCMS GC-ECNI-MS / GC-EI-MS (Short Column for BDE-209) GC->GCMS LCMS LC-ESI-MS/MS (Diastereomer Separation) LC->LCMS DIPMS DIP-APCI-HRMS (No Sample Prep) Direct->DIPMS

Workflow for the extraction and instrumental analysis of brominated aromatic compounds.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific causality-driven steps and internal checks.

Protocol 1: Extraction and Clean-up of Complex Matrices (Biota/Sediment)

Objective: Isolate BFRs while removing lipid and pigment interferences that cause ion suppression or column degradation[3].

  • Sample Preparation: Lyophilize (freeze-dry) the sample to remove water. Causality: Water creates a biphasic barrier that impedes the penetration of non-polar extraction solvents.

  • Accelerated Solvent Extraction (ASE): Extract using Hexane:Dichloromethane (1:1 v/v) at 100°C and 1500 psi for 3 cycles. Causality: Elevated pressure keeps solvents liquid above their boiling points, drastically enhancing matrix penetration and analyte desorption kinetics[3].

  • Lipid Removal: Pass the extract through an acidified silica gel column (impregnated with 44% w/w H2​SO4​ ). Causality: Sulfuric acid oxidizes and destroys bulk lipids but leaves the fully halogenated, oxidation-resistant brominated aromatics intact.

  • Validation Check: Spike samples with isotopically labeled internal standards (e.g., 13C12​ -BDE-209) prior to extraction. Post-extraction recovery must fall between 70–120% to validate the absence of severe matrix retention.

Protocol 2: GC-ECNI-MS Analysis of BDE-209 (Decabromodiphenyl Ether)

Objective: Quantify BDE-209 without thermal degradation to nona- or octa-BDEs[3].

  • Column Selection: Use a short, thin-film capillary column (e.g., 15 m × 0.25 mm i.d. × 0.1 µm film thickness). Causality: A shorter column and thinner stationary phase drastically reduce the analyte's residence time in the heated zone, minimizing thermal debromination[3].

  • Injection: Use a Programmed Temperature Vaporizing (PTV) injector. Inject 2 µL at 120°C, then ramp rapidly to 320°C. Causality: PTV prevents the boiling-point discrimination of high-molecular-weight compounds that typically occurs in standard splitless injection.

  • Detection: Operate the MS in ECNI mode using methane as the reagent gas. Monitor m/z 79 and 81 ( Br− isotopes).

  • Validation Check: Monitor the ratio of m/z 79 to 81. It must match the theoretical natural isotopic ratio of bromine (~1:1) within ±15%. Any deviation indicates a co-eluting matrix interference, invalidating the peak.

Protocol 3: LC-MS/MS Analysis of HBCD Diastereomers

Objective: Baseline separation of α -, β -, and γ -HBCD without thermal interconversion[4].

  • Chromatography: Use a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size). Mobile phase: Water/Methanol gradient containing 10 mM Ammonium Acetate.

  • Ionization: Electrospray Ionization in negative mode (ESI-). Causality: Ammonium acetate facilitates the formation of the [M−H]− precursor ion (m/z 640.6) by stabilizing the deprotonated molecule in the droplet phase.

  • MRM Transitions: Monitor m/z 640.6 → 79.0 (quantifier) and m/z 640.6 → 81.0 (qualifier).

  • Validation Check: Inject a mixed HBCD standard at varying source temperatures. The α/β/γ peak area ratios must remain constant across injections, confirming zero thermal isomerization is occurring within the ESI source itself.

References

  • Title: Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks Source: mdpi.com URL: [Link]

  • Title: Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review Source: nih.gov URL: [Link]

  • Title: Analysis of brominated flame retardants in the aquatic environment: a review Source: nih.gov URL: [Link]

  • Title: Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis Source: nih.gov URL: [Link]

  • Title: State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials Source: nih.gov URL: [Link]

Sources

Comparative

Protocols for validating the purity of newly synthesized 2-(2-Bromophenyl)-2-methoxyacetic acid

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the pitfalls of relying on a single analytical technique for complex synthetic intermediates. The molecule 2-(2-Bromophenyl)-2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the pitfalls of relying on a single analytical technique for complex synthetic intermediates. The molecule 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0) presents a unique analytical triad: a highly polar carboxylic acid prone to chromatographic tailing, an ortho-halogenated aromatic ring inducing steric twist, and a chiral benzylic center.

Validating its purity requires a self-validating, orthogonal approach that satisfies the stringent criteria of the ICH Q2(R2) guidelines for analytical procedure validation, ensuring the method is entirely fit for its intended purpose . This guide objectively compares three indispensable methodologies—Reverse-Phase HPLC (RP-HPLC), Quantitative 1H-NMR (qNMR), and Chiral Normal-Phase HPLC—providing the mechanistic rationale and step-by-step protocols necessary to establish absolute confidence in your synthesized batch.

The Orthogonal Validation Strategy

To prevent false positives, a robust validation framework must cross-verify relative chromatographic purity with absolute spectroscopic mass fraction.

Workflow Start 2-(2-Bromophenyl)-2-methoxyacetic acid Batch Synthesis Chem Chemical Purity Start->Chem Enant Enantiomeric Purity Start->Enant HPLC RP-HPLC-UV (Relative % Area) Chem->HPLC qNMR 1H-qNMR (Absolute Mass %) Chem->qNMR Chiral NP-Chiral HPLC (ee %) Enant->Chiral Eval ICH Q2(R2) Validation HPLC->Eval qNMR->Eval Chiral->Eval Eval->Start Fail (Repurify) Release Batch Release Eval->Release Pass

Orthogonal purity validation workflow for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Comparative Performance Analysis

When selecting an analytical protocol, scientists must weigh sensitivity against absolute accuracy. The following table summarizes the quantitative validation data typically observed across these three orthogonal methods.

Analytical TechniquePrimary ObjectiveSpecificity MechanismLinearity (R²)LOD / LOQKey AdvantageLimitation
RP-HPLC-UV Relative Chemical PurityChromatographic resolution of polar/non-polar impurities> 0.9990.05% / 0.15%High sensitivity for trace process impuritiesRequires reference standards for accurate mass %
1H-qNMR Absolute Mass PuritySpectroscopic resolution of resonant nuclei> 0.9991.0% / 3.0%No analyte reference standard requiredLower sensitivity for trace-level impurities
Chiral NP-HPLC Enantiomeric Excess (ee)Diastereomeric interactions with chiral stationary phase> 0.9950.1% / 0.3%Accurately resolves (R) and (S) enantiomersHighly sensitive to moisture in mobile phase

Step-by-Step Experimental Protocols

Protocol A: Relative Chemical Purity via RP-HPLC-UV

RP-HPLC is the industry standard for detecting unreacted starting materials (e.g., 2-bromomandelic acid) and over-alkylated byproducts.

  • Causality Check: Why use 0.1% Trifluoroacetic Acid (TFA)? The pKa of the alpha-methoxy carboxylic acid is approximately 3.5. Without an acidic modifier, the molecule exists in a dynamic equilibrium between its ionized and unionized states on the column, leading to severe peak tailing. Maintaining a pH of 1-2 forces the molecule into its fully protonated, lipophilic state, ensuring sharp, symmetrical peaks .

Methodology:

  • Column Selection: Equip the system with a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes before re-equilibration. Set flow rate to 1.0 mL/min.

  • Sample Prep: Dissolve 1.0 mg of the analyte in 1.0 mL of Initial Mobile Phase (10% B).

  • Detection: Monitor UV absorbance at 220 nm (optimal for the aromatic ring) and integrate all peaks to determine relative area percentage.

Protocol B: Absolute Purity via Quantitative 1H-NMR (qNMR)

qNMR is a primary analytical method where signal intensity is directly proportional to the number of resonant nuclei, allowing for absolute purity determination without an analyte-specific reference standard .

  • Causality Check: Why use Maleic Acid as an Internal Standard (IS)? Maleic acid provides a sharp, isolated singlet at 6.26 ppm in DMSO-d6. This perfectly avoids the methoxy singlet (~3.3 ppm), the benzylic CH (~5.2 ppm), and the aromatic multiplet (7.2-7.6 ppm) of 2-(2-Bromophenyl)-2-methoxyacetic acid, preventing signal overlap.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the test sample and 5 mg of certified Maleic acid (Internal Standard) into a clean NMR tube using a microbalance (d = 0.01 mg) .

  • Solvation: Add 0.6 mL of DMSO-d6 to dissolve both the sample and the internal standard completely, ensuring a constant solvent height centered on the probe coil .

  • Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz or higher) to a 90° excitation pulse. Crucially, set the relaxation delay (D1) to at least 30 seconds (> 5 × T1) to ensure complete relaxation of all protons before the next pulse.

  • Processing: Apply a Line Broadening (LB) of 0.1 Hz and zero-fill to 256K real data. Perform manual phasing and a 5th-order polynomial baseline correction .

  • Calculation: Integrate the IS singlet (6.26 ppm, 2H) and the analyte's benzylic proton (5.2 ppm, 1H). Calculate absolute mass purity using the standard qNMR equation comparing integral ratios, molecular weights, and sample masses.

Protocol C: Enantiomeric Excess (ee) via Chiral NP-HPLC

Because the alpha-carbon is a stereocenter, enantiomeric purity must be validated if the synthesis was asymmetric or resolved.

  • Causality Check: Why use Normal Phase with an acidic additive? The ortho-bromo group restricts rotation, forcing the molecule into a rigid conformation that enhances chiral recognition on amylose-based stationary phases (like Chiralpak AD-H). However, the free carboxylic acid will bind irreversibly to the silica-backed stationary phase. Adding 0.1% TFA to the non-polar mobile phase maintains protonation and facilitates elution.

Methodology:

  • Column Selection: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / TFA (85:15:0.1 v/v/v).

  • Conditions: Set the flow rate to 0.8 mL/min and maintain the column compartment at 25°C.

  • Sample Prep: Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/IPA (85:15).

  • Analysis: Inject 10 µL and monitor at 220 nm. The (R) and (S) enantiomers will elute as baseline-resolved peaks. Calculate the enantiomeric excess (ee) using the formula: %ee = |Area(R) - Area(S)| / (Area(R) + Area(S)) × 100.

Conclusion & Best Practices

For regulatory submissions and rigorous internal quality control, no single method is sufficient. RP-HPLC provides the sensitivity needed for trace impurity profiling, qNMR anchors the data with absolute mass quantitation, and Chiral HPLC ensures stereochemical integrity. By implementing this self-validating triad, laboratories can meet ICH Q2(R2) standards and confidently release batches of 2-(2-Bromophenyl)-2-methoxyacetic acid.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL:[Link]

  • Validation of quantitative NMR. PubMed (NIH). URL:[Link]

  • Purity by Absolute qNMR Instructions. American Chemical Society (ACS). URL:[Link]

  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Google Patents (CN106554266B).
Validation

Assessing the Cross-Reactivity of 2-(2-Bromophenyl)-2-methoxyacetic acid: A Comprehensive Guide for Preclinical Evaluation

Abstract In the landscape of modern drug discovery, the early and comprehensive characterization of a candidate molecule's biological activity spectrum is paramount. This guide provides a detailed framework for assessing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the early and comprehensive characterization of a candidate molecule's biological activity spectrum is paramount. This guide provides a detailed framework for assessing the cross-reactivity of the novel small molecule, 2-(2-Bromophenyl)-2-methoxyacetic acid. While the specific biological targets of this compound are not yet fully elucidated, its structural resemblance to phenylacetic and phenoxyacetic acid derivatives—classes of compounds with a wide array of documented biological effects—necessitates a thorough investigation of its potential off-target interactions.[1][2][3][4][5] This document outlines a strategic, multi-tiered approach to systematically evaluate the cross-reactivity profile of 2-(2-Bromophenyl)-2-methoxyacetic acid across a diverse panel of in vitro biological assays. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to generate robust and interpretable data, thereby enabling a data-driven assessment of this compound's selectivity and potential for therapeutic development.

Introduction: The Imperative of Cross-Reactivity Profiling

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, a significant one being the potential for off-target interactions. Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended biological targets, can lead to unforeseen side effects and, in some cases, therapeutic benefits through polypharmacology. For a novel compound like 2-(2-Bromophenyl)-2-methoxyacetic acid, whose primary mechanism of action is yet to be defined, a broad assessment of its biological interactions is not just a regulatory requirement but a scientific necessity.

The structural backbone of 2-(2-Bromophenyl)-2-methoxyacetic acid, a phenylacetic acid derivative, is a common motif in a variety of biologically active compounds.[2][3][5] Derivatives of phenoxyacetic and phenylacetic acids have been reported to exhibit a wide range of activities, including herbicidal, antimicrobial, anti-inflammatory, and anticancer effects.[1][4][6] Furthermore, they have been shown to interact with a diverse array of protein classes, including G-protein coupled receptors (GPCRs), nuclear receptors, and various enzymes.[7][8][9][10] This known promiscuity within its structural class underscores the importance of a comprehensive cross-reactivity assessment for our lead compound.

This guide will delineate a strategic approach to this assessment, beginning with a panel of in vitro biochemical and cell-based assays designed to probe interactions with major target families implicated in the activity of related compounds.

Strategic Selection of Biological Assays for Cross-Reactivity Profiling

Given the limited existing data on 2-(2-Bromophenyl)-2-methoxyacetic acid, our assay selection strategy is guided by the known biological activities of its structural analogues. This approach allows for an informed, yet broad, initial screening cascade to identify potential areas of cross-reactivity. The proposed assay panel encompasses key target classes and cellular processes commonly associated with small molecule drug candidates.

Table 1: Proposed Biological Assay Panel for Cross-Reactivity Assessment

Assay Category Specific Assay Rationale for Inclusion
Enzyme Inhibition Kinase Panel Screen (e.g., 96-well format against a diverse panel of kinases)Kinases are a large and structurally related family of enzymes, making them common off-targets for small molecules.[11]
Monoamine Oxidase (MAO-A and MAO-B) Inhibition AssayPhenoxyacetamide analogues have shown potent and selective inhibition of MAOs.[10]
Cytochrome P450 (CYP) Inhibition Panel (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2)Assessing potential for drug-drug interactions is a critical component of preclinical safety assessment.[12][13][14]
Receptor Binding & Function GPCR Functional Assay (e.g., Calcium mobilization or cAMP assay for FFA1)Phenoxyacetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), a GPCR.[7][8][15]
Nuclear Receptor Activation Assay (e.g., Luciferase reporter assay for PPARγ)Phenylacetic acid derivatives have been developed as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[9]
Ion Channel Modulation hERG Channel Binding Assay (e.g., Fluorescence polarization assay)Inhibition of the hERG potassium channel is a common cause of drug-induced cardiac arrhythmias.[16][17][18]
Cellular Health General Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® assay in multiple cell lines)To determine the compound's general effect on cell viability and identify potential cytotoxic liabilities.[19][20][21][22]

Diagram 1: Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary/Safety Assessment cluster_3 Data Analysis & Interpretation a Kinase Panel h Selectivity Profiling a->h b GPCR Functional Assay (FFA1) b->h c General Cytotoxicity c->h d MAO Inhibition Assay i Identification of Off-Targets d->i e Nuclear Receptor Assay (PPARγ) e->i f hERG Channel Assay j Risk Assessment f->j g CYP450 Inhibition Panel g->j h->i i->j

Caption: A tiered approach to cross-reactivity screening.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key assays proposed in our screening panel. These protocols are intended to be a starting point and may require optimization based on the specific laboratory setup and reagents.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This assay will provide a broad overview of the compound's potential to interact with the ATP-binding site of a wide range of kinases, a common source of off-target effects. A luminescence-based format, such as ADP-Glo™, offers high sensitivity and is amenable to high-throughput screening.[11][23]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Bromophenyl)-2-methoxyacetic acid in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.

  • Enzyme and Substrate Preparation: Dilute the kinase enzyme and its corresponding substrate in the appropriate kinase buffer.

  • Reaction Setup: In a white, opaque 384-well plate, add the serially diluted compound, followed by the diluted kinase enzyme.

  • Reaction Initiation: Add the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

GPCR Functional Assay: Calcium Mobilization for FFA1

Rationale: Given that phenoxyacetic acid derivatives are known FFA1 agonists, assessing the activity of our compound at this Gq-coupled receptor is a primary concern.[7][8] A calcium mobilization assay provides a direct readout of receptor activation.[15][24]

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing human FFA1 in appropriate media.

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of 2-(2-Bromophenyl)-2-methoxyacetic acid in an appropriate assay buffer.

  • Assay Execution:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Add the diluted compound to the wells and continuously measure the fluorescence intensity for a defined period (e.g., 180 seconds).

  • Data Analysis: Determine the maximum fluorescence change for each concentration and calculate the EC50 value for agonistic activity. For antagonistic activity, pre-incubate with the test compound before adding a known FFA1 agonist.

Nuclear Receptor Activation Assay: Luciferase Reporter for PPARγ

Rationale: To investigate potential activity at nuclear receptors, a luciferase reporter gene assay is a robust and sensitive method.[25][26] Phenylacetic acid derivatives have been shown to act as PPAR agonists.[9]

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with a plasmid containing a Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence. A constitutively expressed Renilla luciferase plasmid should also be included for normalization.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(2-Bromophenyl)-2-methoxyacetic acid for 16-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to a vehicle control and determine the EC50 value.

hERG Channel Binding Assay (Fluorescence Polarization)

Rationale: Early assessment of hERG liability is crucial to de-risk a compound for potential cardiotoxicity.[16][18] A fluorescence polarization-based binding assay is a high-throughput, non-radiometric method for this purpose.[17]

Protocol:

  • Reagent Preparation: Prepare assay buffer, a fluorescent tracer that binds to the hERG channel, and purified hERG channel protein.

  • Compound Preparation: Prepare serial dilutions of 2-(2-Bromophenyl)-2-methoxyacetic acid.

  • Assay Setup: In a black, low-volume 384-well plate, add the test compound, the fluorescent tracer, and the hERG channel protein.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization. Calculate the percentage of inhibition and determine the IC50 value.

General Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19][20][22] This initial screen across multiple cell lines will reveal any general cytotoxic effects of the compound.

Protocol:

  • Cell Seeding: Seed various cell lines (e.g., HepG2, HEK293, and a relevant cancer cell line) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(2-Bromophenyl)-2-methoxyacetic acid for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each cell line.

Cytochrome P450 Inhibition Assay

Rationale: Assessing the potential for a compound to inhibit major CYP450 enzymes is a regulatory requirement and crucial for predicting potential drug-drug interactions.[12][13][14][27]

Protocol:

  • Reagent Preparation: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Incubation: In a 96-well plate, pre-incubate the human liver microsomes with various concentrations of 2-(2-Bromophenyl)-2-methoxyacetic acid.

  • Reaction Initiation: Add the probe substrate and NADPH to initiate the metabolic reaction.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the plate and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value for each CYP isoform.

Data Presentation and Interpretation

All quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 2: Hypothetical Cross-Reactivity Data for 2-(2-Bromophenyl)-2-methoxyacetic acid

Assay Target Result (IC50/EC50, µM) Interpretation
Kinase Inhibition Kinase X> 50Low potential for off-target kinase inhibition
GPCR Function FFA15.2 (EC50)Moderate agonistic activity at FFA1
Nuclear Receptor Activation PPARγ> 30Low potential for PPARγ activation
Ion Channel Binding hERG25Moderate potential for hERG channel interaction
Cytotoxicity HepG2> 100Low cytotoxicity in liver cells
CYP Inhibition CYP2C915Moderate potential for inhibition of CYP2C9

Diagram 2: Signaling Pathway for FFA1 Activation

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling FFA1 FFA1 Receptor Gq Gq Protein FFA1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Compound 2-(2-Bromophenyl)-2- methoxyacetic acid Compound->FFA1

Caption: Agonist-induced activation of the FFA1 receptor.

Conclusion and Future Directions

The systematic assessment of cross-reactivity is a cornerstone of modern preclinical drug development. The framework presented in this guide provides a robust starting point for characterizing the biological activity profile of 2-(2-Bromophenyl)-2-methoxyacetic acid. The proposed panel of in vitro assays will generate crucial data on its selectivity and potential off-target liabilities. Any significant "hits" from this initial screening cascade should be followed up with more detailed secondary assays to confirm the interaction and elucidate the mechanism of action. Ultimately, a thorough understanding of a compound's cross-reactivity profile is essential for making informed decisions about its continued development and for ensuring the safety and efficacy of future medicines.

References

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Comparative

A Comparative Guide to 2-(2-Bromophenyl)-2-methoxyacetic acid and Established Lactate Dehydrogenase A Probes

In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for dissecting complex biological processes and validating novel therapeutic targets. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for dissecting complex biological processes and validating novel therapeutic targets. This guide provides a comprehensive efficacy benchmark of the novel small molecule, 2-(2-Bromophenyl)-2-methoxyacetic acid, against well-characterized inhibitors of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, a pathway frequently upregulated in cancer cells to support their high proliferative rate, making it a compelling target for therapeutic intervention.[1][2]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering an objective comparison of these compounds and providing detailed experimental protocols to enable independent validation and further investigation.

Introduction: The Significance of Targeting LDHA

Cancer cells exhibit a metabolic reprogramming known as the "Warburg effect," characterized by a preference for glycolysis even in the presence of oxygen.[3] This metabolic shift is largely dependent on the activity of Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate.[1] Inhibition of LDHA disrupts this glycolytic pathway, leading to reduced ATP production, increased oxidative stress, and ultimately, cancer cell death.[1][4] Consequently, the development of small molecule inhibitors of LDHA has become a promising strategy in oncology.[1][5]

This guide will evaluate the efficacy of 2-(2-Bromophenyl)-2-methoxyacetic acid in the context of several established LDHA chemical probes:

  • FX-11: A selective, reversible, and competitive inhibitor of LDHA.[4]

  • Galloflavin: A novel inhibitor of both LDHA and LDHB isoforms.[6][7][8]

  • Gossypol: A natural product from cottonseed that acts as a non-selective inhibitor of LDH isoforms.[9][10][11][12]

  • N-Hydroxyindole-based Inhibitors: A class of potent and isoform-selective LDHA inhibitors.[3][13][14]

The following sections will delve into a head-to-head comparison of these molecules based on their biochemical potency, cellular activity, and target engagement.

Comparative Efficacy Analysis

The efficacy of a chemical probe is determined by several key parameters, including its potency in inhibiting the target enzyme and its effects on cellular functions. This section provides a comparative summary of 2-(2-Bromophenyl)-2-methoxyacetic acid and the established LDHA inhibitors.

Biochemical Potency

The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are crucial metrics for quantifying the potency of an enzyme inhibitor.

CompoundTargetKᵢ (µM)IC₅₀ (µM)Mechanism of Inhibition
2-(2-Bromophenyl)-2-methoxyacetic acid LDHA (Hypothesized)To be determinedTo be determinedTo be determined
FX-11 LDHA8[4]23.3 (in HeLa cells)[4]Competitive with NADH[15]
Galloflavin LDHA, LDHB5.46 (LDHA), 15.06 (LDHB)[6][7][8]-Non-competitive with substrate and cofactor[6]
Gossypol LDH-A4, -B4, -C41.9 (LDH-A4), 1.4 (LDH-B4), 4.2 (LDH-C4)[12]16-42[16]Competitive with NADH[12][16]
N-Hydroxyindole-based Inhibitors LDHALow micromolar range[14]-Competitive with NADH and pyruvate[13][14]

Kᵢ and IC₅₀ values are dependent on assay conditions and may vary between studies.

Cellular Activity

The ultimate utility of a chemical probe lies in its ability to modulate its target within a cellular context.

CompoundCellular Effects
2-(2-Bromophenyl)-2-methoxyacetic acid To be determined
FX-11 Reduces ATP levels, induces oxidative stress and cell death, inhibits cell proliferation.[4]
Galloflavin Blocks aerobic glycolysis, induces apoptosis.[6]
Gossypol Induces infertility, inhibits various testicular and non-testicular enzymes.[9]
N-Hydroxyindole-based Inhibitors Exhibit anti-proliferative activity, particularly under hypoxic conditions.[3][13]

Experimental Protocols for Benchmarking

To ensure scientific integrity and enable reproducible research, this section provides detailed, step-by-step methodologies for key experiments to benchmark the efficacy of 2-(2-Bromophenyl)-2-methoxyacetic acid.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of an inhibitor against LDHA.[17][18][19][20][21]

Workflow for In Vitro Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - LDHA Enzyme - NADH - Pyruvate - Inhibitor Stock plate Plate Setup: - Add Assay Buffer - Add Inhibitor (serial dilutions) - Add LDHA Enzyme reagents->plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate initiate Initiate Reaction: Add NADH and Pyruvate preincubate->initiate measure Measure NADH decrease at 340 nm (Kinetic Read) initiate->measure calculate Calculate Reaction Rates measure->calculate normalize Normalize Data to Controls calculate->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of an LDHA inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • LDHA Enzyme: Recombinant human LDHA at a final concentration of 5-10 ng/µL.

    • NADH: 200 µM final concentration.

    • Pyruvate: 1 mM final concentration.

    • Inhibitor: Prepare a 10 mM stock solution of 2-(2-Bromophenyl)-2-methoxyacetic acid in DMSO. Create a serial dilution series.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 1 µL of the inhibitor at various concentrations (or DMSO for control).

    • Add 25 µL of the LDHA enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a 25 µL mixture of NADH and pyruvate.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well.

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[22][23][24][25][26][27] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[22][23]

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_cell_treatment Cell Treatment cluster_heat_shock Heat Shock cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cells Culture Cells to 80% Confluency treat Treat Cells with Inhibitor or DMSO cells->treat aliquot Aliquot Cell Suspension treat->aliquot heat Heat Aliquots at Different Temperatures aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble/Insoluble Fractions lyse->centrifuge sds_page Run Soluble Fraction on SDS-PAGE centrifuge->sds_page western Western Blot for LDHA sds_page->western quantify Quantify Band Intensities western->quantify plot Plot Melting Curves quantify->plot tm_shift Determine Thermal Shift (ΔTm) plot->tm_shift

Caption: Workflow for assessing target engagement using CETSA.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa) to approximately 80% confluency.

    • Treat the cells with 2-(2-Bromophenyl)-2-methoxyacetic acid at a desired concentration (e.g., 10x IC₅₀) or DMSO as a vehicle control for 1-2 hours.

  • Heat Treatment:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by three cycles of freeze-thaw.

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation.

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-LDHA antibody.

  • Data Analysis:

    • Quantify the band intensities for LDHA at each temperature for both the treated and control samples.

    • Plot the percentage of soluble LDHA relative to the lowest temperature point against the temperature to generate melting curves.

    • The shift in the melting temperature (ΔTₘ) between the treated and control samples indicates target engagement.

Isothermal Dose-Response (ITDR) CETSA

ITDR-CETSA is used to determine the cellular potency (EC₅₀) of a compound.[28][29][30]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with a serial dilution of the inhibitor.

  • Heat Shock: Heat all samples at a single, fixed temperature (determined from the CETSA melting curve, typically the Tₘ of the vehicle-treated control).

  • Protein Analysis: Perform protein extraction and Western blotting as described for CETSA.

  • Data Analysis: Plot the amount of soluble LDHA against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀.

Selectivity Profiling

A critical aspect of a good chemical probe is its selectivity for the intended target.[31][32][33]

Logical Relationship for Selectivity Assessment

probe 2-(2-Bromophenyl)-2-methoxyacetic acid primary_target LDHA (Primary Target) probe->primary_target High Affinity related_target LDHB (Related Off-Target) probe->related_target Low to No Affinity unrelated_target Other Dehydrogenases (Unrelated Off-Targets) probe->unrelated_target No Affinity

Caption: Ideal selectivity profile for a chemical probe.

To assess the selectivity of 2-(2-Bromophenyl)-2-methoxyacetic acid, the in vitro enzyme inhibition assay should be performed against other related enzymes, such as LDHB, and a panel of unrelated dehydrogenases. A highly selective probe will exhibit significantly greater potency for LDHA compared to other enzymes.[34]

Conclusion

References

  • Manerba M, et al. (2012). Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase. ChemMedChem, 7(2), 311-317. [Link]

  • Granchi C, et al. (2011). N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. European Journal of Medicinal Chemistry, 46(11), 5433-5445. [Link]

  • Granchi C, et al. (2011). Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells. Journal of Medicinal Chemistry, 54(6), 1599-1612. [Link]

  • Kimber I, et al. (1986). Inhibition of testicular LDH-X from laboratory animals and man by gossypol and its isomers. Journal of Reproduction and Fertility, 77(2), 399-405. [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. [Link]

  • Granchi C, et al. (2011). Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. Journal of Medicinal Chemistry, 54(6), 1599-1612. [Link]

  • Judge JL, et al. (2017). The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis. Radiation Research, 188(5), 555-564. [Link]

  • Granchi C, et al. (2013). Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds. Organic & Biomolecular Chemistry, 11(35), 5849-5861. [Link]

  • Granchi C, et al. (2011). Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. Amsterdam UMC. [Link]

  • Singh SK, et al. (1988). Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid. Biochemical and Biophysical Research Communications, 153(2), 764-771. [Link]

  • Wang Y, et al. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology, 13, 999335. [Link]

  • Vander Jagt DL, et al. (2001). Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4. Biochemical Pharmacology, 62(1), 103-111. [Link]

  • Hu Y, et al. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 23(10), 2465. [Link]

  • Almqvist H, et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3926-3942. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Jones LH, et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Chemical Biology, 11(10), 2721-2727. [Link]

  • Inhibition Assay of α-Amylase Activity In Vitro. Bio-protocol. [Link]

  • FX-11 (LDHA Inhibitor FX11). MedchemExpress.cn. [Link]

  • Liu J, et al. (2017). A highly selective and sensitive fluorescent probe for lactate dehydrogenase based on ultrabright adenosine monophosphate capped gold nanoclusters. Nanoscale, 9(9), 3054-3060. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. PMC. [Link]

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  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

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  • Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation. PMC. [Link]

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Validation

A Senior Application Scientist's Guide to Standardized In Vitro Testing of 2-(2-Bromophenyl)-2-methoxyacetic Acid Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Novel Chemical Scaffold In the landscape of modern drug discovery, the exploration of novel chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics.[1][2] The 2-(2-Bromophenyl)-2-methoxyacetic acid backbone represents one such area of interest. While data on this specific parent compound is limited[3], the presence of bromo-methoxyphenyl moieties in other molecular structures has been associated with a range of biological activities, including anticancer and antioxidant effects.[4][5][6] This guide provides a comprehensive, standardized framework for the in vitro evaluation of novel derivatives of this compound class, designed to ensure robust, reproducible, and comparable data generation.

Our approach is structured as a strategic screening funnel, a "funnel approach," that progresses from broad, high-throughput assessments to specific, mechanism-of-action studies.[7] This tiered strategy is designed to enable swift and informed decision-making, ensuring that resources are focused on the most promising candidates.[8][9]

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: A tiered in vitro screening funnel for compound evaluation.

Part 1: Primary Screening - Assessing Foundational Cytotoxicity

The initial step in our cascade is to evaluate the general cytotoxic or anti-proliferative effects of the derivative library across relevant cell lines. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[4][10]

Principle of the MTT Assay

The assay's core principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11] This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., viable) cells.[10][11] The resulting formazan is then solubilized, and the color intensity, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[11]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cell Lines: A relevant cancer cell line (e.g., K562 for leukemia[5], MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes[5]).

  • Reagents: MTT solution (5 mg/mL in sterile PBS)[12], Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13], complete culture medium, PBS.

  • Equipment: 96-well flat-bottom plates, multi-channel pipette, CO2 incubator, microplate reader (absorbance at 570-590 nm)[11][12].

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.[13]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[14] Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" (vehicle control) and "no cell" (medium background) controls.[12][13] Incubate for a predetermined exposure time (e.g., 48 or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT.[13]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.[12]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Read the absorbance at 590 nm within 1 hour.[12]

  • Data Analysis: Subtract the average absorbance of the "no cell" wells from all other readings.[12] Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curves and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[13] For robust statistical analysis, it is recommended to use a log10 transformation of the concentration axis and report values as pIC50 ± SEM.[14]

Part 2: Secondary Assays - Elucidating the Mechanism of Action

Promising candidates from the primary screen should be advanced to secondary assays to investigate their potential mechanism of action (MoA). Based on the structures of related compounds, plausible mechanisms could include direct binding to a receptor or inhibition of a key enzyme.

A. Competitive Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[15] It measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from its receptor.[15][16]

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound.[16] If the test compound binds to the same site, it will compete with the radioligand, reducing the amount of radioactivity bound to the receptor. The potency of the test compound is determined by its IC50 value, which can be used to calculate the inhibition constant (Ki), a true measure of binding affinity.[17]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Principle of a competitive radioligand binding assay.

General Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test derivatives. Prepare the radiolabeled ligand and cell membrane suspension at the required concentrations in an ice-cold assay buffer.[17]

  • Assay Setup: In a 96-well plate, combine the assay buffer, test derivative, radiolabeled ligand, and membrane suspension.[17] Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[17]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[17]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.[15][17]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.[17]

  • Counting: Add scintillation fluid to the dried filters and measure the radioactivity using a microplate scintillation counter.[17]

  • Data Analysis: Generate a dose-response curve and determine the IC50 value.[17] Calculate the Ki value using the Cheng-Prusoff equation.[17]

B. Fluorescence Polarization (FP) Enzyme Inhibition Assay

If the derivatives are hypothesized to target an enzyme, a fluorescence polarization (FP) assay offers a homogenous, in-solution method to screen for inhibitors.[18] It is well-suited for high-throughput screening (HTS).[19]

Principle: FP measures the change in the rotation of a fluorescently labeled molecule (a tracer or probe) upon binding to a larger partner, such as an enzyme.[19] A small, unbound fluorescent probe rotates rapidly in solution, and when excited with polarized light, it emits depolarized light. When the probe binds to a much larger enzyme, its rotation slows dramatically, and it emits highly polarized light.[18][19] A test compound that inhibits this interaction will displace the fluorescent probe, resulting in a decrease in fluorescence polarization.[20]

General Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the test derivatives. Prepare the target enzyme and the fluorescently labeled probe/substrate in the assay buffer.

  • Assay Setup: In a black, low-volume 384-well plate, add the test compound, the enzyme, and initiate the reaction by adding the fluorescent probe.[19][21]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the system to reach equilibrium.[19]

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for both parallel (S) and perpendicular (P) planes.[21]

  • Data Analysis: The FP signal is typically measured in millipolarization (mP) units.[21] Plot the mP values against the log of the inhibitor concentration to generate an inhibition curve and calculate the IC50.

Part 3: Target Engagement - Confirming Intracellular Action

A critical step in drug development is to confirm that a compound binds to its intended target within the complex environment of a living cell.[22] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying this target engagement.[22][23]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[22][23] When a protein binds to a ligand (such as one of our test derivatives), it often becomes more resistant to heat-induced denaturation.[24] The CETSA protocol involves treating intact cells with the compound, subjecting them to a heat challenge across a range of temperatures, and then quantifying the amount of target protein that remains soluble.[24] An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[23]

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: A schematic workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA

Materials:

  • Cell Lines: Appropriate cell line expressing the target of interest.

  • Reagents: Test derivatives, DMSO, lysis buffer with protease inhibitors.

  • Equipment: PCR tubes, thermal cycler[23], centrifuges, Western blot equipment (SDS-PAGE gels, PVDF membranes, transfer apparatus), primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate, and an imaging system.[22]

Procedure:

  • Cell Culture and Treatment: Culture cells to confluency. Treat cells with the test derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[22]

  • Heat Challenge: Harvest the cells and resuspend them. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3-8 minutes) using a thermal cycler.[23] Immediately cool the tubes on ice.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer). Separate the soluble and aggregated proteins by high-speed centrifugation.[23]

  • Protein Quantification: Collect the supernatant (soluble fraction) and normalize the protein concentrations for all samples.[22]

  • Western Blotting: Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[22]

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[22]

  • Data Analysis: Detect the signal using an ECL substrate.[22] Quantify the band intensities. A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to the right for compound-treated samples indicates thermal stabilization and target engagement.

Comparative Data Summary

To facilitate the comparison and prioritization of derivatives, all quantitative data should be summarized in a clear, tabular format. This allows for at-a-glance assessment of potency, selectivity, and target engagement across the series.

Derivative IDPrimary Cytotoxicity IC50 (µM) [Cancer Cell Line]Selectivity Index (Normal/Cancer IC50)Secondary Assay Ki (µM) [Target Name]CETSA Thermal Shift (ΔTm, °C)
Cmpd-001 1.215.50.85+ 4.2
Cmpd-002 5.88.23.1+ 1.5
Cmpd-003 0.9>500.55+ 5.8
Cmpd-004 >50N/A>20No Shift
Positive Ctrl 0.125.00.08+ 6.0

Hypothetical data is for illustrative purposes only.

Conclusion and Forward Path

This guide outlines a systematic, multi-tiered approach for the in vitro characterization of novel 2-(2-Bromophenyl)-2-methoxyacetic acid derivatives. By employing this standardized testing funnel—from broad cytotoxicity screening to specific target engagement confirmation—research teams can efficiently identify and prioritize lead candidates for further preclinical development. Adherence to these robust, self-validating protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the path from chemical library to potential therapeutic.

References

  • Vertex AI Search. (2026). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • BenchChem. (2025). Basic principles of competitive binding assays.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry.
  • Cyrusbio. (n.d.). MTT Assay Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2011). Guidelines for accurate EC50/IC50 estimation.
  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • Oncodesign Services. (n.d.). Small molecule development | Drug discovery | CRO.
  • PubMed. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Addgene. (n.d.). MTT (Assay protocol).
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
  • PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • PMC. (n.d.). A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B.
  • ResearchGate. (n.d.). (PDF) Guidelines for accurate EC50/IC50 estimation.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • UbiQ. (n.d.). fluorescence polarization assay.
  • MDPI. (2022). A High-throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
  • BenchChem. (2025). biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy.
  • ResearchGate. (n.d.). Schematic "funnel approach". An integrated toxicological screening of chemicals, from thousands (in silico) to dozens (in vitro) to few units (in vivo)..
  • PMC. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • PMC. (n.d.). Development of a Testing Funnel for Identification of Small Molecule Modulators Targeting Secretin Receptors.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • NextSDS. (n.d.). 2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information.
  • ResearchGate. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.

Sources

Comparative

A comparative assessment of different synthetic routes for 2-(2-Bromophenyl)-2-methoxyacetic acid

Executive Overview The synthesis of α-methoxyaryl acetic acids, specifically 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0), is a critical operation in the development of chiral resolving agents and complex a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of α-methoxyaryl acetic acids, specifically 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0), is a critical operation in the development of chiral resolving agents and complex active pharmaceutical ingredients (APIs). The presence of the ortho-bromo substituent introduces unique steric hindrance and electronic deactivation, which dictates the viability of various synthetic approaches.

This guide provides an authoritative, comparative assessment of the two most robust synthetic pathways for this molecule: Route A (Direct O-Methylation of 2-bromomandelic acid) and Route B (Radical Bromination followed by Nucleophilic Methoxylation). By dissecting the causality behind reagent selection and providing self-validating protocols, this guide serves as a definitive blueprint for process chemists and drug development professionals.

Mechanistic Pathway Visualization

SynthesisRoutes SM1 2-Bromobenzaldehyde + HCN / KCN Int1 2-Bromomandelic Acid (2-(2-Bromophenyl)-2-hydroxyacetic acid) SM1->Int1 Cyanohydrin formation & Acidic Hydrolysis Product 2-(2-Bromophenyl)-2-methoxyacetic Acid (Target Molecule) Int1->Product Route A: O-Methylation (Me2SO4/NaOH or MeI/NaH) SM2 2-(2-Bromophenyl)acetic Acid Int2 2-Bromo-2-(2-bromophenyl)acetic Acid SM2->Int2 Route B: Radical Bromination (NBS, AIBN, 77°C) Int2->Product Nucleophilic Substitution (NaOMe, MeOH)

Fig 1. Divergent synthetic pathways for 2-(2-Bromophenyl)-2-methoxyacetic acid.

Strategic Evaluation of Synthetic Routes

To achieve high-purity1[1], the synthetic strategy must account for the reactivity of the benzylic position and the stability of the carboxylic acid moiety.

Route A: Direct O-Methylation (The Alkylation Strategy)

This route relies on the classical Williamson-type etherification of2[2], utilizing dimethyl sulfate (Me₂SO₄) in the presence of an aqueous base.

  • Causality of Reagent Choice: Sodium hydroxide is selected over sodium hydride to allow for a scalable, biphasic aqueous reaction. However, because the carboxylate is also a competent nucleophile, 3[3] will inevitably methylate both the hydroxyl and the carboxylate groups, forming methyl 2-(2-bromophenyl)-2-methoxyacetate.

  • Mechanistic Correction: To correct this over-alkylation, a deliberate, subsequent saponification step (using LiOH or NaOH) is integrated into the protocol. The ether linkage remains entirely stable under these basic hydrolysis conditions, yielding the desired free acid upon acidic workup. This methodology is heavily based on the foundational4[4] pioneered by Reeve and Christoffel.

Route B: Radical Bromination & Nucleophilic Methoxylation

This alternative bypasses the mandelic acid intermediate entirely. It begins with the commercially abundant 2-(2-bromophenyl)acetic acid.

  • Causality of Reagent Choice: The first step is a Wohl-Ziegler 5[5] utilizing N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). The benzylic position is highly susceptible to radical abstraction. AIBN is strictly required because the electron-withdrawing ortho-bromo group slightly destabilizes the benzylic radical compared to an unsubstituted phenyl ring, necessitating a strong, steady radical initiator.

  • Mechanistic Correction: The resulting α-bromo acid is highly electrophilic. By treating it with Sodium Methoxide (NaOMe) in Methanol, the base first deprotonates the carboxylic acid, and the methoxide nucleophile subsequently displaces the benzylic bromide via an S_N2 mechanism.

Quantitative Performance Matrix

ParameterRoute A: Direct O-MethylationRoute B: Radical Bromination & Substitution
Overall Yield 65 - 75% (Includes saponification)70 - 85% (Over two steps)
Key Reagents 2-Bromomandelic acid, Me₂SO₄, NaOH2-(2-Bromophenyl)acetic acid, NBS, NaOMe
Atom Economy Moderate (Generates sulfate salts)Low (Generates succinimide & NaBr waste)
Scalability High (Aqueous/biphasic conditions)Moderate (Requires radical control & specialized solvents)
Toxicity Profile High (Me₂SO₄ is a potent alkylating agent)Moderate (Requires handling of radical initiators)
Purification Acid-base extraction (Crystallization)Silica gel chromatography often required for Step 1

Self-Validating Experimental Protocols

Protocol A: Direct O-Methylation of 2-Bromomandelic Acid

This protocol utilizes a controlled over-alkylation followed by selective saponification to ensure complete conversion.

  • Preparation: Dissolve 2-bromomandelic acid (1.0 eq) in a 20% aqueous NaOH solution (3.5 eq) in a three-necked flask equipped with a reflux condenser and a dropping funnel. Cool the mixture to 10°C.

  • Alkylation: Add dimethyl sulfate (3.0 eq) dropwise over 30 minutes. Causality note: Strict temperature control (<20°C) during addition prevents the rapid, exothermic hydrolysis of Me₂SO₄ into methyl hydrogen sulfate, which would quench the reagent before etherification occurs.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Saponification: Add additional NaOH (2.0 eq) and heat the mixture to 60°C for 2 hours to hydrolyze any formed methyl ester back to the carboxylate.

  • Isolation: Cool the mixture, wash with diethyl ether (to remove neutral organic impurities), and acidify the aqueous layer to pH 2 using 6M HCl. Extract the precipitated product with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The protocol is successful if the broad -OH stretch is absent, and a sharp 3H singlet appears at ~3.45 ppm (methoxy -CH₃). If a second singlet is visible at ~3.75 ppm, esterification persists, dictating that Step 4 (saponification) was incomplete and must be repeated.

Protocol B: Radical Bromination & Nucleophilic Methoxylation

This protocol leverages benzylic activation for rapid nucleophilic substitution.

  • Radical Bromination: Suspend 2-(2-bromophenyl)acetic acid (1.0 eq), NBS (1.15 eq), and AIBN (0.05 eq) in anhydrous carbon tetrachloride (or trifluorotoluene as a greener alternative).

  • Reflux: Heat the mixture to 77°C under an inert N₂ atmosphere for 3 hours.

  • Self-Validation Checkpoint 1: Monitor the Wohl-Ziegler bromination via ¹H NMR. The benzylic -CH₂- protons of the starting material (~3.8 ppm, 2H, s) must completely convert to a deshielded benzylic -CH- proton (~5.6 ppm, 1H, s). If starting material remains, add an additional 0.02 eq of AIBN (not NBS), as radical initiation decay is the standard rate-limiting factor.

  • Filtration: Cool the mixture to 0°C to precipitate succinimide. Filter the solid and concentrate the filtrate to yield crude 2-bromo-2-(2-bromophenyl)acetic acid.

  • Methoxylation: Dissolve the crude intermediate in anhydrous methanol. Slowly add a 25 wt% solution of NaOMe in methanol (2.5 eq) at 0°C. Stir at room temperature for 12 hours.

  • Isolation: Quench with water, evaporate the methanol, acidify the aqueous layer to pH 2 with 1M HCl, and extract with dichloromethane.

  • Self-Validation Checkpoint 2: Final ¹H NMR will show the benzylic -CH- proton shifting upfield to ~5.2 ppm, accompanied by the appearance of the diagnostic methoxy singlet at ~3.45 ppm.

References

  • Reeve, W., & Christoffel, I. "Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium". Ohio State University Archives. Available at: [Link]

  • Effenberger, F. et al. "Process for preparing optically active cyanohydrins and secondary products (US6653498B2)". Google Patents.
  • ResearchGate. "A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene (O-dimethylation mechanisms)". ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromophenyl)-2-methoxyacetic Acid

The proper management and disposal of laboratory chemicals are not merely a matter of regulatory compliance but a fundamental pillar of a safe and responsible research environment. This guide provides an in-depth, proced...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of laboratory chemicals are not merely a matter of regulatory compliance but a fundamental pillar of a safe and responsible research environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-(2-Bromophenyl)-2-methoxyacetic acid, a halogenated organic compound. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream safely and effectively, mitigating risks to both personnel and the environment.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the first step in managing its disposal. 2-(2-Bromophenyl)-2-methoxyacetic acid is a compound with multiple hazard classifications. Its structure as a brominated organic acid dictates its primary disposal pathway.

The U.S. Environmental Protection Agency (EPA) classifies wastes containing halogenated organic compounds (HOCs) as hazardous, necessitating specific disposal protocols.[1][2] The primary hazards associated with this compound and its structural class are summarized below.

Hazard ClassificationDescriptionGHS Codes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation. Some related compounds in this class can cause severe skin burns.[3][4]H315, H314
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4]H319, H314
Reproductive Toxicity The related compound, methoxyacetic acid, may damage fertility or the unborn child.[4][5]H360FD
Specific Target Organ Toxicity May cause respiratory irritation or drowsiness and dizziness.[3][4][6]H335, H336

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of 2-(2-Bromophenyl)-2-methoxyacetic acid is its strict segregation as halogenated organic waste .[7] This is not an arbitrary classification; it is based on fundamental chemical principles that have significant safety and environmental implications.

Causality: Many non-halogenated organic solvent wastes are reprocessed and used as fuel in industrial furnaces. If halogenated compounds are present in this fuel stream, their combustion can produce highly toxic and environmentally persistent byproducts, such as brominated dioxins and hydrogen bromide.[8] Therefore, to prevent the formation of these hazardous substances, regulatory bodies and waste management facilities mandate the strict separation of halogenated and non-halogenated waste streams.[8][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of waste containing 2-(2-Bromophenyl)-2-methoxyacetic acid.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Action: Before handling the chemical or its waste, don appropriate PPE. This includes a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[10][11]

  • Justification: This compound is corrosive and can cause severe skin and eye damage; it is also readily absorbed through the skin.[3][4]

  • Action: Conduct all transfers and handling of waste within a certified chemical fume hood.[12]

  • Justification: The compound may cause respiratory irritation, and performing transfers in a fume hood minimizes inhalation exposure.[3][6]

Step 2: Waste Collection and Container Selection
  • Action: Select a designated waste container, preferably glass, that is clean, dry, and has a secure screw cap.[8] Ensure the container is compatible with halogenated organic acids.

  • Justification: Organic wastes can degrade some plastics. Glass is generally more resistant to a wider range of chemicals.[8]

  • Action: Collect all waste streams containing 2-(2-Bromophenyl)-2-methoxyacetic acid into this container. This includes pure compound, reaction mixtures, and solvent rinses.

  • Justification: Consolidating all waste of a specific type into a single, properly labeled container simplifies the disposal process and prevents accidental mixing with incompatible waste streams.

Step 3: Waste Segregation and Labeling
  • Action: Label the waste container with a "Hazardous Waste" label before adding any waste.[11] Clearly write the full chemical name, "2-(2-Bromophenyl)-2-methoxyacetic acid," and specify it as "Halogenated Organic Waste."[7][13]

  • Justification: Proper labeling is a legal requirement and is crucial for communicating hazards to everyone in the laboratory and to the waste disposal technicians.[12][14]

  • Action: Keep the halogenated waste container separate from other waste streams, particularly non-halogenated organics, strong acids, bases, and oxidizers.[7][9][13]

  • Justification: As detailed in Section 2, this prevents dangerous reactions and the formation of toxic combustion byproducts.[8]

Step 4: Waste Storage
  • Action: Keep the waste container tightly sealed at all times, except when adding waste.[10][13] Do not overfill the container; leave at least 10% headspace for vapor expansion.[10][12]

  • Justification: Sealing the container prevents the release of potentially harmful vapors. Headspace accommodates temperature and pressure changes, preventing leaks or container failure.

  • Action: Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[8][13]

  • Justification: Designated storage areas ensure the waste is secure and segregated from general laboratory operations, minimizing the risk of accidental spills or breakage.

Step 5: Management of Contaminated Solids and Empty Containers
  • Action: Dispose of any contaminated solid waste (e.g., gloves, filter paper, absorbent pads from spills) in a separate, clearly labeled "Halogenated Solid Waste" container.[13]

  • Justification: Solid materials contaminated with hazardous chemicals must be disposed of as hazardous waste.

  • Action: To dispose of an "empty" container that held the pure compound, you must triple-rinse it with a suitable solvent (e.g., acetone, ethanol).[12][15]

  • Justification: Residual chemical remains in un-rinsed containers. The EPA considers containers of certain hazardous wastes "empty" only after a specific rinsing procedure.[15]

  • Action: Collect the first two rinsates into the "Halogenated Organic Waste" container. The third rinse may also be collected or managed according to your institution's specific guidelines. The collected rinsate is considered hazardous waste.[12][15]

  • Justification: The rinsate contains the dissolved hazardous chemical and must be treated with the same precautions as the original waste.

Step 6: Arranging for Final Disposal
  • Action: Once the waste container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][15]

  • Justification: Final disposal of hazardous waste is strictly regulated and must be handled by trained professionals at permitted facilities to ensure environmental protection.[16][17] Never pour chemical waste down the drain.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(2-Bromophenyl)-2-methoxyacetic acid.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal A Identify Waste: 2-(2-Bromophenyl)-2-methoxyacetic acid B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Work in Fume Hood B->C D Select Glass Waste Container C->D E Label as 'Hazardous Waste: Halogenated Organic' D->E F Add Liquid Waste & Contaminated Rinsate E->F H Keep Container Tightly Closed F->H G Segregate Contaminated Solids (Gloves, Paper) into Separate Labeled Bag/Container K Container Full? G->K I Store in Designated & Ventilated Area H->I J Maintain Segregation from Incompatibles I->J J->K L Contact EHS for Pickup K->L Yes M Transfer to Licensed Waste Contractor L->M

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Handling

Personal protective equipment for handling 2-(2-Bromophenyl)-2-methoxyacetic acid

The safe handling of halogenated aryl acetic acids is a critical competency in pharmaceutical synthesis and drug development. 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0) presents unique toxicological and o...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling of halogenated aryl acetic acids is a critical competency in pharmaceutical synthesis and drug development. 2-(2-Bromophenyl)-2-methoxyacetic acid (CAS: 1545579-53-0) presents unique toxicological and operational challenges due to its specific molecular architecture.

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic safety data sheets. By understanding the chemical causality behind these safety protocols, researchers can protect themselves, maintain experimental integrity, and establish a self-validating safety culture in the laboratory.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why this chemical is hazardous. The molecule features a lipophilic bromophenyl group that enhances dermal penetration, while the methoxyacetic acid moiety imparts acidic, corrosive properties that irritate skin and mucous membranes.

According to its standardized hazard profile, this compound exhibits acute toxicity across all exposure routes and acts as a central nervous system depressant[1].

Table 1: Quantitative Hazard & Physicochemical Summary

Property / ClassificationValue / GHS DesignationMechanistic Implication
Chemical Name 2-(2-Bromophenyl)-2-methoxyacetic acidHalogenated organic acid; incompatible with strong bases/oxidizers.
CAS Number 1545579-53-0Unique identifier for regulatory compliance[1].
Molecular Weight 245.07 g/mol Relatively low MW facilitates aerosolization if handled improperly.
Acute Toxicity Cat. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes[1].
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Acidic moiety causes immediate tissue damage upon contact[1].
Systemic Toxicity STOT SE 3 (H336)Inhalation may cause drowsiness, dizziness, or CNS depression[1].

Personal Protective Equipment (PPE) Matrix

Selecting PPE for 2-(2-Bromophenyl)-2-methoxyacetic acid requires addressing both its acidic nature and its halogenated lipophilicity. Standard laboratory gear is insufficient.

  • Hand Protection: Halogenated compounds can rapidly permeate standard latex. Double-gloving is mandatory. Use heavy-duty nitrile or neoprene gloves for the outer layer, as these elastomers provide superior resistance to halogenated organic acids.

  • Respiratory Protection: Because the compound carries a STOT SE 3 (H336) designation for central nervous system effects[1], inhalation of dust or vapors must be strictly avoided. All handling must occur in a certified chemical fume hood. If ventilation is compromised, a NIOSH-approved respirator equipped with organic vapor/acid gas cartridges and a P100 particulate filter is required[2].

  • Eye & Body Protection: Tightly fitting chemical splash goggles (not standard safety glasses) are required to prevent ocular exposure to acidic dust. A flame-retardant lab coat and a chemical-resistant apron provide an necessary barrier against dermal absorption.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Environmental Preparedness Verify that the fume hood face velocity is between 0.4 and 0.6 m/s. Assemble all reagents, anti-static weighing boats, and sealed transfer vessels inside the hood before opening the primary chemical container.

Step 2: Closed-System Dispensing Use an anti-static weighing boat to prevent the electrostatic dispersion of the acidic powder. Weigh the material and immediately transfer it to a sealable reaction flask. Cap the primary chemical container immediately to prevent the release of fugitive vapors.

Step 3: Solvent Addition Always add the solvent to the acid (not the acid to the solvent) to control the heat of dissolution. Use closed-system transfer techniques, such as a syringe and septum, if moving the dissolved halogenated material to secondary reaction vessels.

Step 4: Equipment Decontamination Once the reaction is sealed, wipe down spatulas, balances, and fume hood surfaces with a 5% sodium bicarbonate ( NaHCO3​ ) solution. The mild base neutralizes residual acid. Self-Validation: If the wipe fizzes (effervesces), residual acid is present. Continue wiping until no effervescence occurs, then perform a final wipe with distilled water.

HandlingWorkflow A 1. Environmental Prep (Fume Hood & PPE) B 2. Material Transfer (Closed-System Weighing) A->B C 3. Experimental Execution (Inert Atmosphere) B->C D 4. Decontamination (Mild Base Wipe-Down) C->D E 5. Waste Segregation (Halogenated Stream) D->E

Caption: Workflow for the safe handling and processing of halogenated acetic acid derivatives.

Spill Response and Disposal Plan

In the event of an accidental release, the primary goal is to prevent the spread of the acidic halogenated compound and mitigate inhalation risks.

Step 1: Immediate Assessment & Evacuation If the spill occurs outside of a fume hood, immediately hold your breath, evacuate the vicinity, and allow the laboratory's HVAC system to clear airborne dust/vapors for at least 15 minutes.

Step 2: Inert Containment Don fresh, heavy-duty PPE. Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Crucial Causality: Never use combustible materials like paper towels or sawdust, as concentrated halogenated acids can react exothermically with organic matter, potentially causing a fire.

Step 3: Chemical Neutralization Slowly broadcast a weak solid base, such as sodium carbonate ( Na2​CO3​ ) or calcium carbonate ( CaCO3​ ), over the contained spill. Self-Validation: Wait for the release of carbon dioxide gas (fizzing) to cease. The cessation of gas evolution visually validates that the acidic moiety has been completely neutralized into a safer, stable salt.

Step 4: Collection and Disposal Use a non-sparking plastic scoop to transfer the neutralized, absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container. Label the container strictly as "Halogenated Organic Acid Waste." Do not mix this waste stream with strong bases, oxidizing agents, or non-halogenated solvents, as secondary reactions may occur[2].

SpillResponse Spill Accidental Release / Spill Assess Assess Scale & Ventilation Spill->Assess Evacuate Major Spill: Evacuate Area Assess->Evacuate > 50g Contain Minor Spill: Contain with Vermiculite Assess->Contain < 50g Evacuate->Contain Neutralize Neutralize Acid (Sodium Bicarbonate) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Caption: Step-by-step logical pathway for containing and neutralizing chemical spills.

Sources

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